molecular formula C10H8BrClN2 B1502115 7-Bromo-4-chloro-2-ethylquinazoline CAS No. 887592-08-7

7-Bromo-4-chloro-2-ethylquinazoline

货号: B1502115
CAS 编号: 887592-08-7
分子量: 271.54 g/mol
InChI 键: ONNFCCIZEBRGHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-4-chloro-2-ethylquinazoline is a useful research compound. Its molecular formula is C10H8BrClN2 and its molecular weight is 271.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-chloro-2-ethylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloro-2-ethylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7-bromo-4-chloro-2-ethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-2-9-13-8-5-6(11)3-4-7(8)10(12)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFCCIZEBRGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695407
Record name 7-Bromo-4-chloro-2-ethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-08-7
Record name 7-Bromo-4-chloro-2-ethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-2-ethylquinazoline serves as a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its unique substitution pattern, featuring a reactive chloro group at the 4-position, a bromine atom at the 7-position, and an ethyl group at the 2-position, offers medicinal chemists a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this key intermediate, commencing from commercially available starting materials. The synthesis is presented in two distinct stages: the formation of the quinazolinone core followed by a robust chlorination protocol. This document is intended to be a practical resource for researchers in the field of medicinal chemistry and process development, offering detailed experimental procedures, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of bioactive molecules, including approved drugs and clinical candidates. The inherent biological activities associated with the quinazoline ring system, coupled with its synthetic tractability, have rendered it an area of intense research in drug discovery. The strategic functionalization of the quinazoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective agents targeting various biological targets.

7-Bromo-4-chloro-2-ethylquinazoline, in particular, has emerged as a valuable intermediate. The chloro substituent at the 4-position is an excellent leaving group, amenable to nucleophilic displacement, thereby providing a convenient handle for the introduction of diverse functionalities. The bromine atom at the 7-position offers an additional site for modification, often through transition-metal-catalyzed cross-coupling reactions. The ethyl group at the 2-position can influence the overall lipophilicity and steric profile of the final molecule, contributing to its target engagement. This guide delineates a logical and reproducible synthetic route to this important building block.

Overall Synthesis Pathway

The synthesis of 7-bromo-4-chloro-2-ethylquinazoline can be efficiently achieved in a two-step sequence, starting from 2-amino-4-bromobenzonitrile. The pathway involves an initial acylation and subsequent cyclization to form the intermediate 7-bromo-2-ethylquinazolin-4(3H)-one, which is then subjected to chlorination to yield the final product.

Overall Synthesis Pathway 2-amino-4-bromobenzonitrile 2-amino-4-bromobenzonitrile N-(5-bromo-2-cyanophenyl)propanamide N-(5-bromo-2-cyanophenyl)propanamide 2-amino-4-bromobenzonitrile->N-(5-bromo-2-cyanophenyl)propanamide Propionyl chloride, Base 7-bromo-2-ethylquinazolin-4(3H)-one 7-bromo-2-ethylquinazolin-4(3H)-one N-(5-bromo-2-cyanophenyl)propanamide->7-bromo-2-ethylquinazolin-4(3H)-one Base, H2O2 (or similar) 7-Bromo-4-chloro-2-ethylquinazoline 7-Bromo-4-chloro-2-ethylquinazoline 7-bromo-2-ethylquinazolin-4(3H)-one->7-Bromo-4-chloro-2-ethylquinazoline POCl3

Caption: Overall synthetic route to 7-bromo-4-chloro-2-ethylquinazoline.

Part 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

The first part of the synthesis focuses on the construction of the quinazolinone ring system. This is achieved through the acylation of 2-amino-4-bromobenzonitrile with propionyl chloride, followed by an intramolecular cyclization of the resulting amide intermediate.

Step 1.1: Acylation of 2-Amino-4-bromobenzonitrile

The initial step involves the selective N-acylation of the amino group of 2-amino-4-bromobenzonitrile with propionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.[1] The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is crucial to prevent hydrolysis of the acyl chloride.

Reaction Scheme:

Acylation Reaction A 2-amino-4-bromobenzonitrile C N-(5-bromo-2-cyanophenyl)propanamide A->C Triethylamine, DCM, 0 °C to rt B Propionyl chloride B->C

Caption: Acylation of 2-amino-4-bromobenzonitrile.

Experimental Protocol:

  • To a solution of 2-amino-4-bromobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(5-bromo-2-cyanophenyl)propanamide. This intermediate can often be used in the next step without further purification.

Reagent/SolventMolar Equiv.Purpose
2-Amino-4-bromobenzonitrile1.0Starting material
Propionyl chloride1.1Acylating agent
Triethylamine1.2Base to neutralize HCl
Dichloromethane (DCM)-Anhydrous solvent
Step 1.2: Intramolecular Cyclization to 7-Bromo-2-ethylquinazolin-4(3H)-one

The cyclization of the N-(5-bromo-2-cyanophenyl)propanamide intermediate to the desired quinazolinone is a key step. This transformation is typically achieved under basic conditions, often with the addition of hydrogen peroxide. The base, such as sodium hydroxide or potassium carbonate, facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon. The subsequent tautomerization and hydrolysis of the resulting imine, often promoted by hydrogen peroxide, leads to the formation of the stable quinazolinone ring.

Reaction Scheme:

Cyclization Reaction D N-(5-bromo-2-cyanophenyl)propanamide E 7-bromo-2-ethylquinazolin-4(3H)-one D->E NaOH, H2O2, Ethanol

Caption: Cyclization to form the quinazolinone ring.

Experimental Protocol:

  • Dissolve the crude N-(5-bromo-2-cyanophenyl)propanamide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of a base, for example, 2 M sodium hydroxide (2.0-3.0 eq).

  • To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.0-4.0 eq) portion-wise, maintaining the temperature between 20-30 °C. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 7-bromo-2-ethylquinazolin-4(3H)-one. The product can be further purified by recrystallization if necessary.

Reagent/SolventMolar Equiv.Purpose
N-(5-bromo-2-cyanophenyl)propanamide1.0Starting material
Sodium Hydroxide2.0 - 3.0Base for cyclization
Hydrogen Peroxide (30%)2.0 - 4.0Promotes hydrolysis of the imine intermediate
Ethanol/Water-Solvent

Part 2: Chlorination of 7-Bromo-2-ethylquinazolin-4(3H)-one

The final step in the synthesis is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a standard transformation for which several reagents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common and effective.

Mechanism of Chlorination with POCl₃

The chlorination of a 4-quinazolinone with POCl₃ is believed to proceed through the formation of a phosphate intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. Subsequent attack by a chloride ion at the 4-position of the quinazoline ring, with the departure of the phosphate group, yields the desired 4-chloroquinazoline.[2]

Reaction Scheme:

Chlorination Reaction F 7-bromo-2-ethylquinazolin-4(3H)-one G 7-Bromo-4-chloro-2-ethylquinazoline F->G POCl3, Heat

Caption: Chlorination of the quinazolinone intermediate.

Experimental Protocol:

  • To a flask containing 7-bromo-2-ethylquinazolin-4(3H)-one (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 7-bromo-4-chloro-2-ethylquinazoline. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Reagent/SolventMolar Equiv.Purpose
7-Bromo-2-ethylquinazolin-4(3H)-one1.0Starting material
Phosphorus Oxychloride (POCl₃)5.0 - 10.0Chlorinating agent and solvent

Conclusion

This technical guide has detailed a robust and efficient two-part synthetic pathway for the preparation of 7-bromo-4-chloro-2-ethylquinazoline. The described procedures, based on well-established chemical transformations, provide a reliable route to this valuable intermediate for applications in medicinal chemistry and drug discovery. The protocols are designed to be practical for laboratory-scale synthesis and can potentially be adapted for larger-scale production with appropriate process optimization. The mechanistic insights provided should aid researchers in understanding the underlying principles of each synthetic step, facilitating troubleshooting and further development of related quinazoline-based compounds.

References

Sources

physicochemical properties of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-chloro-2-ethylquinazoline

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its versatile chemical nature and ability to interact with various biological targets have led to the development of drugs for cancer, hypertension, and microbial infections. The precise physicochemical properties of any new quinazoline derivative are paramount, as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide provides a comprehensive framework for the characterization of a novel quinazoline derivative, 7-Bromo-4-chloro-2-ethylquinazoline . As this is a compound of specific interest, likely synthesized for targeted research, publicly available experimental data is scarce. Therefore, this document serves as both a repository of predicted properties based on its chemical structure and a detailed methodological guide for researchers to experimentally determine these critical parameters. The protocols and insights provided herein are designed to ensure scientific rigor and trustworthiness in the evaluation of this promising molecule.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure.

Molecular Formula: C₁₀H₈BrClN₂ Molecular Weight: 271.55 g/mol IUPAC Name: 7-bromo-4-chloro-2-ethylquinazoline

Elemental Analysis

Expertise & Experience: Elemental analysis provides the empirical formula by quantifying the percentage composition of Carbon, Hydrogen, and Nitrogen. For a halogenated compound like this, it is a crucial first check to ensure the correct stoichiometry has been achieved during synthesis. A deviation of more than ±0.4% from the theoretical values often indicates the presence of impurities or residual solvents.

Protocol for Elemental Analysis (CHN Analysis):

  • Ensure the sample is meticulously dried to remove any residual solvent (e.g., in a vacuum oven at 40-50°C).

  • Accurately weigh approximately 2 mg of the sample into a tin capsule.

  • The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of separation columns and detectors (typically thermal conductivity).

  • The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

  • Compare the experimental percentages to the theoretical values:

    • Carbon (C): 44.23%

    • Hydrogen (H): 2.97%

    • Nitrogen (N): 10.31%

X-Ray Crystallography

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides unequivocal proof of connectivity, stereochemistry, and reveals intermolecular interactions in the solid state, which can influence properties like solubility and melting point. Obtaining suitable crystals is often the rate-limiting step.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, chloroform). Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern over a wide range of angles.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates.[1][2][3]

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Purification Purify Compound CrystalGrowth Grow Single Crystals (Slow Evaporation) Purification->CrystalGrowth DataCollection Collect Diffraction Data (X-ray Diffractometer) CrystalGrowth->DataCollection Mount Crystal StructureSolution Solve & Refine Structure DataCollection->StructureSolution Process Data FinalStructure Atomic Coordinates & 3D Structure StructureSolution->FinalStructure Generate 3D Model melting_point_workflow cluster_prep Preparation cluster_measurement Measurement Dry Dry Sample Pack Pack Capillary Tube Dry->Pack HeatFast Rapid Heating Pack->HeatFast Place in Apparatus HeatSlow Slow Heating (1-2°C/min) HeatFast->HeatSlow Record Record T₁ and T₂ HeatSlow->Record Observe Melting Result Melting Point Range (T₁ - T₂) Record->Result pka_titration Prep Prepare Sample Solution (Known Concentration) Acidify Acidify to pH ~2 (with 0.1M HCl) Prep->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Add Aliquots Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Sources

An In-depth Technical Guide to 7-Bromo-4-chloro-2-ethylquinazoline: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core as a Cornerstone of Medicinal Chemistry

The quinazoline scaffold is a bicyclic aromatic heterocycle that has emerged as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds and approved pharmaceuticals, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic importance of halogenated quinazolines, such as 7-Bromo-4-chloro-2-ethylquinazoline, lies in their utility as versatile synthetic intermediates. The presence of halogen atoms at distinct positions provides reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures and the fine-tuning of biological activity.[1]

This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-2-ethylquinazoline, a key building block for the synthesis of targeted molecular libraries. We will delve into its synthesis, physicochemical properties, and its significant role in the development of kinase inhibitors for therapeutic intervention.

CAS Number: 887592-08-7[3][4]

Synthetic Pathways to 7-Bromo-4-chloro-2-ethylquinazoline: A Strategic Approach

While specific peer-reviewed synthesis protocols for 7-Bromo-4-chloro-2-ethylquinazoline are not extensively detailed in the public domain, a robust and logical synthetic route can be devised based on established methodologies for analogous quinazoline derivatives.[1] The most plausible pathway involves a two-step process: the initial construction of the 7-bromo-2-ethylquinazolin-4(3H)-one core, followed by chlorination at the 4-position.

Part 1: Synthesis of the Precursor, 7-Bromo-2-ethylquinazolin-4(3H)-one

The foundational precursor, 7-bromo-2-ethylquinazolin-4(3H)-one, can be synthesized from 2-amino-4-bromobenzoic acid and propionitrile. This reaction is a variation of the Niementowski quinazolinone synthesis.

Part 2: Chlorination to Yield 7-Bromo-4-chloro-2-ethylquinazoline

The conversion of the quinazolinone to the final 4-chloroquinazoline is a critical step. This is typically achieved through chlorination using reagents such as phosphorus oxychloride (POCl₃) or a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃).[1]

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Amino-4-bromobenzoic Acid C Reaction Conditions: Acid or Lewis Acid Catalyst, Heat A->C B Propionitrile B->C D 7-Bromo-2-ethylquinazolin-4(3H)-one C->D Cyclocondensation E 7-Bromo-2-ethylquinazolin-4(3H)-one G Reaction Conditions: Reflux E->G F Chlorinating Agent (e.g., POCl₃) F->G H 7-Bromo-4-chloro-2-ethylquinazoline G->H Chlorination

Caption: Synthetic workflow for 7-Bromo-4-chloro-2-ethylquinazoline.

Physicochemical and Spectral Data

Below is a table summarizing the key physicochemical properties of 7-Bromo-4-chloro-2-ethylquinazoline. While experimental spectral data is not widely published, expected NMR and mass spectrometry characteristics can be inferred from its structure and data from analogous compounds.

PropertyValueSource
CAS Number 887592-08-7[3][4]
Molecular Formula C₁₀H₈BrClN₂[3]
Molecular Weight 271.54 g/mol [4]
Appearance Expected to be a solid at room temperatureN/A
¹H NMR Expected signals for the ethyl group (triplet and quartet) and aromatic protons.N/A
¹³C NMR Expected signals for the ethyl group carbons and aromatic/heterocyclic carbons.N/A
Mass Spectrometry Expected molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine.N/A

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 7-bromo-4-chloroquinazoline scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-anilinoquinazoline derivatives, synthesized from 4-chloroquinazolines, have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6]

The 7-bromo-4-chloro-2-ethylquinazoline molecule is an ideal starting point for creating a diverse library of potential kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives. The bromine atom at the 7-position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further diversity and modulate the compound's properties.[7]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell EGFR EGFR P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream P2->Downstream P3->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds and Activates Inhibitor 7-Bromo-4-anilino-2-ethylquinazoline Derivative Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Detailed Experimental Protocol: A Plausible Synthetic Route

The following is a detailed, hypothetical, yet scientifically grounded, experimental protocol for the synthesis of 7-Bromo-4-chloro-2-ethylquinazoline. This protocol is adapted from established methodologies for the synthesis of analogous compounds.[1]

Step 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromobenzoic acid (1 equivalent), propionitrile (3-5 equivalents), and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of propionitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent such as ethyl acetate to dissolve the product. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 7-bromo-2-ethylquinazolin-4(3H)-one.

Step 2: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromo-2-ethylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) and stir for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude 7-Bromo-4-chloro-2-ethylquinazoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the final product.

Conclusion

7-Bromo-4-chloro-2-ethylquinazoline is a valuable and versatile building block in medicinal chemistry. Its strategic placement of reactive halogen atoms on the privileged quinazoline scaffold provides a powerful platform for the synthesis of diverse molecular libraries. While detailed research on this specific compound is emerging, its potential as a precursor for novel kinase inhibitors in the pursuit of targeted cancer therapies is significant. The synthetic methodologies and applications discussed in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical entity.

References

  • 7-BROMO-4-CHLORO-2-ETHYL-QUINAZOLINE. Chemsigma. [Link]

  • Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

  • 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive examination of the spectral analysis of 7-Bromo-4-chloro-2-ethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold for a multitude of biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of pharmaceutical research. The precise substitution pattern on the quinazoline ring system is critical to its therapeutic efficacy and selectivity. Therefore, unambiguous structural characterization is a cornerstone of any research and development program involving these compounds.

7-Bromo-4-chloro-2-ethylquinazoline presents a unique analytical challenge due to the presence of multiple substituents that influence its electronic environment and, consequently, its spectral properties. This guide will systematically deconstruct the expected Mass Spectrum and ¹H and ¹³C NMR spectra of this molecule, providing a robust protocol for its identification and characterization.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elemental composition of a compound.

Expected Molecular Ion and Isotopic Pattern

The molecular formula for 7-Bromo-4-chloro-2-ethylquinazoline is C₁₀H₈BrClN₂. The presence of bromine and chlorine, both of which have multiple common isotopes, will result in a characteristic isotopic cluster for the molecular ion peak.

  • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

This combination of isotopes will produce a distinctive pattern of peaks for the molecular ion (M) and its isotopologues (M+2, M+4). The most abundant peak will correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The relative abundances of the subsequent peaks can be predicted based on the natural isotopic abundances of bromine and chlorine. The interpretation of this isotopic pattern is a critical step in confirming the presence of both bromine and chlorine in the molecule.

Table 1: Predicted Mass Spectrometry Data for 7-Bromo-4-chloro-2-ethylquinazoline

PropertyPredicted Value
Molecular Formula C₁₀H₈BrClN₂
Monoisotopic Mass 270.96 g/mol
Molecular Ion Peaks A characteristic isotopic cluster around m/z 270, 272, and 274 due to the presence of Bromine and Chlorine isotopes.[1]
Key Fragmentation Ions Loss of Cl (M-35/37), Loss of Br (M-79/81), Loss of C₂H₅ (M-29), and subsequent fragmentations of the quinazoline ring.[2][3]
Fragmentation Pathway and Logic

Electron Ionization (EI) mass spectrometry will induce fragmentation of the 7-Bromo-4-chloro-2-ethylquinazoline molecule. The fragmentation pattern provides valuable structural information. The most likely fragmentation pathways involve the cleavage of the most labile bonds and the formation of stable carbocations or radical cations.

A logical workflow for analyzing the fragmentation is as follows:

fragmentation_workflow A Molecular Ion [M]+• B [M-Cl]+ A->B Loss of Cl• C [M-Br]+ A->C Loss of Br• D [M-C2H5]+ A->D Loss of •C2H5 E Further Fragmentation B->E C->E D->E

Caption: Predicted Fragmentation Workflow for 7-Bromo-4-chloro-2-ethylquinazoline in MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurements.

  • Ionization: Employ Electron Ionization (EI) to induce fragmentation and observe the characteristic fragmentation pattern. Electrospray Ionization (ESI) can also be used to primarily observe the protonated molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the molecular ion peak cluster and compare the isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.

    • Propose structures for the major fragment ions and correlate them with the observed m/z values.

    • Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 7-Bromo-4-chloro-2-ethylquinazoline is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the nitrogen atoms in the quinazoline ring.

Table 2: Predicted ¹H NMR Spectral Data for 7-Bromo-4-chloro-2-ethylquinazoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.0 - 8.2d~8.5
H-67.7 - 7.9dd~8.5, ~2.0
H-88.2 - 8.4d~2.0
-CH₂- (ethyl)3.0 - 3.2q~7.5
-CH₃ (ethyl)1.3 - 1.5t~7.5

Note: Predicted chemical shifts are based on analogous substituted quinazolines and may vary depending on the solvent and experimental conditions.[4][5][6]

The splitting patterns (multiplicity) of the aromatic protons are governed by their coupling to adjacent protons. H-5 will appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will be a doublet due to its weaker meta-coupling to H-6. The ethyl group will exhibit a classic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the attached atoms and the overall electronic structure of the quinazoline ring.

Table 3: Predicted ¹³C NMR Spectral Data for 7-Bromo-4-chloro-2-ethylquinazoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2165 - 168
C-4155 - 158
C-4a125 - 128
C-5128 - 130
C-6130 - 133
C-7120 - 123
C-8135 - 138
C-8a150 - 153
-CH₂- (ethyl)30 - 33
-CH₃ (ethyl)12 - 15

Note: Predicted chemical shifts are based on general values for substituted quinazolines and may require experimental verification.[5][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

    • Assign the ¹³C NMR signals based on their chemical shifts and, if available, 2D NMR data.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation A Dissolve in Deuterated Solvent B 1H NMR A->B C 13C NMR A->C D 2D NMR (COSY, HSQC) B->D E Assign Signals B->E C->D C->E F Determine Connectivity D->F E->F G Confirm Structure F->G

Caption: A streamlined workflow for the NMR analysis of 7-Bromo-4-chloro-2-ethylquinazoline.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 7-Bromo-4-chloro-2-ethylquinazoline requires a synergistic application of both Mass Spectrometry and NMR spectroscopy. MS provides the crucial initial confirmation of the molecular weight and elemental composition, with the isotopic pattern serving as a definitive marker for the presence of bromine and chlorine. NMR spectroscopy then offers a detailed map of the molecular connectivity, allowing for the unambiguous assignment of the substitution pattern. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and other similarly complex quinazoline derivatives, thereby advancing their drug discovery and development efforts.

References

  • Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines. Journal of the Chemical Society B: Physical Organic, 351-354. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 114591557, 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. Retrieved from [Link]

  • ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16780855, 7-bromo-4-chloroquinazoline. Retrieved from [Link]

  • Supporting Information for various chemical syntheses containing NMR data for substituted quinazolines.
  • ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 7-Bromo-4-chloro-2-ethylquinazoline. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible understanding for researchers in the field of medicinal chemistry and drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazolines are a class of heterocyclic aromatic compounds that form the core structure of a wide range of biologically active molecules. Their versatile chemical nature allows for substitutions at various positions, leading to a diverse array of pharmacological activities. Notably, the quinazoline scaffold is a key component in numerous approved drugs, particularly in oncology, where they often function as kinase inhibitors. The strategic placement of different functional groups on the quinazoline ring system is a critical aspect of drug design, influencing factors such as target binding affinity, selectivity, and pharmacokinetic properties.

The subject of this guide, 7-Bromo-4-chloro-2-ethylquinazoline, is a halogenated derivative with specific substitutions that make it a valuable intermediate for the synthesis of more complex molecules. The presence of a bromine atom at the 7-position and a chlorine atom at the 4-position offers distinct reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. The ethyl group at the 2-position contributes to the overall lipophilicity and steric profile of the molecule.

Molecular Structure and Properties

The molecular structure of 7-Bromo-4-chloro-2-ethylquinazoline is characterized by a fused bicyclic system consisting of a benzene ring and a pyrimidine ring.

Table 1: Physicochemical Properties of 7-Bromo-4-chloro-2-ethylquinazoline and a Close Analog

Property7-Bromo-4-chloro-2-ethylquinazoline (Calculated)7-Bromo-4-chloro-2-ethyl-8-methylquinazoline (PubChem CID: 114591557)[1]
Molecular Formula C₁₀H₈BrClN₂C₁₁H₁₀BrClN₂
Molecular Weight 271.54 g/mol 285.57 g/mol
IUPAC Name 7-bromo-4-chloro-2-ethylquinazoline7-bromo-4-chloro-2-ethyl-8-methylquinazoline
SMILES CCC1=NC2=C(C=C(Br)C=C2)C(=N1)ClCCC1=NC2=C(C(=CC=C2)Br)C(C)=C1N=C(Cl)N=C1
XLogP3-AA 4.1 (Estimated)4.4
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22

Note: Some properties for the target molecule are estimated based on its structure and data from the closely related analog.

The bromine and chlorine substituents significantly influence the electronic properties of the quinazoline ring, making the C4 position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry.

Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The proposed synthetic route is based on established methodologies for quinazoline synthesis and is designed to be robust and scalable.

Synthesis_Pathway A 4-Bromo-2-aminobenzoic acid C 7-Bromo-2-ethyl-3H-quinazolin-4-one A->C Cyclization B Propanoic Anhydride B->C E 7-Bromo-4-chloro-2-ethylquinazoline C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic pathway for 7-Bromo-4-chloro-2-ethylquinazoline.

Step 1: Synthesis of 7-Bromo-2-ethyl-3H-quinazolin-4-one (Intermediate)

The initial step involves the construction of the quinazolinone core. This is typically achieved through the condensation of a substituted anthranilic acid with an appropriate reagent to introduce the C2 substituent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2-aminobenzoic acid (1.0 eq) and propanoic anhydride (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically between 120-140 °C, for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using an excess of propanoic anhydride is to drive the reaction to completion and act as a solvent.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. The solid is then collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Step 2: Chlorination of 7-Bromo-2-ethyl-3H-quinazolin-4-one

The conversion of the 4-oxo group to a 4-chloro group is a critical step that activates the quinazoline for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, suspend 7-Bromo-2-ethyl-3H-quinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer detectable. The mechanism of this reaction involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.[2][3]

  • Work-up and Isolation: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, which will precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Experimental_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A Mix 4-Bromo-2-aminobenzoic acid and Propanoic Anhydride B Heat at 120-140°C A->B C Monitor by TLC B->C D Cool and Filter C->D E Wash and Dry D->E F Suspend Quinazolinone in POCl3 E->F Intermediate Product G Reflux at 110°C F->G H Monitor by TLC G->H I Remove excess POCl3 H->I J Quench with Ice I->J K Neutralize and Filter J->K L Purify K->L

Caption: Detailed experimental workflow for the synthesis.

Structural Elucidation and Characterization

The unambiguous identification of 7-Bromo-4-chloro-2-ethylquinazoline relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. Specifically, the protons on the brominated benzene ring will exhibit characteristic splitting patterns. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline core will be influenced by the electronegative nitrogen, bromine, and chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 7-Bromo-4-chloro-2-ethylquinazoline, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of molecular ion peaks that can be used to confirm the presence and number of these halogen atoms.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of 7-Bromo-4-chloro-2-ethylquinazoline. The synthetic pathway presented is based on well-established chemical principles and is designed to be a reliable method for producing this valuable chemical intermediate. The information on structural elucidation provides the necessary framework for confirming the identity and purity of the synthesized compound. This guide serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel quinazoline-based molecules for drug discovery and development.

References

  • PubChem Compound Summary for CID 114591557, 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. National Center for Biotechnology Information. ([Link])

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1886-1895. ([Link])

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. ([Link])

  • POCl3 chlorination of 4-quinazolones. PubMed. ([Link])

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. ([Link])

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-4-chloro-2-ethylquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 7-Bromo-4-chloro-2-ethylquinazoline, a heterocyclic compound with potential applications in medicinal chemistry.

The quinazoline scaffold is a recurring motif in numerous biologically active molecules, and the specific substitutions on this derivative—a bromine atom, a chlorine atom, and an ethyl group—confer a unique set of properties that influence its interaction with various solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the solubility of this compound. While specific experimental solubility data for 7-Bromo-4-chloro-2-ethylquinazoline is not extensively available in public literature, this guide will present a predicted solubility profile based on established chemical principles and provide a robust framework for its experimental determination.

Physicochemical Properties of 7-Bromo-4-chloro-2-ethylquinazoline

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₀H₈BrClN₂-
Molecular Weight 271.54 g/mol -
Predicted LogP ~4.5Computational (e.g., XLogP3)
Melting Point Not available-
Appearance Likely a solid at room temperatureGeneral observation for similar compounds

The predicted high LogP value suggests that 7-Bromo-4-chloro-2-ethylquinazoline is a lipophilic compound, indicating a preference for nonpolar environments over aqueous media. This characteristic is a key factor in its solubility in organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," the solubility of 7-Bromo-4-chloro-2-ethylquinazoline in various organic solvents can be predicted.[1] The presence of halogen atoms and the aromatic quinazoline ring system contribute to its nonpolar character, while the nitrogen atoms in the ring offer some potential for polar interactions. The ethyl group further enhances its lipophilicity.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM)HighThe polarity of DCM is sufficient to interact with the nitrogen atoms, while its overall character is compatible with the nonpolar regions of the molecule.
Tetrahydrofuran (THF)HighTHF is a good solvent for a wide range of organic compounds and is expected to effectively solvate the quinazoline derivative.
Ethyl AcetateModerate to HighThe ester functionality provides some polarity, making it a good candidate for dissolving this compound.
AcetoneModerateWhile polar, acetone's smaller size and higher polarity might make it slightly less effective than DCM or THF for this lipophilic compound.
AcetonitrileLow to ModerateThe high polarity and hydrogen bond accepting capability of acetonitrile may not be as favorable for solvating the largely nonpolar structure.
Dimethylformamide (DMF)HighDMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong solvent, though its high boiling point can be a consideration for sample recovery.
Polar Protic MethanolModerateThe hydroxyl group can interact with the nitrogen atoms, but the overall polarity of methanol may limit the solubility of the highly lipophilic compound.
EthanolModerateSimilar to methanol, with slightly better solubilizing power for nonpolar compounds due to the longer alkyl chain.
IsopropanolModerate to HighThe increased nonpolar character compared to methanol and ethanol is expected to enhance solubility.
Nonpolar TolueneHighThe aromatic nature of toluene will have favorable π-π stacking interactions with the quinazoline ring system.
HexanesLowThe highly nonpolar and aliphatic nature of hexanes is unlikely to effectively solvate the quinazoline ring and its polar nitrogen atoms.
Diethyl EtherModerateThe ether's slight polarity and alkyl groups provide a balanced environment for moderate solubility.

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered the gold standard for solubility determination.[2]

Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in a saturated solution.

Materials:

  • 7-Bromo-4-chloro-2-ethylquinazoline

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 7-Bromo-4-chloro-2-ethylquinazoline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid 7-Bromo-4-chloro-2-ethylquinazoline to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of 7-Bromo-4-chloro-2-ethylquinazoline in the diluted samples by interpolating their peak areas on the calibration curve.

    • Calculate the solubility of the compound in each solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

G cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution & Calibration Standards hplc Analyze via HPLC prep_stock->hplc Calibration prep_samples Prepare Saturated Solutions (Excess Solid) equilibrate Equilibrate on Shaker (24-48h at 25°C) prep_samples->equilibrate sample Collect & Filter Supernatant equilibrate->sample sample->hplc Analysis calculate Calculate Solubility hplc->calculate G cluster_solute 7-Bromo-4-chloro-2-ethylquinazoline Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_lipophilicity High Lipophilicity (LogP ~4.5) high_solubility High Solubility solute_lipophilicity->high_solubility in Nonpolar/Moderately Polar Solvents low_solubility Low Solubility solute_lipophilicity->low_solubility in Highly Polar Solvents solute_h_bond H-Bond Acceptor (N atoms) solute_h_bond->high_solubility in Polar Aprotic/Protic Solvents solute_aromatic Aromatic Ring System solute_aromatic->high_solubility in Aromatic Solvents (π-π stacking) solvent_polarity Polarity solvent_polarity->high_solubility matches solute polarity solvent_h_bond H-Bonding Capability solvent_h_bond->high_solubility if solute is a good partner solvent_aromatic Aromaticity solvent_aromatic->high_solubility with aromatic solutes

Caption: Interplay of Molecular Properties and Solubility.

Safety and Handling

As a halogenated heterocyclic compound, 7-Bromo-4-chloro-2-ethylquinazoline should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not readily available, general precautions for similar chemical classes should be followed. [3][4][5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

The solubility of 7-Bromo-4-chloro-2-ethylquinazoline in organic solvents is a critical parameter for its potential development as a therapeutic agent. Based on its chemical structure, it is predicted to be a lipophilic compound with high solubility in nonpolar and polar aprotic solvents, and moderate solubility in polar protic solvents. This guide has provided a theoretical framework for understanding its solubility profile and a detailed, practical protocol for its experimental determination. Accurate and reproducible solubility data are indispensable for guiding formulation development, preclinical studies, and ultimately, for unlocking the full therapeutic potential of this and similar molecules.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • How can you determine the solubility of organic compounds?. (2017, June 24). Quora. Retrieved from [Link]

  • 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline. (n.d.). PubChem. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 7-Bromo-4-chloro-2-ethylquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-4-chloro-2-ethylquinazoline is a key heterocyclic intermediate in medicinal chemistry and drug discovery, valued for its versatile scaffold that allows for the synthesis of a wide array of bioactive molecules. As with any high-value research chemical, a thorough understanding of its stability and optimal storage conditions is paramount to ensure the integrity of experimental results and the longevity of the compound. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profile of 7-Bromo-4-chloro-2-ethylquinazoline, drawing upon established principles of chemical stability for analogous structures and outlining best practices for its handling and storage. While specific experimental stability data for this exact molecule is not extensively published, this guide synthesizes field-proven insights and authoritative knowledge on the quinazoline scaffold to provide a robust framework for its effective management.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of 7-Bromo-4-chloro-2-ethylquinazoline is essential for predicting its behavior under various conditions.

PropertyValue/InformationSource
Molecular FormulaC₁₀H₈BrClN₂PubChem
Molecular Weight271.54 g/mol PubChem
AppearanceLikely a solid at room temperatureGeneral knowledge of similar compounds
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[1]Inferred from related compounds

Core Stability Considerations and Potential Degradation Pathways

The chemical architecture of 7-Bromo-4-chloro-2-ethylquinazoline, featuring a halogenated pyrimidine ring fused to a benzene ring, presents several key areas of potential instability. Forced degradation studies, which intentionally subject a compound to harsh conditions, are crucial for identifying likely degradation pathways.[2][3]

Hydrolytic Instability: The Achilles' Heel of the 4-Chloro Substituent

The most significant potential degradation pathway for 7-Bromo-4-chloro-2-ethylquinazoline is the hydrolysis of the 4-chloro substituent. The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). In the presence of water or other nucleophiles (e.g., alcohols, amines), the chloro group can be displaced to form the corresponding 4-hydroxyquinazoline (quinazolin-4-one) derivative.

This reaction can be catalyzed by both acidic and basic conditions. Therefore, exposure to aqueous environments, particularly at non-neutral pH, should be strictly avoided.

Causality Behind Experimental Choices: When designing experiments or preparing stock solutions, the choice of solvent is critical. While aqueous buffers are common in biological assays, preparing a concentrated stock solution in an anhydrous aprotic solvent such as DMSO or DMF is strongly recommended.[1] Subsequent dilutions into aqueous media should be done immediately before use to minimize the risk of hydrolysis.

Photostability: The Impact of Light Exposure

Trustworthiness in Protocol: A self-validating system for handling this compound involves consistently working with it in a dimly lit environment or using amber-colored vials for storage. This simple precaution eliminates a significant variable and enhances the reproducibility of experiments.

Thermal Stability

The thermal stability of 7-Bromo-4-chloro-2-ethylquinazoline is not extensively documented. However, many organic molecules can undergo decomposition at elevated temperatures. Thermogravimetric analysis (TGA) of metal complexes of other quinazoline derivatives has demonstrated their thermal decomposition profiles.[5] It is reasonable to assume that prolonged exposure to high temperatures could lead to degradation.

Expertise & Experience: While short-term exposure to moderately elevated temperatures during experimental procedures (e.g., heating to dissolve) may be acceptable, long-term storage at room temperature or above is not recommended without specific stability data.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 7-Bromo-4-chloro-2-ethylquinazoline, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature -20°C is recommended for long-term storage. Short-term storage at 2-8°C is acceptable.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Protects against atmospheric moisture and oxygen, which could participate in degradation.
Light Protect from light. Store in amber vials or in a dark location.Prevents potential photodegradation.
Container Use tightly sealed containers. Prevents the ingress of moisture and air.

Handling:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • For weighing and transferring, minimize the time the container is open to the atmosphere.

  • For preparing solutions, use anhydrous solvents and store them under inert gas if possible.

Stability-Indicating Assay Development: A Methodological Approach

For critical applications, such as in regulated drug development, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

Forced Degradation Study Design

A forced degradation study is the cornerstone of developing a stability-indicating method.[2][3][6][7] The goal is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.

Experimental Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution.

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of any degradation products.

Visualization of the Stability Testing Workflow

Stability_Workflow cluster_Stress Forced Degradation cluster_Analysis Analytical Method cluster_Outcome Results Acid Acid Hydrolysis HPLC HPLC-PDA Analysis Acid->HPLC Sample Injection Base Base Hydrolysis Base->HPLC Sample Injection Oxidation Oxidation Oxidation->HPLC Sample Injection Thermal Thermal Stress Thermal->HPLC Sample Injection Photo Photostability Photo->HPLC Sample Injection PeakPurity Peak Purity Assessment HPLC->PeakPurity Data Acquisition DegradationProfile Degradation Profile PeakPurity->DegradationProfile Interpretation MethodValidation Validated Stability-Indicating Method DegradationProfile->MethodValidation Method Optimization API 7-Bromo-4-chloro- 2-ethylquinazoline API->Acid Stress Application API->Base Stress Application API->Oxidation Stress Application API->Thermal Stress Application API->Photo Stress Application

Caption: Workflow for a forced degradation study and development of a stability-indicating HPLC method.

Conclusion

While specific, long-term stability data for 7-Bromo-4-chloro-2-ethylquinazoline is not extensively documented in publicly available literature, a comprehensive understanding of its chemical structure and the known reactivity of the quinazoline scaffold allows for the formulation of robust storage and handling protocols. The primary stability concern is the hydrolysis of the 4-chloro group, necessitating the exclusion of moisture. Protection from light and storage at low temperatures are also critical to ensure the compound's integrity. For researchers in regulated environments, the implementation of a forced degradation study to develop a validated stability-indicating HPLC method is a mandatory step to guarantee the quality and reliability of their scientific work. By adhering to the principles and protocols outlined in this guide, scientists can confidently utilize 7-Bromo-4-chloro-2-ethylquinazoline in their research endeavors, minimizing the risk of compound degradation and ensuring the validity of their results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114591557, 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. Retrieved from [Link].

  • Błaszczak-Świątkiewicz, K., Mikiciuk-Olasik, E., & Kaplińska, K. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 775-779.
  • American Institute of Physics (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings.
  • MedCrave Online (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Pharmaceutical Technology (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link].

  • Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(7), 1315-1323.
  • Oriental Journal of Chemistry (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

Sources

A Technical Guide to the Potential Biological Activity of 7-Bromo-4-chloro-2-ethylquinazoline: A Roadmap for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a novel, yet uncharacterized derivative: 7-Bromo-4-chloro-2-ethylquinazoline. While direct experimental data for this specific molecule is not publicly available, this document leverages extensive structure-activity relationship (SAR) data from analogous quinazoline compounds to build a robust hypothesis for its therapeutic potential, primarily as an anticancer agent. We will dissect the structural features of this molecule, propose plausible molecular targets, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel quinazoline derivatives.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile template for the design of therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[4][5][6] The significance of this scaffold is underscored by the number of quinazoline-based drugs that have received clinical approval, particularly in the realm of oncology.[7][8] These approved drugs often function by inhibiting key enzymes involved in cellular signaling pathways that are dysregulated in cancer.[9]

The biological activity of quinazoline derivatives can be significantly modulated by the nature and position of substituents on the core ring system.[1] Structure-activity relationship studies have revealed that specific substitutions at the 2, 4, 6, 7, and 8 positions can drastically alter the compound's potency, selectivity, and pharmacokinetic properties.[1]

Structural Analysis of 7-Bromo-4-chloro-2-ethylquinazoline and Predicted Biological Activity

The subject of this guide, 7-Bromo-4-chloro-2-ethylquinazoline, possesses a unique combination of substituents that suggests a strong potential for biological activity, particularly in the context of cancer therapeutics.

  • The 4-Chloro Position: The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic substitution.[3] This feature is often exploited in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The 4-chloro group can act as a crucial leaving group for the introduction of various amine-containing pharmacophores, enabling the generation of a diverse library of analogs for SAR studies.

  • The 7-Bromo Position: Halogen substitutions, such as bromine at the 7-position, are common in biologically active quinazolines. The presence of a bromine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability. It can also form halogen bonds with biological targets, potentially enhancing binding affinity and selectivity.

  • The 2-Ethyl Position: Alkyl substitutions at the 2-position of the quinazoline ring have been shown to contribute to a range of biological activities. While extensive research has focused on aryl substitutions at this position, smaller alkyl groups like ethyl can also play a role in modulating the compound's interaction with its target and its overall physicochemical properties.

Based on these structural features and the wealth of data on related compounds, we hypothesize that 7-Bromo-4-chloro-2-ethylquinazoline is a promising candidate for development as an anticancer agent, potentially acting as a kinase inhibitor.

Proposed Mechanism of Action: Kinase Inhibition

Numerous quinazoline derivatives exert their anticancer effects by targeting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[9] Key kinase targets for quinazoline-based drugs include:

  • Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline anticancer drugs.[5][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[11]

  • Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair and a promising target in cancers with specific DNA repair deficiencies.[12][13]

  • Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway frequently overactivated in cancer.[14]

The structural motifs of 7-Bromo-4-chloro-2-ethylquinazoline align with those of known kinase inhibitors, making this a logical starting point for biological evaluation.

A Roadmap for Preclinical Investigation

To systematically evaluate the biological potential of 7-Bromo-4-chloro-2-ethylquinazoline, a phased experimental approach is recommended. The following sections outline detailed protocols for the synthesis, in vitro screening, and potential in vivo validation of this compound.

Proposed Synthetic Route

While a specific synthesis for 7-Bromo-4-chloro-2-ethylquinazoline is not documented, a plausible route can be devised based on established quinazoline chemistry. A common method involves the cyclization of an appropriately substituted anthranilic acid derivative.

In Vitro Biological Evaluation

The initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Predicted Cytotoxicity Data

The following table illustrates how the cytotoxicity data for 7-Bromo-4-chloro-2-ethylquinazoline and its potential analogs could be presented.

CompoundCell LineIC50 (µM)
7-Bromo-4-chloro-2-ethylquinazoline A549 (Lung)Predicted: 5-20
MCF-7 (Breast)Predicted: 10-30
PC-3 (Prostate)Predicted: 8-25
Analog 1 (e.g., 4-anilino derivative)A549 (Lung)Hypothetical
Analog 2 (e.g., 2-aryl derivative)MCF-7 (Breast)Hypothetical
Doxorubicin (Positive Control)PC-3 (Prostate)Known Value

Should 7-Bromo-4-chloro-2-ethylquinazoline demonstrate significant cytotoxicity, the next logical step is to investigate its effect on specific kinase targets. Commercially available in vitro kinase assay kits provide a streamlined approach for this.

Experimental Protocol: General Kinase Inhibition Assay (e.g., EGFR)

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of ATP. The inhibition of this process by the test compound is then quantified.

  • Reagents:

    • Recombinant human kinase (e.g., EGFR)

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • Test compound (7-Bromo-4-chloro-2-ethylquinazoline)

    • Positive control inhibitor (e.g., Gefitinib for EGFR)

    • Detection reagent (e.g., phosphospecific antibody)

  • Procedure:

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value for kinase inhibition.

In Vivo Efficacy Studies

If in vitro studies yield promising results, the anticancer activity of 7-Bromo-4-chloro-2-ethylquinazoline should be evaluated in vivo using animal models.[7][13] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[15]

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer 7-Bromo-4-chloro-2-ethylquinazoline (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed research plan and potential mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Optimization & In Vivo Validation A Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline B Cytotoxicity Screening (MTT Assay) (e.g., A549, MCF-7, PC-3) A->B C Determine IC50 Values B->C D Kinase Inhibition Assays (e.g., EGFR, VEGFR, PI3K) C->D If cytotoxic E Determine Kinase IC50 Values D->E F SAR Studies: Synthesize Analogs E->F G In Vivo Xenograft Studies F->G If potent & selective H Toxicity & Pharmacokinetic Profiling G->H I Preclinical Candidate Selection H->I

Caption: Proposed workflow for the preclinical evaluation of 7-Bromo-4-chloro-2-ethylquinazoline.

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline 7-Bromo-4-chloro- 2-ethylquinazoline Quinazoline->EGFR Inhibition Quinazoline->PI3K Potential Inhibition

Caption: Hypothesized inhibition of EGFR and PI3K signaling pathways by the quinazoline derivative.

Conclusion and Future Directions

7-Bromo-4-chloro-2-ethylquinazoline represents a novel chemical entity with significant, untapped potential as a therapeutic agent. Based on a thorough analysis of the quinazoline scaffold and the specific contributions of its substituents, a strong rationale exists for its investigation as an anticancer compound, likely functioning through kinase inhibition. The experimental roadmap provided in this guide offers a systematic and robust approach to validating this hypothesis, from initial synthesis and in vitro screening to in vivo efficacy studies. The reactivity of the 4-chloro position also presents a valuable opportunity for the generation of a focused library of analogs to explore structure-activity relationships and optimize for potency, selectivity, and drug-like properties. The successful execution of these studies could lead to the identification of a novel preclinical candidate for cancer therapy.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. (URL: [Link])

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (URL: [Link])

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed. (URL: [Link])

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (URL: [Link])

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (URL: [Link])

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (URL: [Link])

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: [Link])

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed Central. (URL: [Link])

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC - NIH. (URL: [Link])

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - NIH. (URL: [Link])

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. (URL: [Link])

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to the Derivatives of 7-Bromo-4-chloro-2-ethylquinazoline: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug discovery campaigns. This guide provides a comprehensive technical overview of the synthesis and derivatization of a particularly versatile quinazoline building block: 7-Bromo-4-chloro-2-ethylquinazoline .

This document will delve into the synthetic strategies for accessing this core, explore the differential reactivity of its key functional groups, and provide detailed protocols for a range of derivatization reactions. The insights provided herein are intended to empower researchers to efficiently explore the chemical space around this promising scaffold and accelerate the development of novel therapeutic agents.

Synthesis of the 7-Bromo-4-chloro-2-ethylquinazoline Core

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline is a two-step process commencing with the construction of the quinazolinone ring, followed by chlorination of the 4-position.

Step 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

The initial and crucial step is the cyclization reaction to form the quinazolinone core. This is typically achieved through the condensation of 2-amino-4-bromobenzoic acid with an appropriate C2 source. For the introduction of the 2-ethyl group, propionitrile or propionamide can be utilized in a variation of the Niementowski quinazolinone synthesis. A more direct and often higher-yielding approach involves the use of ethyl N-acetylanthranilate followed by cyclization.

Experimental Protocol: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

This protocol is adapted from procedures for the synthesis of related 2-alkylquinazolin-4(3H)-ones.

  • Materials:

    • 2-Amino-4-bromobenzoic acid

    • Propionic anhydride

    • Ammonium acetate

    • Glacial acetic acid

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-bromobenzoic acid (1.0 eq) in propionic anhydride (3.0 eq).

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and slowly add ethanol to quench the excess propionic anhydride.

    • Remove the solvent under reduced pressure. To the resulting residue, add glacial acetic acid and an excess of ammonium acetate (5.0-10.0 eq).

    • Heat the mixture to reflux for 4-6 hours. Monitor the formation of the quinazolinone product by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield crude 7-Bromo-2-ethylquinazolin-4(3H)-one.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

Step 2: Chlorination of 7-Bromo-2-ethylquinazolin-4(3H)-one

The conversion of the 4-oxo group to a 4-chloro substituent is a critical activation step, rendering the C4 position susceptible to nucleophilic attack. This transformation is most commonly and effectively achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[4][5][6]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

  • Materials:

    • 7-Bromo-2-ethylquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Toluene (anhydrous)

    • Ice

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-Bromo-2-ethylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-15 eq).

    • Add a catalytic amount of DMF (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 7-Bromo-4-chloro-2-ethylquinazoline.

    • The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow for the Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-bromobenzoic acid B Propionic Anhydride, Reflux A->B C Ammonium Acetate, Acetic Acid, Reflux B->C D 7-Bromo-2-ethylquinazolin-4(3H)-one C->D E 7-Bromo-2-ethylquinazolin-4(3H)-one F POCl3, cat. DMF, Reflux E->F G 7-Bromo-4-chloro-2-ethylquinazoline F->G

Caption: Synthetic route to the 7-Bromo-4-chloro-2-ethylquinazoline core.

Derivatization Strategies

The 7-Bromo-4-chloro-2-ethylquinazoline scaffold offers two primary and orthogonal sites for chemical modification: the highly reactive 4-chloro position and the versatile 7-bromo position. The 2-ethyl group is generally less reactive but can potentially undergo modification under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the facile introduction of a wide variety of nucleophiles, most notably primary and secondary amines, to generate a library of 4-substituted derivatives.

Causality Behind Experimental Choices: The choice of solvent and base is critical for the success of SNAr reactions. A polar aprotic solvent like isopropanol, ethanol, or DMF is typically used to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. In many cases, the amine nucleophile itself can serve as the base if used in excess.

Experimental Protocol: General Procedure for SNAr with Amines

  • Materials:

    • 7-Bromo-4-chloro-2-ethylquinazoline

    • Primary or secondary amine (1.1 - 2.0 eq)

    • Diisopropylethylamine (DIPEA) (optional, 1.5 - 2.0 eq)

    • Solvent (e.g., Isopropanol, Ethanol, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a solution of 7-Bromo-4-chloro-2-ethylquinazoline (1.0 eq) in the chosen solvent, add the amine (1.1 - 2.0 eq) and DIPEA (if used).

    • Heat the reaction mixture to a temperature ranging from 80 °C to reflux.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

Table 1: Representative Conditions for SNAr at the C4-Position

NucleophileSolventBaseTemperature (°C)
AnilineIsopropanol-80
BenzylamineEthanolDIPEAReflux
MorpholineDMF-100
Piperidinen-ButanolK₂CO₃Reflux
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

The 7-bromo substituent provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other carbon-based fragments. This allows for extensive exploration of the chemical space at this position.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between the 7-position of the quinazoline core and a variety of boronic acids or their esters.[2][7]

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial for an efficient Suzuki coupling. A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential. The ligand, typically a bulky electron-rich phosphine such as SPhos or XPhos, stabilizes the palladium catalyst and facilitates the catalytic cycle. An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 7-Bromo-4-substituted-2-ethylquinazoline

    • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a reaction vessel, combine the 7-bromoquinazoline derivative (1.0 eq), boronic acid (1.2 - 1.5 eq), palladium catalyst (0.01 - 0.05 eq), and base (2.0 - 3.0 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Workflow for Derivatization of 7-Bromo-4-chloro-2-ethylquinazoline

G cluster_C4 C4-Position Derivatization cluster_C7 C7-Position Derivatization Core 7-Bromo-4-chloro-2-ethylquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) (R-NH2, R2NH) Core->SNAr Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, R2NH) Core->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Heck Heck Coupling (Alkene) Core->Heck C4_Product 4-Amino-7-bromo-2-ethylquinazoline Derivatives SNAr->C4_Product C7_Product 7-Substituted-4-chloro-2-ethylquinazoline Derivatives Suzuki->C7_Product Buchwald->C7_Product Sonogashira->C7_Product Heck->C7_Product

Caption: Key derivatization pathways for the 7-Bromo-4-chloro-2-ethylquinazoline scaffold.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position.[3][8][9] This reaction is complementary to the SNAr at the C4-position and enables the synthesis of derivatives with diverse substitution patterns.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a suitable phosphine ligand. Ligands like XPhos, RuPhos, and BINAP are commonly employed. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 7-Bromo-4-substituted-2-ethylquinazoline

    • Amine (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.01 - 0.05 eq)

    • Phosphine ligand (e.g., XPhos, RuPhos) (0.02 - 0.10 eq)

    • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to allow for pre-complexation.

    • Add the 7-bromoquinazoline derivative, the amine, and the base.

    • Seal the reaction vessel and heat to 80-120 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

The 7-bromo position is also amenable to other important palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of this scaffold.

  • Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes, providing access to 7-alkynylquinazoline derivatives.[10][11][12] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a solvent like THF or DMF.

  • Heck Coupling: The Heck reaction enables the coupling of the 7-position with alkenes to form 7-alkenylquinazolines.[13][14][15] Common catalysts include Pd(OAc)₂ with a phosphine ligand, and a base such as triethylamine or K₂CO₃ is required.

  • Stille Coupling: This reaction utilizes organotin reagents to form C-C bonds.[10][16][17] While effective, the toxicity of the tin reagents is a significant drawback.

  • Negishi Coupling: The Negishi coupling employs organozinc reagents and offers high functional group tolerance.[9][18][19]

Table 2: Representative Conditions for C7-Position Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O
Buchwald-Hartwig Primary AminePd₂(dba)₃ / XPhosNaOtBuToluene
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF
Heck StyrenePd(OAc)₂ / PPh₃Et₃NDMF
Reactivity of the 2-Ethyl Group

The 2-ethyl group on the quinazoline ring is generally less reactive than the C4-chloro and C7-bromo positions. However, under certain conditions, it can undergo transformations. For instance, the benzylic-like protons on the methylene group could potentially be functionalized through radical reactions or deprotonation with a strong base, although these transformations are less common and may require specific substrate activation.

Applications in Drug Discovery

Derivatives of the 7-Bromo-4-chloro-2-ethylquinazoline scaffold are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[20][21][22][23] The quinazoline core is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases.

The ability to selectively and sequentially functionalize the C4 and C7 positions allows for the creation of diverse chemical libraries with tailored properties. For example, the introduction of anilines at the C4-position can mimic the binding mode of known EGFR inhibitors like gefitinib and erlotinib.[22][23] Subsequent modification of the C7-position can then be used to modulate potency, selectivity, and pharmacokinetic properties. The 2-ethyl group can also play a role in optimizing van der Waals interactions within the kinase active site.

Potential Therapeutic Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, a critical process for tumor growth and metastasis.[20]

  • Other Tyrosine Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases implicated in cancer and other diseases.[3][21]

Conclusion

The 7-Bromo-4-chloro-2-ethylquinazoline core represents a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic combination of a reactive C4-chloro group for SNAr reactions and a C7-bromo group amenable to a wide array of palladium-catalyzed cross-coupling reactions provides a powerful platform for generating diverse chemical libraries. This in-depth guide has provided a comprehensive overview of the synthesis of this core and detailed protocols for its derivatization. By leveraging the synthetic strategies outlined herein, researchers can efficiently explore the chemical space around this promising scaffold and accelerate the discovery of next-generation therapeutics.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Negishi coupling. Wikipedia.
  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with...
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and...
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.
  • Stille Coupling. Organic Chemistry Portal.
  • POCl3 chlorination of 4-quinazolones. PubMed. (2011-03-18).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-07).
  • Sonogashira coupling. Wikipedia.
  • 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
  • Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. Benchchem.
  • Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. Benchchem.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with...
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05).
  • Stille Coupling. Chemistry LibreTexts. (2023-06-30).

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Knowledge Gap

7-Bromo-4-chloro-2-ethylquinazoline is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] However, as a specific, relatively novel chemical entity, comprehensive safety and toxicological data for 7-Bromo-4-chloro-2-ethylquinazoline are not yet publicly available. This guide, therefore, adopts a precautionary principle, synthesizing what is known about similar halogenated heterocyclic compounds with established best practices for handling uncharacterized materials.[3] The information herein is intended to empower researchers to work safely with this compound by fostering a thorough understanding of its potential hazards and the necessary control measures.

Section 1: Hazard Identification and Risk Assessment - An Inferential Approach

Due to the absence of a specific Safety Data Sheet (SDS), a comprehensive hazard profile must be inferred from the compound's structure and the known properties of related molecules.

Physicochemical Properties (Known and Predicted)

A summary of available and computed data for 7-Bromo-4-chloro-2-ethylquinazoline and its close analogs is presented below. This information is crucial for understanding its potential for aerosolization, solubility, and reactivity.

Property7-Bromo-4-chloro-2-ethyl-8-methylquinazolineEthyl 7-bromo-2-chloro-quinazoline-4-carboxylate7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline7-Bromo-2-chloro-4-methyl-quinazoline
Molecular Formula C11H10BrClN2C11H8BrClN2O2C15H10BrClN2C9H6BrClN2
Molecular Weight Not specified315.55 g/mol [4]333.61 g/mol [5]257.51 g/mol [6]
Physical Form Solid (presumed)Solid (presumed)Solid (presumed)Solid (presumed)
XlogP (Predicted) Not specified3.7[4]5.5[5]3.6[6]

XlogP is a measure of lipophilicity and can indicate potential for absorption through the skin.

Inferred Toxicological Hazards

Quinazoline derivatives have a broad spectrum of biological activities, including potent anticancer and antimalarial effects.[7][8] This inherent bioactivity suggests that 7-Bromo-4-chloro-2-ethylquinazoline should be treated as a potentially toxic substance. The primary routes of exposure to be concerned with are inhalation of dust particles, skin contact, and eye contact.[3]

Key Inferred Hazards:

  • Acute Toxicity: While no specific data exists, similar heterocyclic compounds can be harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Halogenated organic compounds can cause irritation upon contact with skin and eyes.[9]

  • Respiratory Irritation: Inhalation of fine dust may cause respiratory tract irritation.[9]

  • Chronic Toxicity: The long-term effects of exposure are unknown. Given that many quinazoline derivatives are being investigated as cytotoxic agents, it is prudent to assume potential for chronic toxicity with repeated exposure.[7]

Chemical Reactivity and Stability

The reactivity of 7-Bromo-4-chloro-2-ethylquinazoline is largely dictated by the two halogen substituents on the quinazoline core.

  • Nucleophilic Substitution: The chloro group at the 4-position and the bromo group at the 7-position are potential sites for nucleophilic substitution reactions.

  • Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is generally weaker and more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond.[10] This differential reactivity is a key consideration in synthetic applications.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.

Section 2: The Cornerstone of Safety - Standard Operating Procedures (SOPs)

Given the uncharacterized nature of this compound, a robust set of SOPs is not merely a recommendation but a necessity. The following protocols are based on guidelines from the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in a laboratory setting.[11][12]

Engineering Controls: The First Line of Defense

All manipulations of 7-Bromo-4-chloro-2-ethylquinazoline solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Engineering_Controls_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Conclusion Conclusion Start Start: Handling 7-Bromo-4-chloro-2-ethylquinazoline CheckHood Verify Fume Hood Certification is Current Start->CheckHood WorkInHood Conduct all manipulations (weighing, dissolution, reaction) inside the fume hood. CheckHood->WorkInHood Pass SashPosition Maintain sash at the lowest practical height. WorkInHood->SashPosition CleanUp Decontaminate surfaces within the fume hood. SashPosition->CleanUp End End of Procedure CleanUp->End

Caption: Workflow for Utilizing Engineering Controls.

Personal Protective Equipment (PPE): Essential Safeguards

The appropriate selection and consistent use of PPE are critical to prevent personal exposure.[13]

  • Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.[14]

  • Hand Protection: Wear nitrile gloves at all times. For prolonged handling or when direct contact is likely, consider double-gloving.[14] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: A properly fitted respirator may be necessary for certain operations, such as cleaning up large spills. All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage
  • Labeling: All containers of 7-Bromo-4-chloro-2-ethylquinazoline must be clearly labeled with the full chemical name and any known or inferred hazards.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed.

  • Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container is compromised.

Spill and Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release.

Emergency_Response_Flowchart Spill Spill or Exposure Occurs Assess Assess the Situation (Is it a major or minor event?) Spill->Assess Minor Minor Spill / Exposure Assess->Minor Minor Major Major Spill / Exposure Assess->Major Major FirstAid Administer First Aid (Eye wash, Safety shower) Minor->FirstAid Contain Contain the Spill (If safe to do so) Minor->Contain Evacuate Evacuate the Area Major->Evacuate Alert Alert Others & Call for Help (Emergency Services, EHS) Evacuate->Alert Report Report the Incident Alert->Report Cleanup Clean up with appropriate spill kit materials Contain->Cleanup Dispose Dispose of waste as hazardous material Cleanup->Dispose Dispose->Report

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 7-Bromo-4-chloro-2-ethylquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Advantage of 7-Bromo-4-chloro-2-ethylquinazoline

The quinazoline framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Its rigid, bicyclic structure provides an excellent platform for the precise spatial orientation of functional groups. This has led to the development of numerous FDA-approved drugs, particularly in oncology, where the 4-anilinoquinazoline moiety is a hallmark of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[1][2][3]

7-Bromo-4-chloro-2-ethylquinazoline is a highly versatile and strategically designed starting material for the synthesis of next-generation kinase inhibitors and other targeted therapeutics. Its unique substitution pattern offers medicinal chemists orthogonal handles for sequential, selective chemical modifications:

  • C4-Chloro Group: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinazoline ring. This site serves as the primary gateway for introducing the key amine-containing side chains (e.g., anilines) that are often crucial for target engagement, particularly within the ATP-binding pocket of kinases.[1][4]

  • C7-Bromo Group: The bromine atom at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[5] This allows for the late-stage introduction of a wide array of substituents to probe solvent-exposed regions of the target protein, fine-tune physicochemical properties (like solubility and metabolic stability), and enhance selectivity.

  • C2-Ethyl Group: The ethyl group at the 2-position can influence the compound's steric profile and lipophilicity. While less commonly modified, it can play a role in optimizing van der Waals interactions within the binding site or improving pharmacokinetic properties.

This guide provides an in-depth exploration of the application of 7-Bromo-4-chloro-2-ethylquinazoline, complete with detailed experimental protocols and the scientific rationale behind key synthetic strategies.

Core Application: Synthesis of Kinase Inhibitors Targeting the EGFR Pathway

A primary application of this building block is in the synthesis of inhibitors targeting the EGFR signaling pathway. Overexpression or mutation of EGFR is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[2][6] Quinazoline-based inhibitors function by competing with ATP for binding at the intracellular kinase domain of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[2][5]

The general synthetic workflow involves a two-step process that leverages the differential reactivity of the chloro and bromo substituents.

G A 7-Bromo-4-chloro- 2-ethylquinazoline B Step 1: SNAr Reaction (Nucleophilic Aromatic Substitution) A->B  + Substituted Aniline  (R¹-NH₂) C 4-Anilino-7-bromo- 2-ethylquinazoline Intermediate B->C D Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) C->D  + Boronic Acid (R²-B(OH)₂) or  + Amine (R³-NHR⁴) E Final Product: Potent Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitors.

This sequential approach allows for the systematic construction of a compound library where the aniline moiety (R¹) is first installed to ensure core binding affinity, followed by diversification at the 7-position (R² or R³) to optimize for potency, selectivity, and drug-like properties.

Mechanism of Action: Inhibition of EGFR Signaling

The final compounds derived from 7-Bromo-4-chloro-2-ethylquinazoline are designed to interrupt the EGFR signaling cascade, which is critical for tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols: Key Synthetic Transformations

The following protocols are provided as robust starting points for the modification of 7-Bromo-4-chloro-2-ethylquinazoline. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Causality: This reaction is foundational for installing the aniline side chain, which typically forms a critical hydrogen bond with a key methionine residue (Met793 in EGFR) in the hinge region of the kinase domain.[7] The reaction is generally conducted in a protic solvent like isopropanol or ethanol, which facilitates the proton transfers involved in the mechanism. Heating is required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.

Materials:

  • 7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv)

  • Substituted aniline (1.1–1.2 equiv)

  • Isopropanol (IPA) or n-Butanol

  • Optional: Diisopropylethylamine (DIPEA) or HCl (catalytic)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv) and the desired substituted aniline (1.1 equiv).

  • Add isopropanol to achieve a concentration of approximately 0.1–0.2 M.

  • Scientist's Note: For less reactive anilines, the addition of a catalytic amount of acid (e.g., a drop of concentrated HCl) can protonate the quinazoline nitrogen, further activating the C4 position. Conversely, if the aniline salt is used, a base like DIPEA may be needed to liberate the free amine.

  • Heat the reaction mixture to reflux (approx. 82°C for IPA) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–16 hours.

  • Upon completion, cool the mixture to room temperature. A precipitate of the product hydrochloride salt often forms.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol followed by diethyl ether to remove impurities.

  • The product can be further purified by recrystallization or by neutralizing the salt with a base (e.g., saturated NaHCO₃ solution), extracting with an organic solvent (e.g., ethyl acetate), and performing column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

Causality: The Suzuki reaction is a powerful method for forming C-C bonds with high functional group tolerance.[8] It proceeds via a palladium catalytic cycle. An inert atmosphere is critical as the active Pd(0) species is susceptible to oxidation. The base is required to activate the boronic acid for the transmetalation step, where the organic moiety is transferred from boron to palladium.[8] A mixed solvent system, typically an organic solvent with water, is used to dissolve both the organic-soluble substrate and the inorganic base.[9]

Pd0 Pd(0)L₂ ArBr Ar-Br PdII_1 Ar-Pd(II)L₂-Br PdII_2 Ar-Pd(II)L₂-R PdII_1->PdII_2 Transmetalation PdII_2->Pd0 ArR Ar-R PdII_2->ArR Reductive Elimination ArBr->PdII_1 Oxidative Addition RBOH2 R-B(OH)₂ Base Base RBOH2->Base Base->PdII_1

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[10]

Materials:

  • 4-Anilino-7-bromo-2-ethylquinazoline intermediate (from Protocol 1, 1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol% or PdCl₂(dppf), 3–5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

Procedure:

  • In a Schlenk flask, combine the 7-bromoquinazoline substrate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe to achieve a concentration of 0.1 M.

  • Heat the reaction mixture to 90–100°C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 6–24 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 7-aryl substituted compound.

Protocol 3: Buchwald-Hartwig Amination at the C7-Position

Causality: This reaction provides a direct route to C-N bond formation, which is valuable for introducing linkers or pharmacophores that require a nitrogen connection point.[11] The reaction requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine coupling partner.[12] The catalytic system consists of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), which facilitates the challenging reductive elimination step that forms the C-N bond. Anhydrous and anaerobic conditions are paramount for success.[12][13]

Materials:

  • 4-Anilino-7-bromo-2-ethylquinazoline intermediate (1.0 equiv)

  • Primary or secondary amine (1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2–5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Precaution: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using rigorous Schlenk techniques.

  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.5 equiv).

  • Add the 7-bromoquinazoline substrate (1.0 equiv).

  • Seal the tube, evacuate, and backfill with argon.

  • Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100–110°C with stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 2–12 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material using flash column chromatography.

Summary of Reaction Parameters

The following table provides a general overview of typical conditions for the key transformations.

Reaction TypeSubstrateReagentCatalyst / LigandBaseSolventTemp (°C)
SNAr 7-Bromo-4-chloro -..AnilineN/A (or cat. HCl)N/A (or DIPEA)Isopropanol80–90
Suzuki 4-Anilino-7-bromo -..Boronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O90–110
Buchwald 4-Anilino-7-bromo -..AminePd₂(dba)₃ / XPhosNaOtBu, LHMDSToluene, Dioxane100–110

Conclusion

7-Bromo-4-chloro-2-ethylquinazoline is a powerful and strategically vital building block for modern drug discovery. Its differentially activated halogen handles at the C4 and C7 positions provide a logical and efficient pathway for the synthesis of diverse compound libraries, particularly for targeting protein kinases. The robust and well-established protocols for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination enable researchers to systematically explore structure-activity relationships, leading to the identification of potent and selective therapeutic candidates. The methodologies outlined in this guide offer a solid foundation for leveraging this key intermediate in the pursuit of novel medicines.

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
  • 7-Bromoquinazoline | High-Purity Research Chemical. Benchchem.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. SpringerLink.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline | C15H10BrClN2. PubChem.
  • Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2. PubChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.
  • 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline | C11H10BrClN2. PubChem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromochroman-3-ol. Benchchem.
  • 7-Bromo-2-chloro-4-methyl-quinazoline | C9H6BrClN2. PubChem.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health.

Sources

The Strategic Utility of 7-Bromo-4-chloro-2-ethylquinazoline in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline core stands as a privileged scaffold, forming the structural backbone of numerous clinically significant therapeutic agents.[1][2][3] Its inherent biological activity and synthetic tractability have made it a focal point for the development of targeted therapies, particularly in oncology. Within this esteemed class of heterocycles, 7-Bromo-4-chloro-2-ethylquinazoline emerges as a highly versatile and strategically valuable intermediate for the synthesis of potent kinase inhibitors.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 7-bromo-4-chloro-2-ethylquinazoline in the synthesis of drug candidates. We will delve into the chemical logic behind its design, provide detailed experimental protocols for its application, and explore the potential for further molecular elaboration.

The strategic placement of three key functional groups on the quinazoline ring—a reactive chloro group at the 4-position, a versatile bromo substituent at the 7-position, and an ethyl group at the 2-position—endows this intermediate with a unique combination of properties that are highly advantageous for drug discovery. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing pharmacophores. The bromo substituent provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the exploration of diverse chemical space. The ethyl group at the 2-position can modulate the steric and electronic properties of the molecule, potentially enhancing target binding affinity and selectivity.

Core Application: Synthesis of 4-Anilinoquinazoline Derivatives as Potential Kinase Inhibitors

A prominent application of 7-bromo-4-chloro-2-ethylquinazoline is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibitory activity against various protein kinases, including the epidermal growth factor receptor (EGFR).[4][5] Several FDA-approved cancer therapeutics, such as Gefitinib, Erlotinib, and Lapatinib, are based on the 4-anilinoquinazoline scaffold.[1][6][7][8][9][10][11][12]

The following protocol details a representative synthesis of a 4-anilinoquinazoline derivative from 7-bromo-4-chloro-2-ethylquinazoline, illustrating a common and efficient synthetic strategy.

Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-bromo-2-ethylquinazolin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction between 7-bromo-4-chloro-2-ethylquinazoline and 3-ethynylaniline.

Materials and Reagents:

  • 7-Bromo-4-chloro-2-ethylquinazoline

  • 3-Ethynylaniline

  • Isopropanol (anhydrous)

  • Pyridine hydrochloride (or a suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Petroleum ether

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-4-chloro-2-ethylquinazoline (1.0 equivalent).

  • Add anhydrous isopropanol to dissolve the starting material.

  • Add 3-ethynylaniline (1.1 to 1.5 equivalents) to the solution.

  • Add a catalytic amount of pyridine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.

  • Add petroleum ether to the reaction mixture to precipitate the product.

  • Neutralize the mixture by adding a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain the purified N-(3-ethynylphenyl)-7-bromo-2-ethylquinazolin-4-amine.

Data Summary Table:

ParameterValue
Starting Material 7-Bromo-4-chloro-2-ethylquinazoline
Nucleophile 3-Ethynylaniline
Solvent Isopropanol
Catalyst Pyridine hydrochloride
Reaction Temperature Reflux
Reaction Time 2-4 hours
Work-up Precipitation and filtration
Purification Recrystallization from ethanol

Synthetic Workflow Diagram:

G start 7-Bromo-4-chloro-2-ethylquinazoline product N-(3-ethynylphenyl)-7-bromo-2-ethylquinazolin-4-amine start->product Nucleophilic Aromatic Substitution (SNAr) reagent 3-Ethynylaniline Isopropanol, Pyridine HCl Reflux

Caption: Synthetic route to a 4-anilinoquinazoline derivative.

Mechanistic Insights and Strategic Considerations

The core of the synthetic protocol described above is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the amine. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the final product.

The bromine atom at the 7-position remains intact during this step, offering a valuable site for subsequent functionalization. This allows for a modular and divergent synthetic approach, where a common intermediate can be used to generate a library of diverse compounds. For instance, the bromo group can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups. This enables a thorough exploration of the structure-activity relationship (SAR) at this position.

The ethyl group at the 2-position, while not directly involved in the primary reaction, plays a crucial role in modulating the overall properties of the final molecule. It can influence the compound's solubility, metabolic stability, and binding affinity to the target protein by occupying specific hydrophobic pockets in the active site.

Logical Relationship Diagram:

G cluster_0 Core Intermediate cluster_1 Key Reactions cluster_2 Potential Final Products A 7-Bromo-4-chloro-2-ethylquinazoline B Nucleophilic Aromatic Substitution (at C4) A->B Introduction of Pharmacophore C Palladium-Catalyzed Cross-Coupling (at C7) A->C SAR Exploration D 4-Anilinoquinazoline Derivatives B->D E 7-Aryl/Heteroaryl-Substituted Quinazolines C->E

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinazolines and the Power of Selective Functionalization

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Its prevalence is a testament to its ability to interact with a wide range of biological targets. The development of synthetic methodologies that allow for the precise and controlled modification of the quinazoline ring system is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a powerful tool for the formation of carbon-carbon bonds, valued for its functional group tolerance and generally mild reaction conditions.[2][3]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 7-Bromo-4-chloro-2-ethylquinazoline, a versatile building block with two distinct halogen atoms ripe for selective functionalization. Understanding the chemoselectivity of this reaction is critical for the efficient synthesis of novel quinazoline derivatives for screening and development.

Understanding the Chemoselectivity of 7-Bromo-4-chloro-2-ethylquinazoline in Suzuki-Miyaura Coupling

The primary challenge and opportunity in the Suzuki coupling of 7-Bromo-4-chloro-2-ethylquinazoline lies in the selective reaction at either the C4-chloro or the C7-bromo position. While the general order of halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, the electronic nature of the heteroaromatic ring system plays a decisive role.[4]

In the case of the quinazoline scaffold, the C4-Cl bond is significantly activated towards oxidative addition, the rate-determining step in many Suzuki couplings. This heightened reactivity is attributed to two main factors:

  • The α-Nitrogen Effect: The electron-withdrawing nitrogen atom at position 3 polarizes the C4-Cl bond, making the carbon atom more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst.

  • Catalyst Coordination: The lone pair of electrons on the N3 nitrogen can coordinate to the palladium catalyst, leading to a higher local concentration of the catalyst near the C4 position and facilitating the oxidative addition step.[4]

This inherent electronic activation of the C4-chloro position can be strong enough to overcome the typically higher reactivity of the C7-bromo position. Consequently, selective Suzuki-Miyaura coupling at the C4 position is often achievable, and in some cases, may even be the preferred pathway.[4][5] This guide will provide protocols for achieving both selective and, where desired, double coupling.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinazoline, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Quinazoline, Boronic Acid, Na2CO3, and Solvent degas Degas with Argon for 15 min reagents->degas add_catalyst Add Pd(PPh3)4 degas->add_catalyst heat Heat to 80-90 °C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up (EtOAc/Water) filter->extract purify Column Chromatography extract->purify

Figure 2: Workflow for selective Suzuki coupling at the C4-chloro position.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water to form a 4:1 to 5:1 solvent mixture (concentration of the quinazoline at ~0.1 M).

  • Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

  • Heat the reaction mixture to 80-90 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-bromo-4-aryl-2-ethylquinazoline.

Protocol 2: Suzuki Coupling at the C7-Bromo Position (and Double Coupling)

Achieving selective coupling at the C7-bromo position is more challenging due to the high reactivity of the C4-chloro site. This often requires a two-step approach where the C4 position is first functionalized. For a double coupling, more forcing conditions and a higher excess of the boronic acid are typically required.

Step-by-Step Procedure for Double Coupling:

  • Follow steps 1-4 from Protocol 1, but increase the amount of the arylboronic acid to 2.5-3.0 equivalents and the sodium carbonate to 4.0 equivalents.

  • Use a more robust catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05-0.10 equiv.).

  • Heat the reaction mixture to a higher temperature, typically 100-110 °C (refluxing toluene can also be used as a solvent).

  • Monitor the reaction for the disappearance of both the starting material and the mono-coupled intermediate. Reaction times will be longer, potentially 12-24 hours.

  • Follow the work-up and purification procedure as outlined in steps 8-12 of Protocol 1.

Typical Reaction Parameters and Troubleshooting

ParameterCondition for C4-Selective CouplingCondition for Double CouplingRationale & Troubleshooting Tips
Catalyst Pd(PPh₃)₄PdCl₂(dppf) or other robust catalystsPd(PPh₃)₄ is often sufficient for the activated C4-Cl. For the less reactive C7-Br and for double coupling, a more active and stable catalyst like PdCl₂(dppf) is recommended. If the reaction stalls, try a different ligand.
Base Na₂CO₃, K₂CO₃K₂CO₃, K₃PO₄A stronger base may be needed for the second coupling. Ensure the base is finely powdered and anhydrous.
Solvent Dioxane/Water, Toluene/WaterDioxane/Water, Toluene/WaterThe presence of water is often crucial for the transmetalation step. Ensure solvents are thoroughly degassed to prevent catalyst degradation.
Temperature 80-90 °C100-110 °CLower temperatures favor selectivity for the more reactive site. Higher temperatures are needed to drive the reaction to completion for the less reactive site and for double coupling.
Boronic Acid 1.1-1.2 equiv.2.5-3.0 equiv.A slight excess is used for selective coupling. A larger excess is required for the double coupling to ensure both sites react.

Conclusion

The Suzuki-Miyaura coupling of 7-Bromo-4-chloro-2-ethylquinazoline offers a versatile platform for the synthesis of novel, functionalized quinazoline derivatives. By carefully selecting the catalyst, base, and reaction temperature, a high degree of chemoselectivity can be achieved. The inherent electronic activation of the C4-chloro position provides a unique opportunity for selective functionalization, which can be a powerful strategy in the design and synthesis of new chemical entities for drug discovery and development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7(11), 6500-6513. [Link]

  • Tarsoly, A.; et al. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 2024, 9(10), e202304969. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]

  • Boruah, M.; et al. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014, 19(11), 17436-17464. [Link]

  • Suzuki Reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Serec, I.; et al. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 2021, 10(1), 57-66. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

Sources

Application Notes and Protocols for 7-Bromo-4-chloro-2-ethylquinazoline in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] The quinazoline core has emerged as a highly successful and versatile scaffold in the design of potent and selective kinase inhibitors.[3][4] Several FDA-approved drugs, such as gefitinib (Iressa®) and erlotinib (Tarceva®), are based on the 4-anilinoquinazoline structure and have revolutionized the treatment of certain cancers by targeting the epidermal growth factor receptor (EGFR).[5]

The therapeutic success of quinazoline derivatives stems from their ability to mimic the purine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases.[6] Substitutions on the quinazoline ring system allow for the fine-tuning of inhibitory activity and selectivity against specific kinases.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and screening protocols for 7-Bromo-4-chloro-2-ethylquinazoline , a valuable chemical probe and potential intermediate in the discovery of novel kinase inhibitors.

While the specific biological activity of 7-Bromo-4-chloro-2-ethylquinazoline is not yet extensively characterized in the public domain, its structure suggests significant potential as both a screening compound and a synthetic precursor for more complex kinase inhibitors. The chloro group at the C4 position is a reactive site suitable for nucleophilic substitution, a common strategy for introducing the anilino moiety characteristic of many EGFR and VEGFR inhibitors.[7] The bromo substituent at the C7 position and the ethyl group at the C2 position can influence the compound's steric and electronic properties, potentially modulating its kinase binding affinity and selectivity.[8]

This document will provide a hypothesized framework for screening 7-Bromo-4-chloro-2-ethylquinazoline against a panel of kinases, with a focus on EGFR and VEGFR, based on the established pharmacology of analogous quinazoline derivatives.

Hypothesized Mechanism of Action and Potential Kinase Targets

Based on extensive structure-activity relationship (SAR) studies of quinazoline-based kinase inhibitors, we can hypothesize the potential mechanism and targets for 7-Bromo-4-chloro-2-ethylquinazoline.

The quinazoline core is expected to anchor the molecule in the ATP-binding site of the kinase. The substituents at the C2, C4, and C7 positions will then dictate the selectivity and potency.

  • C4-Chloro Group: The chlorine atom at the C4 position is a key reactive handle. While it may contribute to some level of kinase inhibition on its own, its primary utility is as a leaving group for the synthesis of 4-anilinoquinazoline derivatives.[7] These derivatives are well-established as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR.[3][5]

  • C7-Bromo Group: Halogen substitutions at the C6 and C7 positions of the quinazoline ring are common in many potent kinase inhibitors. The bromine at C7 can participate in halogen bonding or other non-covalent interactions within the kinase active site, potentially enhancing binding affinity.[6] It also provides a site for further chemical modification via cross-coupling reactions.

  • C2-Ethyl Group: The role of small alkyl groups at the C2 position is less defined than substitutions at other positions. The ethyl group may influence the orientation of the quinazoline core within the ATP-binding pocket, potentially steering the compound towards or away from certain kinase families.

Given these structural features, we propose that 7-Bromo-4-chloro-2-ethylquinazoline and its derivatives are promising candidates for screening against the following kinase families:

  • Epidermal Growth Factor Receptor (EGFR) Family: A primary target for many quinazoline inhibitors.[9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Family: Another key target in oncology for which quinazoline inhibitors have been developed.[2]

  • Other Tyrosine Kinases: Including but not limited to members of the Src family, Abl, and PDGF receptors.

  • Serine/Threonine Kinases: While less common, some quinazoline derivatives have shown activity against serine/threonine kinases.

The following diagram illustrates a simplified EGFR signaling pathway, a potential target for inhibitors derived from 7-Bromo-4-chloro-2-ethylquinazoline.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binding Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinazoline Inhibitor Inhibitor->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of 7-Bromo-4-chloro-2-ethylquinazoline as a potential kinase inhibitor.

Protocol 1: Primary Kinase Screening using a Luminescence-Based Assay

This protocol describes a high-throughput primary screen to assess the inhibitory activity of 7-Bromo-4-chloro-2-ethylquinazoline against a panel of kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • 7-Bromo-4-chloro-2-ethylquinazoline

  • DMSO (Anhydrous)

  • Kinase panel (e.g., EGFR, VEGFR2, Src, a panel of representative kinases)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Multichannel pipettor or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in 100% DMSO.

    • For the primary screen, create a working solution of 100 µM in kinase assay buffer with a final DMSO concentration of 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 100 µM compound working solution to the test wells.

    • Add 2.5 µL of 1% DMSO in kinase assay buffer to the control wells (no inhibitor).

    • Add 2.5 µL of the respective kinase to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final concentration of ATP should be at or near the Km for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Blank) / (Luminescence_Control - Luminescence_Blank))

    • A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Protocol 2: IC50 Determination for "Hit" Kinases

For kinases where significant inhibition is observed in the primary screen, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Same as Protocol 1.

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the 10 mM stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM.

    • Dilute each concentration from the serial dilution into kinase assay buffer to create working solutions with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction and ADP Detection:

    • Follow the same procedure as in Protocol 1, but instead of a single concentration of the compound, add the different concentrations from the serial dilution to the wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

The following diagram illustrates the general workflow for kinase inhibitor screening.

Kinase_Screening_Workflow Start Start: 7-Bromo-4-chloro-2-ethylquinazoline PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification IC50 IC50 Determination (Dose-Response) HitIdentification->IC50 'Hit' Kinases SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR 'Non-Hit' Kinases IC50->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: General workflow for kinase inhibitor screening.

Data Presentation

The results from the kinase screening assays should be presented in a clear and concise manner.

Table 1: Hypothetical Primary Kinase Screening Results

The following table shows hypothetical results from a primary screen of 7-Bromo-4-chloro-2-ethylquinazoline at 10 µM against a small panel of kinases.

KinasePercent Inhibition at 10 µM"Hit" ( >50% Inhibition)
EGFR78%Yes
VEGFR265%Yes
Src22%No
CDK215%No
AKT18%No
Table 2: Hypothetical IC50 Values for "Hit" Kinases
KinaseIC50 (µM)
EGFR2.5
VEGFR28.1

These hypothetical data suggest that 7-Bromo-4-chloro-2-ethylquinazoline has preferential activity against EGFR and VEGFR2 in this limited screen.

Further Applications and Future Directions

The initial screening of 7-Bromo-4-chloro-2-ethylquinazoline provides a starting point for more in-depth studies.

  • Synthesis of a Focused Library: The C4-chloro group can be displaced with a variety of anilines to create a library of 4-anilinoquinazoline derivatives. This will allow for the exploration of the SAR and the optimization of potency and selectivity.

  • Cell-Based Assays: For compounds with potent enzymatic activity, it is crucial to assess their activity in a cellular context. This can be done by measuring the inhibition of phosphorylation of downstream substrates of the target kinase in relevant cancer cell lines.

  • Selectivity Profiling: Promising compounds should be profiled against a larger panel of kinases to determine their selectivity profile. High selectivity is a desirable feature for a drug candidate as it can minimize off-target effects.

  • Mechanism of Action Studies: Further experiments can be conducted to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Conclusion

7-Bromo-4-chloro-2-ethylquinazoline is a valuable chemical entity for kinase inhibitor discovery. Its quinazoline core provides a well-validated scaffold for kinase binding, and its reactive chloro group allows for the straightforward synthesis of diverse derivatives. The protocols and strategies outlined in this application note provide a comprehensive guide for the initial screening and characterization of this compound and its analogs. By leveraging the extensive knowledge base of quinazoline-based kinase inhibitors, researchers can effectively utilize 7-Bromo-4-chloro-2-ethylquinazoline as a starting point for the development of novel and potent therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 258, 115626. [Link]

  • Barbosa, L. C. A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4017-4033. [Link]

  • Karakas, D., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Xenobiotics, 13(4), 629-655. [Link]

  • Pop, O. L., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Scientific Reports, 12(1), 13867. [Link]

  • Tomaz, K. C. P., et al. (2021). Structure-activity relationship of the quinazoline series. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. [Link]

  • Adottu, P. K., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]

  • de Castro Barbosa, L., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. ResearchGate. [Link]

  • Narva, S., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Dhawale, S. A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Anticancer Agents in Medicinal Chemistry. [Link]

  • Elkamhawy, A., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861. [Link]

  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3021. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, forming the structural basis of numerous approved and investigational anticancer drugs.[1][2] Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties to target a variety of cancer-related pathways. Notably, quinazoline derivatives have been successfully developed as inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[3] The strategic placement of reactive functional groups on the quinazoline ring provides synthetic handles for the construction of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the discovery of novel, potent, and selective anticancer agents.[1][3]

This guide focuses on the synthetic utility of 7-Bromo-4-chloro-2-ethylquinazoline , a key starting material for the development of novel trisubstituted quinazoline-based anticancer agents. The presence of two distinct halogen atoms at the C4 and C7 positions, with differential reactivity, allows for a sequential and regioselective functionalization strategy. This enables the introduction of diverse pharmacophores at these key positions, which are known to influence the biological activity of quinazoline derivatives.

Strategic Approach: Sequential Functionalization of the Dihaloquinazoline Core

The synthetic strategy hinges on the differential reactivity of the chloro group at the C4 position and the bromo group at the C7 position. The chloro substituent at C4 is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo substituent at C7 is amenable to palladium-catalyzed cross-coupling reactions. This allows for a two-step, sequential modification of the quinazoline scaffold.

The general workflow for the synthesis of novel 4-amino-7-aryl-2-ethylquinazoline derivatives is depicted below:

G start 7-Bromo-4-chloro-2-ethylquinazoline step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 start->step1 intermediate 4-Amino-7-bromo-2-ethylquinazoline Intermediate step1->intermediate Addition of desired amine step2 Step 2: Palladium-Catalyzed Cross-Coupling at C7 (e.g., Suzuki or Buchwald-Hartwig Reaction) intermediate->step2 product Target Compound: 4-Amino-7-aryl/heteroaryl-2-ethylquinazoline step2->product Addition of boronic acid/ester or amine

Caption: Sequential functionalization workflow.

Part 1: Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the synthesis of 4-amino-7-bromo-2-ethylquinazoline derivatives through the reaction of 7-Bromo-4-chloro-2-ethylquinazoline with a variety of primary and secondary amines. The electron-withdrawing nature of the quinazoline ring system activates the C4-position for nucleophilic attack.

Materials:
  • 7-Bromo-4-chloro-2-ethylquinazoline

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine derivatives)

  • Solvent: Isopropanol, n-Butanol, or N,N-Dimethylformamide (DMF)

  • Base (optional, for amine salts): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-4-chloro-2-ethylquinazoline (1.0 equivalent) in the chosen solvent (e.g., isopropanol).

  • Addition of Nucleophile: Add the desired amine (1.1 to 1.5 equivalents) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir under an inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration, wash with a cold solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Examples of SNAr Reactions
EntryAmine NucleophileProductYield (%)
1Aniline4-(Phenylamino)-7-bromo-2-ethylquinazoline92
2Morpholine4-(7-Bromo-2-ethylquinazolin-4-yl)morpholine95
34-Fluoroaniline4-((4-Fluorophenyl)amino)-7-bromo-2-ethylquinazoline89

Part 2: Protocol for Palladium-Catalyzed Cross-Coupling at the C7-Position

This section provides protocols for the functionalization of the C7-bromo position of the 4-amino-7-bromo-2-ethylquinazoline intermediate. The two primary methods described are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 2A: Suzuki-Miyaura Cross-Coupling

This protocol is for the synthesis of 4-amino-7-aryl-2-ethylquinazoline derivatives.

  • 4-Amino-7-bromo-2-ethylquinazoline intermediate (from Part 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.02-0.05 equivalents)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Solvent system: A degassed mixture of Dioxane/Water or Toluene/Ethanol/Water.

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction Setup: To a Schlenk flask or sealed vial, add the 4-amino-7-bromo-2-ethylquinazoline intermediate (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.

  • Reaction Conditions: Heat the mixture to 90-110 °C and stir vigorously under an inert atmosphere for 4-12 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2B: Buchwald-Hartwig Amination

This protocol is for the synthesis of 4,7-diamino-2-ethylquinazoline derivatives.

  • 4-Amino-7-bromo-2-ethylquinazoline intermediate (from Part 1)

  • Desired primary or secondary amine (1.2-1.5 equivalents)

  • Palladium pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst like BrettPhos Pd G4.[4]

  • Ligand: Xantphos, BrettPhos, or other suitable biaryl phosphine ligand (0.05-0.1 equivalents).[4]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous solvent: Toluene or Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Reaction Setup (in a glovebox): In a sealed reaction vial, combine the 4-amino-7-bromo-2-ethylquinazoline intermediate (1.0 equivalent), the palladium pre-catalyst (0.02-0.05 equivalents), the phosphine ligand (0.05-0.1 equivalents), and the base (1.5 equivalents).

  • Reagent Addition: Add the desired amine (1.2 equivalents) followed by the anhydrous solvent.

  • Reaction Conditions: Seal the vial and heat the mixture to 100-120 °C with stirring for 6-24 hours.

  • Monitoring the Reaction: Monitor the reaction by LC-MS.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of a Potential Signaling Pathway Target

Many quinazoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are crucial for cancer cell proliferation and survival. The novel compounds synthesized from 7-Bromo-4-chloro-2-ethylquinazoline could potentially target such pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Drug Quinazoline Inhibitor Drug->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Sources

Application Note & Protocol: Regioselective N-Arylation of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, 4-anilinoquinazoline derivatives have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Marketed oncology drugs like gefitinib and erlotinib feature this critical pharmacophore, highlighting the importance of efficient synthetic routes to access novel analogues.[1]

The target molecule, 7-Bromo-4-chloro-2-ethylquinazoline, presents a unique synthetic challenge and opportunity. It possesses two distinct electrophilic sites amenable to cross-coupling: a C4-chloro group and a C7-bromo group. The strategic, regioselective functionalization of one site over the other is paramount for building molecular complexity and generating diverse compound libraries for screening. This guide provides a detailed protocol for the selective N-arylation at the C4 position, a key transformation for synthesizing analogues of kinase inhibitors.

The Challenge of Regioselectivity: C4-Cl vs. C7-Br

The differential reactivity of the two halogen substituents on the quinazoline core is the central consideration for this protocol.

  • C4-Chloro Position: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, stabilizing the Meisenheimer intermediate formed upon nucleophilic attack. This makes the C4-Cl susceptible to displacement by amines, even under relatively mild, non-catalyzed conditions.[1][2]

  • C7-Bromo Position: Located on the benzene ring, this position is less activated towards SNAr. However, the Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3]

Therefore, achieving selective N-arylation at the C4 position requires conditions that favor the SNAr pathway or a catalytic system that can effectively activate the less reactive C-Cl bond for amination while leaving the C-Br bond intact. This protocol focuses on a palladium-catalyzed Buchwald-Hartwig amination, which has proven highly effective for the N-arylation of challenging aryl chlorides.

Experimental Workflow Overview

The following diagram outlines the general workflow for the palladium-catalyzed N-arylation of 7-Bromo-4-chloro-2-ethylquinazoline.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Charge vial with quinazoline, aniline, catalyst, ligand, & base p2 Add anhydrous solvent p1->p2 p3 Seal vial and establish inert atmosphere (Ar/N2) p2->p3 r1 Heat to specified temperature (e.g., 100-120 °C) p3->r1 r2 Monitor progress via TLC or LC-MS r1->r2 w1 Cool to room temperature r2->w1 w2 Dilute with solvent (e.g., EtOAc) & filter through Celite w1->w2 w3 Wash filtrate with brine w2->w3 w4 Dry organic layer (Na2SO4) & concentrate w3->w4 w5 Purify via flash column chromatography w4->w5

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of 7-Bromo-4-chloro-2-ethylquinazoline with a representative aniline derivative.

4.1. Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
7-Bromo-4-chloro-2-ethylquinazoline>95%Commercial SourceStarting material. Can be synthesized from the corresponding 7-bromo-2-ethylquinazolin-4(3H)-one.
Aryl amine (e.g., Aniline)Anhydrous, >99%Sigma-Aldrich, AcrosShould be purified or freshly distilled if necessary.
Palladium(II) Acetate (Pd(OAc)2)Catalyst gradeStrem, Sigma-AldrichPre-catalyst.
Xantphos>98%Strem, Sigma-AldrichA versatile and effective ligand for this transformation.[4][5]
Cesium Carbonate (Cs2CO3)Anhydrous, >99%Sigma-Aldrich, AcrosStrong, non-nucleophilic base. Must be kept dry.
TolueneAnhydrous, >99.8%Acros, Sigma-AldrichReaction solvent. Other solvents like 1,4-dioxane or xylene can be used.[6]
Diethyl Ether / Ethyl AcetateACS GradeFisher ScientificFor work-up and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Celite® 545---Sigma-AldrichFor filtration of palladium residues.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeFisher ScientificFor drying organic layers.

4.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add 7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv., e.g., 100 mg), the desired aryl amine (1.2-1.5 equiv.), Cesium Carbonate (Cs2CO3, 2.0 equiv.), Palladium(II) Acetate (Pd(OAc)2, 0.05 equiv.), and Xantphos (0.10 equiv.).

    • Rationale: Using a slight excess of the amine drives the reaction to completion. Cs2CO3 is a robust base for deprotonating the amine in the catalytic cycle.[5] Pd(OAc)2 is a common palladium pre-catalyst that is reduced in situ to the active Pd(0) species. Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the challenging oxidative addition to the aryl chloride and facilitates the reductive elimination step.[4][5]

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst and lead to lower yields.

  • Solvent Addition: Add anhydrous toluene (e.g., 2-3 mL) via syringe.

    • Rationale: Anhydrous solvent is critical to prevent quenching of the basic and organometallic intermediates in the reaction.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir the reaction mixture vigorously for 8-24 hours.

    • Rationale: This temperature is typically sufficient for the catalytic cycle to proceed at a reasonable rate for aryl chlorides. Microwave irradiation can also be employed to significantly reduce reaction times.[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. Look for the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 5 mL).

  • Extraction & Drying: Transfer the filtrate to a separatory funnel and wash with brine (2 x 10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-aryl-7-bromo-2-ethylquinazolin-4-amine product.

Optimization and Parameter Table

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides starting points for optimization.

ParameterCondition 1 (General)Condition 2 (For Electron-Poor Amines)Condition 3 (Microwave)Rationale & Reference
Substrate 7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv)7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv)7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv)The electrophilic partner.
Amine Aniline derivative (1.2 equiv)Aniline derivative (1.5 equiv)Aniline derivative (1.2 equiv)A slight excess of the nucleophile is standard. More may be needed for less reactive amines.
Catalyst Pd(OAc)2 (5 mol%)Pd2(dba)3 (2.5 mol%)Pd(OAc)2 (5 mol%)Pd2(dba)3 is a direct Pd(0) source and can be more effective for difficult couplings.
Ligand Xantphos (10 mol%)BrettPhos (10 mol%)JohnPhos (10 mol%)BrettPhos is excellent for a wide range of amines.[4] JohnPhos is often superior for primary amines.[7]
Base Cs2CO3 (2.0 equiv)NaOtBu (2.0 equiv)K2CO3 (2.0 equiv)Sodium t-butoxide is a stronger base, often required for less nucleophilic amines. K2CO3 is a milder base suitable for some systems.
Solvent Toluene1,4-DioxaneTHF/H2O (1:1)Dioxane is a common alternative solvent. A THF/water system has been shown to be effective under microwave conditions.[1][2]
Temperature 110 °C110 °C140 °CMicrowave heating allows for rapid heating to higher temperatures, accelerating the reaction.[7]
Time 8-24 h12-24 h15-60 minReaction times are significantly reduced with microwave irradiation.

Reaction Mechanism: The Buchwald-Hartwig Amination Cycle

The reaction proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[3][8]

G A L2Pd(0) B Oxidative Addition A->B Ar-Cl C L2Pd(II)(Ar)Cl B->C D Amine Coordination C->D R'-NH2 E [L2Pd(II)(Ar)(NHR')]Cl D->E F Deprotonation (Base) E->F -HCl G L2Pd(II)(Ar)(NR') F->G H Reductive Elimination G->H H->A Product Release I Ar-NR' H->I

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2826–2837. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2826–2837. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. [Link]

  • Nishimura, R. H. V., et al. (2021). Supporting Information: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 4-Anilinoquinazolines Using 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, particularly tyrosine kinase inhibitors (TKIs). This guide provides a detailed exploration of the synthesis of substituted 4-anilinoquinazolines, leveraging the versatile intermediate, 7-bromo-4-chloro-2-ethylquinazoline. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer detailed, step-by-step protocols for both starting material preparation and the final nucleophilic aromatic substitution, and discuss the characterization of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to construct libraries of these high-value compounds.

Introduction: The Significance of the 4-Anilinoquinazoline Core

Quinazoline derivatives are a prominent class of N-heterocyclic compounds found in a wide array of pharmaceuticals and bioactive molecules.[1] Among these, the 4-anilinoquinazoline framework is particularly noteworthy for its role in oncology. Many compounds featuring this core structure function as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By competing with ATP at the kinase domain, these agents block the autophosphorylation and downstream signaling cascades that drive tumor cell proliferation and survival.[3]

The strategic placement of various substituents on both the quinazoline ring and the aniline moiety allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. The precursor, 7-bromo-4-chloro-2-ethylquinazoline, is an exemplary building block. It offers two distinct reaction handles: the highly reactive C4-chloro group for nucleophilic substitution and the C7-bromo group for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization EGFR->Dimerization Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR Autophosphorylation (ATP -> ADP) Autophosphorylation (ATP -> ADP) Dimerization->Autophosphorylation (ATP -> ADP) Downstream Signaling\n(RAS/MAPK, PI3K/AKT) Downstream Signaling (RAS/MAPK, PI3K/AKT) Autophosphorylation (ATP -> ADP)->Downstream Signaling\n(RAS/MAPK, PI3K/AKT) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling\n(RAS/MAPK, PI3K/AKT)->Cell Proliferation & Survival Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->Autophosphorylation (ATP -> ADP)

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Synthetic Strategy and Mechanism

The primary transformation for constructing 4-anilinoquinazolines from 7-bromo-4-chloro-2-ethylquinazoline is a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Mechanism: A Stepwise Approach

The SNAr reaction is fundamentally different from electrophilic aromatic substitution. Here, the aromatic ring is electron-poor and is attacked by a nucleophile.[4] The reaction proceeds via a two-step, addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electron-deficient carbon at the C4 position of the quinazoline ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[4]

Figure 2: General mechanism for the SNAr reaction of a 4-chloroquinazoline with aniline. Note: Image placeholders used; a real implementation would use chemical structure images.
Regioselectivity: Why C4 over C7?

In di-halogenated quinazolines like 7-bromo-4-chloro-2-ethylquinazoline, the SNAr reaction occurs with high regioselectivity at the C4 position.[6] The carbon at C4 is significantly more electrophilic than the carbon at C7. This is because C4 is positioned between two electron-withdrawing nitrogen atoms (N3 and the benzene ring's implicit influence on N1), making it much more susceptible to nucleophilic attack than the C7 carbon, which is only influenced by the broader aromatic system.[7] This inherent electronic bias allows for the selective displacement of the chloro group while leaving the bromo group intact for potential downstream modifications.

Experimental Protocols

The overall synthetic workflow involves the preparation of the key quinazolinone intermediate, its subsequent chlorination, and the final SNAr reaction.

workflow A 2-Amino-4-bromobenzoic acid B Step 1: Cyclocondensation with Propionitrile A->B C 7-Bromo-2-ethylquinazolin-4(3H)-one B->C D Step 2: Chlorination (e.g., SOCl₂, PPh₃/Cl₃CCN) C->D E 7-Bromo-4-chloro-2-ethylquinazoline D->E F Step 3: SNAr Reaction with Substituted Aniline E->F G Target 4-Anilinoquinazoline Derivative F->G

Figure 3: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Protocol 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

This protocol is adapted from established methods for synthesizing substituted quinazolinones from anthranilic acids.[8]

  • Materials:

    • 2-Amino-4-bromobenzoic acid

    • Propionitrile (CH₃CH₂CN)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Deionized water

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq) and polyphosphoric acid (10-15 wt eq).

    • Add propionitrile (3.0-5.0 eq) to the mixture.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

    • Stir the suspension for 30 minutes in an ice bath.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

    • Recrystallize the crude product from hot methanol or ethanol to yield pure 7-bromo-2-ethylquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

This chlorination step activates the quinazoline core for the subsequent nucleophilic substitution. Chlorination using a combination of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) is an effective method.[1]

  • Materials:

    • 7-Bromo-2-ethylquinazolin-4(3H)-one (from Protocol 1)

    • Triphenylphosphine (PPh₃)

    • Trichloroacetonitrile (Cl₃CCN)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a solution of 7-bromo-2-ethylquinazolin-4(3H)-one (1.0 eq) in anhydrous acetonitrile, add triphenylphosphine (1.5 eq).

    • Add trichloroacetonitrile (1.5 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-4-chloro-2-ethylquinazoline.

Protocol 3: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Microwave-assisted synthesis offers significantly reduced reaction times and often improved yields compared to conventional heating.[1][9]

  • Materials:

    • 7-Bromo-4-chloro-2-ethylquinazoline (from Protocol 2)

    • Substituted aniline (e.g., 3-chloroaniline, 4-methoxyaniline) (1.1 - 1.5 eq)

    • Solvent: Isopropanol or a mixture of THF/H₂O (4:1)

    • Microwave vial (10 mL) with a stir bar

  • Procedure:

    • In a 10 mL microwave vial, combine 7-bromo-4-chloro-2-ethylquinazoline (1.0 eq, e.g., 100 mg) and the desired substituted aniline (1.2 eq).

    • Add the chosen solvent (e.g., 4 mL of isopropanol) to the vial.

    • Seal the vial with a cap.

    • Place the vial in the cavity of a microwave reactor.

    • Irradiate the mixture at 120-150 °C for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.

    • After the reaction, cool the vial to room temperature using compressed air.

    • A precipitate of the product hydrochloride salt may form. Dilute the mixture with a solvent like diethyl ether or add saturated NaHCO₃ solution and extract with ethyl acetate.

    • Dry the organic extracts, concentrate, and purify by column chromatography or recrystallization to obtain the final product.

Data: Reaction Scope and Characterization

The protocol is compatible with a range of anilines, including those with both electron-donating and electron-withdrawing groups.

EntryAniline SubstituentConditionsYield (%)Reference
14-MethoxyanilineMW, 120 °C, 10 min~95%[1]
23-ChloroanilineMW, 150 °C, 20 min~92%[1]
3AnilineReflux, Isopropanol, 2h~85-90%[10]
44-FluoroanilineMW, 150 °C, 20 min~96%[1]
52-MethylanilineMW, 150 °C, 30 min~70-80%[1][9]
Note: Yields are illustrative and based on similar reported reactions. Actual yields may vary.

Characterization: Successful synthesis of the target 4-anilinoquinazoline can be confirmed by standard analytical techniques.

  • 1H NMR: Expect to see the disappearance of the quinazolinone N-H proton (if starting from that intermediate) and the appearance of a new N-H signal for the aniline linker (typically a singlet around 9.5-10.5 ppm). Aromatic signals will correspond to both the quinazoline and aniline rings.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the desired product. The isotopic pattern for bromine (79Br/81Br in ~1:1 ratio) should be observable.

  • 13C NMR: The spectrum will confirm the number of unique carbon atoms in the final structure.

Conclusion

The synthetic route detailed herein provides a robust and efficient pathway to valuable 4-anilinoquinazoline derivatives using 7-bromo-4-chloro-2-ethylquinazoline as a key intermediate. The high regioselectivity of the SNAr reaction at the C4 position is a critical advantage, enabling clean conversion to the desired products. The use of microwave irradiation can dramatically accelerate the synthesis, facilitating the rapid generation of compound libraries for screening in drug discovery programs. The retained C7-bromo functionality serves as a valuable anchor for further diversification, making this a truly powerful platform for medicinal chemistry exploration.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Carmo, A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Carmo, A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Available at: [Link]

  • Li, J., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(8), 14658-14671. Available at: [Link]

  • Reddy, T.S., et al. (2008). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(11), 3351-3355. Available at: [Link]

  • Matias, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Various Authors. (2010). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Matias, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Lü, S., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 61, 64-74. Available at: [Link]

  • Chemistry Stack Exchange User Community. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Carmo, A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. Available at: [Link]

  • Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(3), 3889-3903. Available at: [Link]

  • Zhang, H., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Chemistry, 20(21), 2266-2284. Available at: [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays with 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1] This document provides a comprehensive guide to developing robust cell-based assays for characterizing the biological activity of novel quinazoline derivatives, using 7-Bromo-4-chloro-2-ethylquinazoline as a representative compound. While the specific biological targets of this particular molecule are yet to be fully elucidated in public literature, the quinazoline scaffold is frequently associated with the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][4] These RTKs are critical regulators of cell proliferation and angiogenesis, respectively, and are often dysregulated in cancer.[5][6]

This guide presents a hypothesis-driven approach, postulating that 7-Bromo-4-chloro-2-ethylquinazoline acts as an inhibitor of the EGFR and VEGFR2 signaling pathways. We provide detailed, self-validating protocols for a primary assay to measure target engagement (EGFR phosphorylation), a secondary functional assay to assess downstream cellular effects (cell proliferation), and an orthogonal assay to explore broader anti-angiogenic potential (VEGFR2 signaling in endothelial cells). The methodologies are designed to be adaptable and provide a solid foundation for screening and characterizing novel kinase inhibitors.

Section 1: Foundational Principles and Assay Strategy

The Rationale: Targeting Kinase Signaling Pathways

Protein kinases are crucial nodes in cellular signaling networks, and their aberrant activity is a hallmark of many diseases, particularly cancer.[7] The EGFR signaling cascade, for instance, triggers multiple downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation.[8] Similarly, the VEGFR2 pathway is a master regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][6]

Quinazoline-based small molecules often act as ATP-competitive inhibitors, binding to the kinase domain of receptors like EGFR and preventing their autophosphorylation and subsequent activation of downstream signaling.[3] Our experimental strategy is therefore designed to:

  • Directly Measure Target Engagement: Quantify the inhibition of ligand-induced EGFR phosphorylation within a cellular context.

  • Evaluate Functional Consequences: Assess the impact of EGFR inhibition on cancer cell proliferation.

  • Explore Orthogonal Activities: Investigate the compound's effect on a related but distinct RTK pathway, VEGFR2, to profile its selectivity and potential anti-angiogenic effects.

Workflow for Compound Characterization

The following diagram illustrates the proposed workflow for characterizing 7-Bromo-4-chloro-2-ethylquinazoline. This multi-assay approach ensures a comprehensive evaluation, from initial target interaction to broader functional outcomes.

G cluster_0 Primary Screening & Target Validation cluster_1 Functional & Secondary Screening cluster_2 Orthogonal & Selectivity Profiling P1 Assay 1: EGFR Phosphorylation (Target Engagement) P2 Determine IC50 for p-EGFR Inhibition P1->P2 Directly measures inhibition S1 Assay 2: Cell Proliferation (Functional Outcome) P2->S1 Correlate target engagement with cellular effect S2 Determine GI50 for Growth Inhibition S1->S2 Measures downstream effect of inhibition O1 Assay 3: HUVEC-based VEGFR2 Signaling (Anti-Angiogenic Potential) S2->O1 Expand characterization to other relevant targets O2 Assess Inhibition of VEGF-induced Cell Proliferation/Migration O1->O2 Evaluates activity on a related RTK

Caption: High-level workflow for kinase inhibitor characterization.

Section 2: Primary Assay Protocol: EGFR Phosphorylation

This assay directly measures the ability of 7-Bromo-4-chloro-2-ethylquinazoline to inhibit EGF-stimulated phosphorylation of its receptor in a whole-cell format. We will utilize the A431 cell line, a human epidermoid carcinoma line known for its high level of EGFR expression.[9]

Principle

A431 cells are serum-starved to reduce basal EGFR activity, then pre-treated with the test compound before being stimulated with human epidermal growth factor (EGF). EGF binding induces receptor dimerization and autophosphorylation. The level of phosphorylated EGFR (p-EGFR) is then quantified using a sandwich ELISA-based method. Inhibition of the kinase by the test compound results in a decreased p-EGFR signal.[5][7]

EGFR Signaling Pathway

The diagram below outlines the EGFR signaling cascade, highlighting the point of inhibition by a putative kinase inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ATP ADP+P RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR:f0 Binds Inhibitor 7-Bromo-4-chloro-2-ethylquinazoline Inhibitor->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Detailed Methodology

Materials:

  • A431 cells (ATCC® CRL-1555™)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Recombinant Human EGF (e.g., R&D Systems, 236-EG)

  • 7-Bromo-4-chloro-2-ethylquinazoline (dissolved in 100% DMSO to make a 10 mM stock)

  • Positive Control Inhibitor: Gefitinib (Selleckchem, S1025)

  • 96-well cell culture plates (clear bottom, white walls for luminescent/fluorescent readouts)

  • Cellular Phosphorylation ELISA Kit (e.g., R&D Systems DuoSet IC, or similar)

  • Plate reader capable of colorimetric, fluorescent, or luminescent detection.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A431 cells in DMEM + 10% FBS.

    • Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation:

    • Carefully aspirate the growth medium.

    • Wash cells once with 100 µL of serum-free DMEM.

    • Add 100 µL of serum-free DMEM to each well and incubate for 16-24 hours. This step is crucial to minimize basal phosphorylation levels.

  • Compound Treatment:

    • Prepare serial dilutions of 7-Bromo-4-chloro-2-ethylquinazoline and Gefitinib in serum-free DMEM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Include a "Vehicle Control" (0.5% DMSO in serum-free DMEM) and an "Unstimulated Control" (serum-free DMEM only).

    • Aspirate the starvation medium and add 90 µL of the diluted compounds or controls to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • EGF Stimulation:

    • Prepare a 10X concentrated solution of EGF (e.g., 100 ng/mL) in serum-free DMEM.

    • Add 10 µL of 10X EGF to all wells except the "Unstimulated Control" wells. Add 10 µL of serum-free DMEM to the unstimulated wells.

    • Incubate for 10-15 minutes at 37°C. The short stimulation time is critical to capture the peak of receptor phosphorylation.

  • Cell Lysis and Detection:

    • Aspirate the medium and lyse the cells according to the manufacturer's protocol for your chosen ELISA kit.

    • Proceed with the ELISA protocol, which typically involves capturing total EGFR, detecting phosphorylated EGFR with a specific antibody, and generating a signal via a substrate reaction.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by expressing the p-EGFR signal as a percentage of the vehicle-treated, EGF-stimulated control (defined as 100% activity). The unstimulated control represents 0% activity.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Expected Data and Interpretation

The results can be summarized in a table, allowing for clear comparison between the test compound and a known standard.

CompoundTargetCell LineAssay ReadoutIC₅₀ (nM) [Hypothetical]
7-Bromo-4-chloro-2-ethylquinazolineEGFRA431p-EGFR ELISA150
Gefitinib (Positive Control)EGFRA431p-EGFR ELISA25

An IC₅₀ value in the nanomolar to low micromolar range would suggest that 7-Bromo-4-chloro-2-ethylquinazoline is a potent inhibitor of EGFR phosphorylation in a cellular context.

Section 3: Secondary Assay Protocol: Cell Proliferation (Functional Screen)

This assay assesses the downstream functional consequence of EGFR inhibition. Since EGFR signaling drives proliferation in A431 cells, an effective inhibitor should reduce cell viability and growth over time.[9]

Principle

Cells are incubated with the test compound for an extended period (e.g., 72 hours). The relative number of viable cells is then determined by measuring metabolic activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[8] A decrease in the luminescent signal corresponds to a reduction in cell proliferation or an increase in cytotoxicity.

Detailed Methodology

Materials:

  • A431 cells and culture reagents (as above)

  • 7-Bromo-4-chloro-2-ethylquinazoline and Gefitinib

  • 96-well solid white cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed 2,000 - 5,000 A431 cells per well in 90 µL of complete growth medium (DMEM + 10% FBS) in a 96-well white plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10X serial dilutions of the test compounds in complete growth medium.

    • Add 10 µL of the 10X compound dilutions to the appropriate wells. Include vehicle controls (final DMSO ≤ 0.5%).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data by expressing the signal as a percentage of the vehicle-treated control (defined as 100% viability).

    • Plot the normalized response against the log of the inhibitor concentration and use a 4PL fit to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Data and Correlation

The GI₅₀ value from the proliferation assay should ideally correlate with the IC₅₀ from the phosphorylation assay. A strong correlation provides confidence that the observed anti-proliferative effect is mediated through the inhibition of the target kinase.

CompoundTargetCell LineAssay ReadoutGI₅₀ (nM) [Hypothetical]
7-Bromo-4-chloro-2-ethylquinazolineEGFRA431CellTiter-Glo®250
Gefitinib (Positive Control)EGFRA431CellTiter-Glo®50

Section 4: Orthogonal Assay Protocol: VEGFR2 Signaling in HUVECs

To assess the compound's potential as an anti-angiogenic agent, we can test its ability to inhibit VEGF-induced signaling in Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2.[10]

Principle

Similar to the EGFR assay, this protocol measures the inhibition of ligand-induced receptor phosphorylation. Serum-starved HUVECs are treated with the compound and then stimulated with VEGF-A. The level of phosphorylated VEGFR2 is quantified to determine the compound's inhibitory activity.[11]

Detailed Methodology

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) (e.g., Lonza, C2519A)

  • Endothelial Cell Growth Medium (EGM™-2 BulletKit™, Lonza)

  • Recombinant Human VEGF-A₁₆₅ (e.g., R&D Systems, 293-VE)

  • Positive Control Inhibitor: Axitinib (Selleckchem, S1005)

  • VEGFR2 Phosphorylation Assay Kit (as adapted for this target)

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs (2-4 x 10⁴ cells/well) in a 96-well plate and grow to ~90% confluency in complete EGM-2 medium.

  • Serum Starvation: Wash cells and replace the medium with a basal medium (EBM-2) containing 0.5% FBS for 4-6 hours.

  • Compound Treatment: Pre-incubate cells with serial dilutions of 7-Bromo-4-chloro-2-ethylquinazoline or Axitinib for 1-2 hours.

  • VEGF Stimulation: Stimulate cells with an EC₈₀ concentration of VEGF-A (typically 20-50 ng/mL) for 5-10 minutes.

  • Lysis and Detection: Lyse cells and quantify p-VEGFR2 levels using an appropriate ELISA-based method.

  • Data Analysis: Calculate the IC₅₀ for p-VEGFR2 inhibition as described for the EGFR assay.

By comparing the IC₅₀ values for EGFR and VEGFR2, researchers can gain initial insights into the selectivity profile of 7-Bromo-4-chloro-2-ethylquinazoline.

Section 5: Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of these assays, a proper validation process is essential. Key parameters should be assessed according to established guidelines.[12][13]

  • Precision: Intra- and inter-assay variability should be determined by running replicates within the same plate and across different experiments. A coefficient of variation (CV) of <15% is generally acceptable.

  • Accuracy: The assay's ability to measure a known value correctly can be assessed using a reference standard.

  • Linearity and Range: The concentration range over which the assay is linear and provides a dose-dependent response should be established.

  • Robustness: The assay's performance should be consistent despite small, deliberate variations in method parameters (e.g., incubation times, cell densities).

  • Assay Window: The signal-to-background (S/B) ratio and Z'-factor should be calculated to ensure the assay can reliably distinguish between positive and negative signals.

    • S/B = (Mean of Max Signal) / (Mean of Min Signal) . A ratio >3 is desirable.

    • Z' = 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ] . A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

References

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Novel quinazoline derivatives: key pharmacological activities. Ayurveda Journals. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central (PMC). Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]

  • Cell Based Assays Development. Sygnature Discovery. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central (PMC). Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. PubMed. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central (PMC). Available at: [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. Available at: [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Potency Assay Guide. Pharmaron. Available at: [Link]

  • Potency Assay Guide (alternative link). Pharmaron. Available at: [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]

  • Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA. Available at: [Link]

  • 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. PubChem. Available at: [Link]

  • Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. PubChem. Available at: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Available at: [Link]

  • 7-Bromo-4-chloro-2-methylquinoline. PubChem. Available at: [Link]

  • 7-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. PubChem. Available at: [Link]

  • 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline. PubChem. Available at: [Link]

  • 7-Bromo-2-chloro-quinazoline-4-carboxylic acid. PubChem. Available at: [Link]

Sources

Investigating 7-Bromo-4-chloro-2-ethylquinazoline in Agricultural Research: A Guide to Unlocking its Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in the development of bioactive molecules, with numerous derivatives exhibiting a wide array of pharmacological and agrochemical activities. While the specific compound 7-Bromo-4-chloro-2-ethylquinazoline is not extensively documented in agricultural literature, its structural features suggest a strong potential for development as a novel fungicide, herbicide, or plant growth regulator. This guide provides a comprehensive framework for researchers to systematically investigate the agricultural applications of this compound. Drawing upon established knowledge of quinazoline derivatives, this document outlines detailed protocols for synthesis, in vitro and in vivo screening, and mechanism of action studies. By presenting a logical, self-validating experimental workflow, this guide aims to empower researchers to unlock the potential of 7-Bromo-4-chloro-2-ethylquinazoline in the quest for new and effective crop protection agents.

Introduction: The Promise of the Quinazoline Core in Agriculture

Quinazoline and its derivatives, such as quinazolinones, are heterocyclic compounds that have attracted significant interest in both medicinal and agrochemical research.[1][2] Their diverse biological activities stem from the versatile chemical nature of the quinazoline ring system, which allows for a wide range of substitutions and modifications.[3] In agriculture, the need for novel active ingredients is perpetual, driven by the evolution of resistance in pests and pathogens and the demand for more sustainable and effective crop protection solutions.

The 4(3H)-quinazolinone core, in particular, has been successfully commercialized in fungicides like fluquinconazole, which functions by inhibiting ergosterol biosynthesis in fungi.[1] This precedent highlights the potential of the broader quinazoline class. The subject of this guide, 7-Bromo-4-chloro-2-ethylquinazoline, possesses key structural motifs—halogen substitutions and an alkyl group—that are often associated with enhanced biological activity. The bromine and chlorine atoms can influence the compound's lipophilicity, membrane permeability, and binding affinity to target proteins, while the ethyl group at the 2-position can impact its metabolic stability and steric interactions within a target's active site.

This document serves as a detailed roadmap for the systematic evaluation of 7-Bromo-4-chloro-2-ethylquinazoline, from initial synthesis to in-depth biological characterization.

Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

A plausible synthetic route for 7-Bromo-4-chloro-2-ethylquinazoline can be adapted from established methods for similar quinazoline derivatives. A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-bromobenzoic acid C 2-Propionamido-4-bromobenzoic acid A->C Acylation B Propionyl chloride B->C E 7-Bromo-2-ethyl-3,4-dihydroquinazolin-4-one C->E Cyclization D Phosphorus oxychloride (POCl3) F 7-Bromo-4-chloro-2-ethylquinazoline D->F E->F Chlorination

Caption: Proposed synthesis of 7-Bromo-4-chloro-2-ethylquinazoline.

Protocol: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline
  • Acylation of 2-Amino-4-bromobenzoic acid:

    • In a round-bottom flask, dissolve 2-amino-4-bromobenzoic acid in a suitable solvent such as pyridine or dioxane.

    • Cool the mixture in an ice bath.

    • Slowly add propionyl chloride dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-propionamido-4-bromobenzoic acid.

  • Cyclization to form the Quinazolinone Ring:

    • Reflux the 2-propionamido-4-bromobenzoic acid with an excess of a dehydrating agent like acetic anhydride for 2-3 hours.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Filter, wash, and dry the solid to yield 7-Bromo-2-ethyl-3,4-dihydroquinazolin-4-one.

  • Chlorination to Yield the Final Product:

    • In a well-ventilated fume hood, reflux the 7-Bromo-2-ethyl-3,4-dihydroquinazolin-4-one with an excess of phosphorus oxychloride (POCl₃) for 3-4 hours.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the cooled residue onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure 7-Bromo-4-chloro-2-ethylquinazoline.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesis-Driven Screening for Agricultural Activity

Based on the known activities of quinazoline derivatives, the primary hypotheses for the bioactivity of 7-Bromo-4-chloro-2-ethylquinazoline are:

  • Fungicidal Activity: Inhibition of fungal growth through mechanisms such as disruption of ergosterol biosynthesis or cell membrane integrity.[4][5]

  • Herbicidal Activity: Inhibition of plant growth by targeting key enzymes in metabolic pathways.

  • Plant Growth Regulation: Modulation of plant development and stress responses.

Experimental Workflow for Bioactivity Screening

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening (Greenhouse) cluster_2 Mechanism of Action Studies A Fungicidal Assay (Mycelial Growth Inhibition) D Protective & Curative Fungicidal Trials A->D Promising Results B Herbicidal Assay (Seed Germination & Seedling Growth) E Pre- & Post-emergence Herbicidal Trials B->E Promising Results C Plant Growth Regulator Assay (Rooting, Callus Growth) F Ergosterol Biosynthesis Inhibition D->F G Cell Membrane Permeability Assay D->G H Succinate Dehydrogenase (SDH) Inhibition Assay D->H Start 7-Bromo-4-chloro- 2-ethylquinazoline Start->A Start->B Start->C

Caption: A systematic workflow for evaluating the agricultural potential of the target compound.

Detailed Protocols for Bioactivity Evaluation

In Vitro Fungicidal Activity Assay

This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of the test compound against a panel of phytopathogenic fungi.

Materials:

  • 7-Bromo-4-chloro-2-ethylquinazoline

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of phytopathogenic fungi (e.g., Sclerotinia sclerotiorum, Fusarium graminearum, Rhizoctonia solani)[4][5]

  • Positive control fungicide (e.g., Azoxystrobin, Boscalid)[5][6]

Procedure:

  • Prepare a stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in DMSO.

  • Prepare a series of dilutions of the stock solution to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Add the appropriate volume of each dilution to molten PDA medium to achieve the final concentrations. Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25°C in the dark.

  • Measure the colony diameter daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the mean colony diameter of the control group, and T is the mean colony diameter of the treatment group.

  • Determine the EC₅₀ value for each fungus by probit analysis of the inhibition data.[1]

Data Presentation: In Vitro Antifungal Activity
CompoundTest FungusEC₅₀ (µg/mL)
7-Bromo-4-chloro-2-ethylquinazolineSclerotinia sclerotiorum
Fusarium graminearum
Rhizoctonia solani
Azoxystrobin (Control)Sclerotinia sclerotiorum
Fusarium graminearum
Rhizoctonia solani
In Vivo Fungicidal Activity (Protective and Curative)

This protocol assesses the compound's ability to protect plants from fungal infection and to cure existing infections in a greenhouse setting.

Materials:

  • Healthy potted plants (e.g., tomato, cucumber)

  • Spore suspension of a pathogenic fungus (e.g., Botrytis cinerea)

  • 7-Bromo-4-chloro-2-ethylquinazoline formulated as a sprayable solution (e.g., with a surfactant)

  • Positive control fungicide

Protective Assay:

  • Spray a group of plants with the test compound solution at various concentrations.

  • After 24 hours, inoculate the treated plants with the fungal spore suspension.

  • Maintain the plants in a high-humidity environment to promote infection.

  • After 3-5 days, assess the disease severity by measuring lesion size or the percentage of infected leaf area.

  • Calculate the protective efficacy relative to the untreated control.

Curative Assay:

  • Inoculate a group of plants with the fungal spore suspension.

  • After 24 hours (allowing for infection to establish), spray the plants with the test compound solution.

  • Maintain the plants in a high-humidity environment.

  • Assess disease severity as described for the protective assay.

  • Calculate the curative efficacy.

Data Presentation: In Vivo Fungicidal Efficacy
TreatmentConcentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)
7-Bromo-4-chloro-2-ethylquinazoline100
200
Boscalid (Control)100
200

Investigating the Mechanism of Action

Should 7-Bromo-4-chloro-2-ethylquinazoline exhibit significant fungicidal activity, the following protocols can help elucidate its mechanism of action.

Cell Membrane Permeability Assay

This assay determines if the compound disrupts the integrity of the fungal cell membrane.

Procedure:

  • Grow the target fungus in liquid potato dextrose broth to obtain a sufficient quantity of mycelia.

  • Wash the mycelia with sterile deionized water.

  • Suspend a known weight of mycelia in a solution of the test compound at its EC₅₀ concentration.

  • Measure the electrical conductivity of the suspension at various time points. An increase in conductivity indicates leakage of cellular contents due to membrane damage.

  • Fluorescence microscopy using stains like propidium iodide can also be used to visualize membrane damage.[6]

Succinate Dehydrogenase (SDH) Inhibition Assay

Many fungicides target cellular respiration. This assay assesses the inhibition of SDH, a key enzyme in the mitochondrial electron transport chain.

Procedure:

  • Isolate mitochondria from the target fungus.

  • Prepare a reaction mixture containing the mitochondrial suspension, a substrate (succinate), and an electron acceptor (e.g., DCPIP).

  • Add the test compound at various concentrations.

  • Monitor the reduction of the electron acceptor spectrophotometrically. A decrease in the rate of reduction indicates SDH inhibition.

  • Calculate the IC₅₀ value for SDH inhibition.[6]

Proposed Mechanism of Action Pathway

MoA_Pathway cluster_0 Fungal Cell A Quinazoline Derivative B Cell Membrane A->B Disruption C Mitochondrion A->C Penetration D SDH Enzyme A->D Inhibition C->D E ATP Production D->E Blocks Electron Transport F Cell Death E->F Leads to

Caption: Potential mechanisms of fungicidal action for a quinazoline derivative.

Conclusion and Future Directions

The structured approach outlined in this guide provides a robust framework for the initial investigation of 7-Bromo-4-chloro-2-ethylquinazoline as a potential agrochemical. While the protocols are based on the established activities of the broader quinazoline class, they are designed to be adaptable and to generate reliable, actionable data. Positive results from these initial screens would warrant further investigation into the compound's spectrum of activity, crop safety, toxicological profile, and environmental fate. The exploration of this and other novel quinazoline derivatives is a promising avenue for the discovery of the next generation of crop protection solutions.

References

  • BenchChem. (2025). Application Notes and Protocols for 4(3H)-Quinazolinone in Agrochemical Fungicide Research. BenchChem Technical Support Team.
  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(16), 4733–4746. [Link]

  • ResearchGate. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Request PDF. [Link]

  • Li, Y., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, F.-Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12549–12558. [Link]

  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • ResearchGate. (2025). Therapeutic Potential of Quinazoline Derivatives. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-methoxyphenyl)quinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-8-methyl-2-phenylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-quinazoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-4-chloroquinazoline (C8H4BrClN2). Retrieved from [Link]

  • Alfa Chemical. (n.d.). 7-Bromo-4-chloro-2-méthylquinazoline NUMÉRO CAS: 403850-84-0. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Assays for the Characterization of 7-Bromo-4-chloro-2-ethylquinazoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of 7-Bromo-4-chloro-2-ethylquinazoline, a member of the quinazoline class of compounds. Quinazoline derivatives are recognized as a "privileged structure" in medicinal chemistry, with numerous examples developed as potent kinase inhibitors and modulators of other biological targets.[1][2][3][4][5] This guide outlines two robust, non-radioactive HTS assays suitable for identifying and characterizing the inhibitory activity of this compound: a Fluorescence Polarization (FP) based kinase inhibition assay and a Homogeneous Time-Resolved Fluorescence (HTRF) assay for monitoring the disruption of a protein-protein interaction (PPI). These protocols are designed for researchers, scientists, and drug development professionals engaged in lead discovery and optimization.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a recurring motif in a multitude of clinically successful drugs, largely due to its versatile structure that allows for diverse substitutions, enabling interactions with a wide array of biological targets.[2][3] A significant number of quinazoline-based molecules have been developed as potent inhibitors of protein kinases, often by competing with ATP at the enzyme's active site.[2][6] Given this precedent, this application note will focus on HTS methodologies to evaluate 7-Bromo-4-chloro-2-ethylquinazoline as a potential kinase inhibitor and as a disruptor of a protein-protein interaction, another common mechanism for therapeutic intervention.

For the purposes of illustrating these protocols, we will use the hypothetical target, "Kinase X," a serine/threonine kinase implicated in proliferative diseases, and a hypothetical protein-protein interaction between "Protein A" and "Protein B."

Assay Principle I: Fluorescence Polarization (FP) for Kinase Inhibition

Fluorescence Polarization is a powerful technique for monitoring binding events in solution and is particularly well-suited for HTS of kinase inhibitors.[7][8] The assay principle is based on the rotational speed of a fluorescently labeled molecule (a tracer). A small, fluorescently labeled peptide substrate for Kinase X will tumble rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon phosphorylation by Kinase X, a specific phosphopeptide antibody binds to the tracer. This binding event creates a much larger molecular complex that tumbles more slowly, leading to an increase in the polarization of the emitted light. An inhibitor of Kinase X, such as 7-Bromo-4-chloro-2-ethylquinazoline, will prevent the phosphorylation of the tracer, thus preventing the antibody from binding and resulting in a low polarization signal.

Diagram of the FP Kinase Inhibition Assay Workflow

FP_Kinase_Inhibition cluster_0 No Inhibition cluster_1 Inhibition by 7-Bromo-4-chloro-2-ethylquinazoline Kinase_X Kinase X Phospho_Tracer Phosphorylated Tracer Kinase_X->Phospho_Tracer + ATP Tracer Fluorescent Peptide Substrate ATP ATP Complex Large Complex (High Polarization) Phospho_Tracer->Complex Antibody Phospho-Specific Antibody Antibody->Complex Kinase_X_Inhibited Kinase X No_Reaction No Phosphorylation (Low Polarization) Kinase_X_Inhibited->No_Reaction + ATP Inhibitor Test Compound Inhibitor->Kinase_X_Inhibited Tracer_2 Fluorescent Peptide Substrate ATP_2 ATP

Caption: Workflow of the FP-based kinase inhibition assay.

Protocol 1: FP Assay for Kinase X Inhibition

A. Materials and Reagents:

  • Kinase X (recombinant, purified)

  • Fluorescently labeled peptide substrate (Tracer)

  • Phospho-specific antibody

  • ATP

  • 7-Bromo-4-chloro-2-ethylquinazoline (and other test compounds)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 10 mM EDTA in Assay Buffer

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization measurements

B. Experimental Protocol:

  • Compound Plating: Prepare serial dilutions of 7-Bromo-4-chloro-2-ethylquinazoline in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor of Kinase X (positive control, 100% inhibition).

  • Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate mix in Assay Buffer containing Kinase X and the fluorescent tracer at concentrations optimized for the assay window (e.g., 2 nM Kinase X, 20 nM Tracer).

  • Initiation of Kinase Reaction: Add 5 µL of the 2X enzyme/substrate mix to each well of the compound plate. Mix gently by shaking.

  • ATP Addition: Prepare a 2X ATP solution in Assay Buffer (e.g., 20 µM ATP). Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Antibody Addition: Add 10 µL of Stop Solution containing the phospho-specific antibody at its optimal concentration. This stops the kinase reaction and initiates the binding of the antibody to the phosphorylated tracer.

  • Second Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.

  • Data Acquisition: Read the plate on a microplate reader equipped with appropriate filters for the fluorophore used on the tracer. Measure both the parallel and perpendicular fluorescence intensity to calculate the polarization (mP) values.

C. Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Concentration/ValuePurpose
Final Compound Conc.1 nM - 100 µMTo determine dose-response and IC₅₀
Final Kinase X Conc.1 nMOptimized for sufficient signal
Final Tracer Conc.10 nMBelow Kd for antibody binding
Final ATP Conc.10 µM (approx. Km)To allow for competitive inhibition
Total Assay Volume20 µLSuitable for 384-well plates
ReadoutFluorescence Polarization (mP)Measures binding of antibody to tracer

Assay Principle II: HTRF for Protein-Protein Interaction (PPI) Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying biomolecular interactions in a high-throughput format.[9][10][11][12] It combines Time-Resolved Fluorescence (TRF) with Fluorescence Resonance Energy Transfer (FRET). In this assay, two interacting proteins, Protein A and Protein B, are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. This results in a specific fluorescence emission from the acceptor. A compound like 7-Bromo-4-chloro-2-ethylquinazoline that disrupts this interaction will separate the donor and acceptor, leading to a decrease in the HTRF signal.

Diagram of the HTRF PPI Inhibition Assay Workflow

HTRF_PPI_Inhibition cluster_0 Protein Interaction cluster_1 Inhibition by 7-Bromo-4-chloro-2-ethylquinazoline Protein_A Protein A (Eu-labeled) Interaction Interaction (High HTRF Signal) Protein_A->Interaction Protein_B Protein B (d2-labeled) Protein_B->Interaction Protein_A_2 Protein A (Eu-labeled) No_Interaction No Interaction (Low HTRF Signal) Protein_B_2 Protein B (d2-labeled) Inhibitor Test Compound Inhibitor->No_Interaction Disrupts Interaction

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-4-chloro-2-ethylquinazoline. This document is structured to provide drug development professionals, researchers, and scientists with practical, in-depth solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

General Synthetic Pathway

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline is typically approached via a two-step process. The first step involves the cyclization of an appropriate anthranilic acid derivative to form the quinazolinone core. The second, and often more challenging step, is the chlorination of the 4-position to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 2-Amino-4-bromobenzoic Acid + Propionyl Chloride / Propanoic Anhydride Intermediate 7-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one Start->Intermediate Acylation Quinazolinone 7-Bromo-2-ethylquinazolin-4(3H)-one Intermediate->Quinazolinone Ammonia or Formamide Final_Product 7-Bromo-4-chloro-2-ethylquinazoline Quinazolinone->Final_Product POCl₃ or SOCl₂ Key Challenge

Caption: General synthetic route for 7-Bromo-4-chloro-2-ethylquinazoline.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Scenario 1: Low Yield or Incomplete Formation of 7-Bromo-2-ethylquinazolin-4(3H)-one (Intermediate)

Q: My initial cyclization step is resulting in a low yield of the quinazolinone intermediate. What are the likely causes?

A: A low yield in this step often points to one of three areas: the quality of starting materials, inefficient acylation, or incomplete cyclization.

  • Purity of 2-Amino-4-bromobenzoic Acid: The starting material must be free of isomeric impurities and residual moisture. Water can hydrolyze your acylating agent (e.g., propionyl chloride or anhydride), reducing its effective concentration and hindering the initial N-acylation required for cyclization.

  • Inefficient Acylation: The amino group of 2-amino-4-bromobenzoic acid needs to be acylated before ring closure can occur. This reaction can be sluggish.

    • Solution: Ensure at least a slight excess (1.1-1.2 equivalents) of the acylating agent is used. The reaction can be gently heated (e.g., 40-50°C) in a suitable aprotic solvent like pyridine or dioxane to drive the acylation to completion.

  • Incomplete Ring Closure: The conversion of the acylated intermediate to the quinazolinone requires the removal of water.

    • Solution: High temperatures are typically required for the cyclization. Refluxing in a high-boiling solvent like acetic anhydride or using microwave irradiation can significantly improve both the reaction rate and yield.[1]

Scenario 2: Inefficient Chlorination of 7-Bromo-2-ethylquinazolin-4(3H)-one

Q: I'm attempting the final chlorination step, but my TLC/LC-MS analysis shows a significant amount of unreacted starting material. Why is the conversion so poor?

A: This is the most common bottleneck in this synthesis. The conversion of the lactam (amide) oxygen in the quinazolinone to a chloro group is an equilibrium-driven process that can be difficult to push to completion. The primary causes are related to the choice of reagent, reaction conditions, and removal of byproducts.

  • Cause 1: Inappropriate Chlorinating Agent: Not all chlorinating agents are equally effective for this transformation. Phosphorus oxychloride (POCl₃) is the most common and generally effective choice. Thionyl chloride (SOCl₂) can also be used, but often requires a catalytic amount of a polar aprotic solvent like N,N-Dimethylformamide (DMF) to be effective.[2]

  • Cause 2: Insufficient Temperature or Reaction Time: This conversion requires significant thermal energy to overcome the activation barrier. Reactions are often run at reflux in neat POCl₃ (b.p. ~106°C).[3][4] If the temperature is too low or the reaction time too short, the equilibrium will favor the starting material.

  • Cause 3: Presence of Moisture: Water will rapidly quench POCl₃ and other chlorinating agents, rendering them inactive. The reaction must be performed under strictly anhydrous conditions with dry glassware and solvents.

  • Cause 4: Reversibility and HCl Byproduct: The reaction produces HCl as a byproduct. In a closed system, the buildup of HCl can push the equilibrium back towards the starting materials.

    • Expert Insight: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can act as an HCl scavenger, driving the reaction forward.[5] However, this can sometimes lead to other side products, so it should be optimized carefully. Another strategy is to add PCl₅, which helps to drive the reaction and consumes some byproducts.[4]

Troubleshooting_Chlorination Start Low Chlorination Yield? Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Yes Check_Temp Is reaction at reflux (≥105°C)? Check_Moisture->Check_Temp Yes Solution_Dry Dry all glassware, use fresh anhydrous POCl₃. Check_Moisture->Solution_Dry No Check_Reagent Is POCl₃ fresh? Consider adding PCl₅. Check_Temp->Check_Reagent Yes Solution_Heat Increase temperature and prolong reaction time (monitor by TLC). Check_Temp->Solution_Heat No Consider_Scavenger Add HCl scavenger? (e.g., DIPEA) Check_Reagent->Consider_Scavenger Yes Solution_Reagent Use fresh POCl₃. Add PCl₅ (0.5-1.0 eq) to assist. Check_Reagent->Solution_Reagent No Solution_Scavenger Add DIPEA (1.1 eq) slowly at reflux. Consider_Scavenger->Solution_Scavenger Yes Success High Yield Achieved Consider_Scavenger->Success No, yield is now sufficient Solution_Dry->Success Solution_Heat->Success Solution_Reagent->Success Solution_Scavenger->Success

Caption: Decision workflow for troubleshooting low chlorination yield.

Q: What are the advantages and disadvantages of different chlorinating agents?

A: The choice of chlorinating agent is a critical parameter. Below is a summary to guide your decision-making process.

Reagent SystemOperating Temp.ProsCons
POCl₃ (neat) ~106°C (Reflux)Standard, reliable, acts as its own solvent.[2]Highly corrosive, moisture-sensitive, workup can be hazardous.
POCl₃ / PCl₅ ~106°C (Reflux)PCl₅ can increase reactivity for stubborn substrates.[4]Increased solids handling, more vigorous reaction.
SOCl₂ / cat. DMF ~76°C (Reflux)Lower boiling point, easier to remove post-reaction.[2]Can lead to side products, DMF catalyst is essential.
(COCl)₂ / cat. DMF Room Temp to 40°CVery mild conditions.Expensive, produces CO gas (toxic).

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the chlorination reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your reaction mixture with your starting material (the quinazolinone). The product, 7-Bromo-4-chloro-2-ethylquinazoline, is significantly less polar than the starting material due to the replacement of the polar N-H and C=O bonds of the lactam with a C-Cl bond. Therefore, the product spot will have a much higher Rf value. A typical eluent system would be 30-50% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is no longer visible.

Q2: My final product is an oil/dark solid and difficult to purify. What are the best purification strategies?

A: The crude product after workup is often contaminated with residual phosphorus-containing byproducts and colored impurities.

  • Careful Workup: The most critical step is the quench. The reaction mixture should be cooled and poured slowly onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate or ammonia solution to neutralize the highly acidic environment.[3] This must be done in an efficient fume hood.

  • Extraction: After quenching, extract the product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with water and brine to remove inorganic salts.

  • Column Chromatography: This is the most reliable method for obtaining high-purity material. Use silica gel with a gradient elution, starting with a low polarity eluent (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system like Ethanol/Water or Toluene/Hexanes can be an effective and scalable purification method.[3]

Q3: Can side reactions occur during chlorination?

A: Yes. If the starting quinazolinone is not completely dry, hydrolysis of POCl₃ will form polyphosphoric acids, which can lead to charring and decomposition at high temperatures. Furthermore, if other nucleophilic functional groups are present on the molecule, they may also react with the chlorinating agent. The 2-ethyl group is generally stable under these conditions.

Validated Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

  • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-amino-4-bromobenzoic acid (1.0 eq).

  • Add propanoic anhydride (2.5 eq) and heat the mixture to reflux (approx. 140°C) for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into cold water and stir for 30 minutes to hydrolyze the excess anhydride.

  • Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 7-Bromo-2-ethylquinazolin-4(3H)-one, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

CAUTION: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • Place the dry 7-Bromo-2-ethylquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the flask.

  • Optional: Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 106°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully, pour the reaction mixture onto the ice/bicarbonate mixture with vigorous stirring.

  • Continue stirring until all the excess POCl₃ is quenched and the solution is basic (pH > 8).

  • Extract the aqueous mixture three times with Dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the final product.

References

  • BenchChem (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • BenchChem (2025). Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
  • BenchChem (2025).
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Baxendale Group, Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Google Patents (2019). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • Ali, M.M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett. [Link]

  • ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Pajk, S., et al. (2021). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. Molecules. [Link]

  • Google Patents (2022). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. CN114436974A.
  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Al-Suaily, K. I., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-4-chloro-2-ethylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered with this compound. Drawing from established principles in medicinal chemistry and extensive experience with heterocyclic compounds, this guide provides practical, in-depth solutions to ensure the successful integration of 7-Bromo-4-chloro-2-ethylquinazoline into your experimental workflows.

Understanding the Challenge: Why is 7-Bromo-4-chloro-2-ethylquinazoline Poorly Soluble?

The molecular structure of 7-Bromo-4-chloro-2-ethylquinazoline dictates its solubility characteristics. The rigid, fused aromatic ring system, coupled with lipophilic bromo- and chloro-substituents, results in high crystal lattice energy and low polarity. This makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to poor aqueous solubility. Many quinazoline derivatives fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: My 7-Bromo-4-chloro-2-ethylquinazoline will not dissolve in my aqueous buffer for an in vitro assay.

Cause: This is expected due to the compound's hydrophobic nature. Direct dissolution in aqueous media is highly unlikely to succeed.

Solution Workflow:

  • Prepare a Concentrated Stock Solution in an Organic Solvent:

    • Primary Choice: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating stock solutions of poorly soluble compounds for biological assays.

    • Protocol:

      • Weigh out the desired amount of 7-Bromo-4-chloro-2-ethylquinazoline.

      • Add a minimal amount of high-purity, anhydrous DMSO to the solid.

      • Vortex or sonicate the mixture to aid dissolution. Gentle warming (30-40°C) can be applied if necessary, but monitor for any signs of compound degradation.

    • Causality: DMSO is a powerful, water-miscible organic solvent that can disrupt the crystal lattice of the compound, allowing it to dissolve at a high concentration.

  • Dilute the Stock Solution into the Aqueous Buffer:

    • Problem: The compound may precipitate when the DMSO stock is added to the aqueous buffer. This is a common phenomenon known as "precipitation upon dilution."

    • Mitigation Strategies:

      • Incremental Dilution: Add the DMSO stock to the aqueous buffer in a stepwise manner while continuously vortexing. This helps to rapidly disperse the compound and minimize localized high concentrations that can trigger precipitation.

      • Reduce the Final Concentration: The simplest approach is to lower the target final concentration of the compound in your assay.

      • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or propylene glycol to your aqueous buffer can increase the overall solvent polarity and improve solubility.[1]

      • Utilize Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Tween® 80 (Polysorbate 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]

Issue 2: My compound precipitates out of the DMSO stock solution upon storage at 4°C or -20°C.

Cause: The solubility of 7-Bromo-4-chloro-2-ethylquinazoline in DMSO is temperature-dependent. At lower temperatures, the solubility decreases, leading to precipitation.

Solution:

  • Room Temperature Storage: For short-term storage, consider keeping the DMSO stock solution at room temperature in a desiccator to protect it from moisture.

  • Re-dissolution Before Use: If refrigeration is necessary for stability, always bring the stock solution to room temperature and ensure the compound is fully re-dissolved (sonication may be necessary) before making dilutions.

  • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO may prevent precipitation at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving 7-Bromo-4-chloro-2-ethylquinazoline for chemical reactions?

For synthetic chemistry applications, where higher concentrations are often required, consider the following solvents. Solubility generally increases with solvent polarity and the ability to form hydrogen bonds. A study on pyrazolo-quinazoline derivatives found that solubility was highest in N,N-dimethylformamide (DMF), followed by dimethyl sulfoxide (DMSO).[1]

SolventDielectric Constant (approx.)Dipole Moment (approx.)General Suitability
N,N-Dimethylformamide (DMF)36.73.86Excellent
Dimethyl sulfoxide (DMSO)47.03.96Excellent
Tetrahydrofuran (THF)7.51.63Good
1,4-Dioxane2.20.45Moderate
Ethyl Acetate6.01.78Moderate
Ethanol24.61.69Moderate
Methanol32.71.70Moderate
Dichloromethane (DCM)9.11.60Fair
Acetonitrile37.53.92Fair

Data for dielectric constants and dipole moments of solvents are generally available in chemical literature.[1] Suitability is an estimation based on general principles for similar heterocyclic compounds.

Q2: How does pH affect the solubility of 7-Bromo-4-chloro-2-ethylquinazoline?

The quinazoline core contains basic nitrogen atoms.[2] This means that the compound's solubility is likely pH-dependent. At acidic pH, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form. Conversely, at neutral or basic pH, the compound will exist in its less soluble free base form.

  • Expert Insight: If your experimental conditions allow, adjusting the pH of your aqueous buffer to be slightly acidic may enhance the solubility of 7-Bromo-4-chloro-2-ethylquinazoline. However, you must first verify that the compound is stable at the desired pH and that the pH change will not negatively impact your biological assay.

Q3: Can I use cyclodextrins to improve the aqueous solubility?

Yes, cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be very effective. These molecules have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble compounds like 7-Bromo-4-chloro-2-ethylquinazoline, effectively shielding the hydrophobic regions from water and increasing aqueous solubility.[1]

Protocol for Using Cyclodextrins:

  • Prepare a solution of HP-β-CD in your aqueous buffer.

  • Add the DMSO stock solution of 7-Bromo-4-chloro-2-ethylquinazoline to the HP-β-CD solution with vigorous stirring.

  • Allow the mixture to equilibrate (e.g., by stirring or shaking for a period of time) to facilitate the formation of the inclusion complex before use in your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard concentration stock solution for use in biological assays.

Materials:

  • 7-Bromo-4-chloro-2-ethylquinazoline

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the mass of 7-Bromo-4-chloro-2-ethylquinazoline required to make a 10 mM solution. The molecular weight is approximately 285.56 g/mol .

  • Carefully weigh the calculated amount of the compound into a suitable vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Store the stock solution appropriately, protected from light and moisture.

Visualizing Solubility Strategies

Decision-Making Workflow for Solubilizing 7-Bromo-4-chloro-2-ethylquinazoline

G cluster_troubleshoot Options start Start with Dry Compound stock_sol Prepare 10-100 mM Stock in Anhydrous DMSO start->stock_sol dissolved_stock Complete Dissolution? stock_sol->dissolved_stock sonicate Apply Gentle Heat (30-40°C) & Sonication dissolved_stock->sonicate No dilute Dilute Stock into Aqueous Assay Buffer dissolved_stock->dilute Yes sonicate->dissolved_stock precipitate Precipitation Occurs? dilute->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Add Co-solvent (1-5% Ethanol, PEG) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween-80) troubleshoot->surfactant cyclo Use Cyclodextrin (HP-β-CD) troubleshoot->cyclo G cluster_acidic Acidic pH (e.g., pH < 5) cluster_neutral Neutral/Basic pH (e.g., pH > 7) compound 7-Bromo-4-chloro-2-ethylquinazoline (Free Base) - Low Aqueous Solubility protonated Protonated Quinazoline (Salt Form) - N atom protonated (R-NH+) - Increased Aqueous Solubility compound->protonated + H+ free_base Remains as Free Base - Uncharged - Poor Aqueous Solubility compound->free_base No Change protonated->compound - H+

Caption: The effect of pH on the ionization and subsequent aqueous solubility of the quinazoline scaffold.

References

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • PubChem. (n.d.). 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline.
  • PubChem. (n.d.). 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline.
  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-chlorophenyl)quinazoline.
  • PubChem. (n.d.). Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate.
  • Wikipedia. (2023). Quinazoline. In Wikipedia. Retrieved from [Link].

  • Semantic Scholar. (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). 7-Bromo-4-chloro-8-methyl-2-phenylquinazoline.
  • PubChem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline.
  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(4-methylphenyl)quinazoline.
  • Luo, H., et al. (2012). Rapid synthesis and antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation. International journal of molecular sciences, 13(6), 6730–6746.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • PubChem. (n.d.). 7-Bromo-2-chloro-quinazoline-4-carboxylic acid.
  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • PubChem. (n.d.). 7-Bromo-4-chloro-6-fluoro-2-methylquinazoline.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • BLDpharm. (n.d.). 2241720-34-1|7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline.

Sources

Technical Support Center: Purification of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-4-chloro-2-ethylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during the purification process. The protocols and advice provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Structure of This Guide

This guide is structured to provide a logical flow from understanding potential problems to implementing solutions. It begins with a comprehensive FAQ and troubleshooting section that addresses common issues observed during the purification of quinazoline derivatives. This is followed by detailed, step-by-step protocols for the most effective purification techniques for 7-Bromo-4-chloro-2-ethylquinazoline: column chromatography and recrystallization. The guide concludes with a summary of key parameters in a tabular format for quick reference and visualizations of the purification workflows.

Part 1: Troubleshooting and FAQs

This section is designed to help you diagnose and resolve common issues encountered during the purification of 7-Bromo-4-chloro-2-ethylquinazoline.

Frequently Asked Questions (FAQs):

Q1: My crude product appears as a dark, oily residue after synthesis. What is the likely cause and how should I proceed?

A1: The formation of a dark, oily crude product often indicates the presence of polymeric byproducts or charred material, which can result from excessive heating during the reaction or workup.[1] It is also possible that residual high-boiling solvents like DMF or DMSO are present.

  • Recommended Action: Before attempting column chromatography, try an initial purification by trituration. Suspend the oily residue in a non-polar solvent in which the desired product has minimal solubility at room temperature, such as hexanes or diethyl ether. Stir vigorously. This can often induce the precipitation of the product as a solid, leaving many of the colored impurities dissolved. If the product remains oily, a preliminary extraction workup may be necessary to remove residual solvents and water-soluble impurities.

Q2: I am experiencing significant product loss during aqueous workup and extraction. How can I minimize this?

A2: Product loss during extraction can be attributed to several factors, including the partial water solubility of your compound, especially if the aqueous phase is not pH-adjusted, or the formation of emulsions.[2]

  • Expert Insight: The quinazoline scaffold contains nitrogen atoms that can be protonated at low pH, increasing aqueous solubility. Ensure the aqueous layer is neutral or slightly basic during extraction to keep the 7-Bromo-4-chloro-2-ethylquinazoline in its neutral, less water-soluble form.[2] Using a saturated sodium chloride solution (brine) for the final wash can also decrease the solubility of the organic product in the aqueous phase and help break emulsions.

Q3: During column chromatography, my compound is streaking or eluting very slowly. What adjustments can I make?

A3: Streaking (tailing) on a silica gel column is often due to the interaction of the basic nitrogen atoms of the quinazoline ring with the acidic silica gel.[2] Slow elution can be a result of using a solvent system with insufficient polarity.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system.[2]

    • Optimize the Solvent System: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate gradient, incrementally increase the percentage of ethyl acetate.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[2]

Q4: After recrystallization, the purity of my 7-Bromo-4-chloro-2-ethylquinazoline has not significantly improved. What went wrong?

A4: A failed recrystallization is typically due to the selection of an inappropriate solvent or solvent system, or cooling the solution too rapidly.[3]

  • Causality Explained: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble at room temperature, recovery will be low. If it is not soluble enough at the boiling point, it will not dissolve completely. Rapid cooling can trap impurities within the crystal lattice.

  • Protocol Adjustment: Perform a systematic solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene). Once a suitable single solvent or a binary solvent system is identified, ensure the solution cools slowly to promote the formation of pure crystals.

Part 2: Detailed Purification Protocols

Protocol 1: Column Chromatography Purification

This protocol is designed for the purification of 7-Bromo-4-chloro-2-ethylquinazoline from a crude reaction mixture.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_crude Dissolve Crude Product in Minimal DCM prep_silica Adsorb onto Silica Gel prep_crude->prep_silica dry_load Evaporate to Free-Flowing Powder prep_silica->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column with Hexane pack_column->load_sample elute_gradient Elute with Hexane/EtOAc Gradient (e.g., 100:0 to 80:20) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_pure Combine Pure Fractions tlc_analysis->pool_pure evaporate_solvent Evaporate Solvent in vacuo pool_pure->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 7-Bromo-4-chloro-2-ethylquinazoline in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained. This ensures even loading onto the column.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica gel.

    • Begin elution with a low polarity solvent system, such as 100% hexanes.

    • Gradually increase the solvent polarity by introducing ethyl acetate (EtOAc). A typical gradient might be from 0% to 20% EtOAc in hexanes.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 7-Bromo-4-chloro-2-ethylquinazoline.

Protocol 2: Recrystallization

This method is ideal for obtaining highly pure, crystalline 7-Bromo-4-chloro-2-ethylquinazoline, particularly after an initial purification by column chromatography.

Decision-Making Diagram for Solvent Selection:

G cluster_results Solubility Test Outcomes start Start: Crude Product solubility_test Test Solubility in Various Solvents (e.g., EtOH, IPA, ACN, Toluene) start->solubility_test soluble_cold Soluble at Room Temp? solubility_test->soluble_cold insoluble_hot Insoluble at Boiling? solubility_test->insoluble_hot soluble_hot_insoluble_cold Soluble Hot, Insoluble Cold? solubility_test->soluble_hot_insoluble_cold decision_soluble_cold Unsuitable for Single Solvent Recrystallization soluble_cold->decision_soluble_cold decision_insoluble_hot Unsuitable Solvent insoluble_hot->decision_insoluble_hot decision_ideal Ideal Solvent! soluble_hot_insoluble_cold->decision_ideal proceed Proceed with Recrystallization decision_ideal->proceed

Caption: Decision tree for selecting a recrystallization solvent.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude or semi-purified product into several test tubes.

    • Add a small volume of a different solvent to each tube (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.

    • Heat the test tubes that show poor room temperature solubility to the boiling point of the solvent. The compound should dissolve completely.

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to boiling with stirring. Add just enough solvent to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Part 3: Data Summary and References

Quantitative Data Summary
ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (or Alumina)Not Applicable
Typical Eluent Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 80:20)Ethanol, Isopropanol, or Acetonitrile
Purity Achievable 95-98%>99%
Key Advantage Good for separating multiple componentsHigh purity, crystalline product
Potential Issue Product streaking due to basicitySolvent selection can be challenging
References
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (n.d.).

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions with 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-4-chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions during their experiments with this versatile building block. By understanding the chemical principles governing its reactivity, you can optimize your reaction conditions to achieve desired outcomes and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on 7-Bromo-4-chloro-2-ethylquinazoline?

The two primary reactive sites on 7-Bromo-4-chloro-2-ethylquinazoline are the C4-chloro and the C7-bromo positions. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the quinazoline ring.[1][2] The bromine atom at the C7 position is less reactive towards SNAr but is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3] The ethyl group at the C2 position is generally stable but can influence the electronic properties and steric environment of the quinazoline core.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the chloro group and the addition of water. What is happening?

This is a common issue and is likely due to the hydrolysis of the 4-chloro group to the corresponding 4-hydroxyquinazoline, which then tautomerizes to the more stable quinazolin-4(3H)-one. This reaction is often catalyzed by the presence of water and a base.

Q3: My cross-coupling reaction at the C7-bromo position is giving low yields and I see byproducts corresponding to the loss of bromine. What could be the cause?

This side reaction is known as dehalogenation or hydrodehalogenation and is a common challenge in palladium-catalyzed cross-coupling reactions.[4][5] It can be caused by several factors, including the choice of catalyst, ligand, base, and the presence of hydrogen donors in the reaction mixture.

Troubleshooting Guides

Issue 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Problem: Formation of the 4-hydroxyquinazoline (quinazolinone) byproduct.

This side reaction is particularly prevalent when using strong bases in the presence of trace amounts of water.

Causality: The C4 position is highly electrophilic, making the chloro group an excellent leaving group. Water, acting as a nucleophile, can attack this position, leading to the formation of the corresponding 4-hydroxyquinazoline. This product exists in equilibrium with its more stable tautomer, the quinazolin-4(3H)-one.[6]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.

  • Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to minimize competition with your desired nucleophile.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired substitution.

  • Order of Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

Problem: Low reactivity with electron-poor amines.

Electron-poor amines are less nucleophilic and may react sluggishly with the C4-chloro position.

Causality: The rate of SNAr is dependent on the nucleophilicity of the attacking species. A less nucleophilic amine will have a higher activation energy barrier for the reaction.[7]

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Microwave irradiation can be an effective method for accelerating these reactions.[7]

  • Use a Stronger, Non-nucleophilic Base: A stronger base can deprotonate the amine, increasing its nucleophilicity.

  • Catalysis: Consider using a catalyst, such as a palladium complex in a Buchwald-Hartwig type amination, which can facilitate the coupling of less reactive amines.[8][9]

Problem: Competing reaction at the C2-position.

While less common, under harsh conditions, nucleophilic attack at the C2 position can occur, especially if the C4 position is already substituted.

Causality: The C2 position is also electron-deficient, but less so than the C4 position.[1][2] For substitution to occur at C2, more forcing conditions are typically required.

Troubleshooting Steps:

  • Control Reaction Stoichiometry and Time: Use a modest excess of the nucleophile and monitor the reaction closely by TLC or LC-MS to stop it once the C4-substituted product is formed.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

Experimental Workflow: Optimizing SNAr at the C4-Position

start Start: S N Ar Reaction Setup check_conditions Initial Reaction Check (TLC/LC-MS) start->check_conditions low_yield Low Yield or Side Products? check_conditions->low_yield hydrolysis Mass of Quinazolinone Detected? low_yield->hydrolysis Yes success Desired Product (High Yield & Purity) low_yield->success No poor_reactivity Starting Material Remains? hydrolysis->poor_reactivity No optimize_conditions Optimize Anhydrous Conditions & Base hydrolysis->optimize_conditions Yes increase_temp Increase Temperature or Use Microwave poor_reactivity->increase_temp Yes end End poor_reactivity->end No optimize_conditions->check_conditions increase_temp->check_conditions success->end

Caption: Troubleshooting workflow for SNAr reactions.

Issue 2: Palladium-Catalyzed Cross-Coupling at the C7-Position (Suzuki-Miyaura & Buchwald-Hartwig)

Problem: Dehalogenation (loss of bromine) leading to a hydrodehalogenated byproduct.

This is a common side reaction where the bromine atom is replaced by a hydrogen atom.

Causality: Dehalogenation can occur through various pathways in a palladium-catalyzed cycle. It can be promoted by β-hydride elimination from certain substrates or by the presence of hydrogen donors (e.g., solvent, water, or certain bases) in the reaction mixture.[4][5]

Troubleshooting Steps:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. For Suzuki reactions, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands like BINAP or DPPF can be effective.[9]

  • Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often used. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is common. The base can influence the rate of both the desired reaction and dehalogenation.

  • Solvent Purity: Use high-purity, degassed solvents to minimize the presence of water and oxygen.

  • Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures, which can favor decomposition and side reactions.

Problem: Low or no coupling with challenging substrates (e.g., sterically hindered boronic acids or secondary amines).

Causality: Steric hindrance around the reactive sites of either coupling partner can significantly slow down the reaction rate. Secondary amines can also be less reactive than primary amines in Buchwald-Hartwig aminations.

Troubleshooting Steps:

  • Catalyst System Screening: Different palladium precatalysts and ligands can have a profound effect on the outcome of the reaction. A screening of various catalyst systems is often necessary.

  • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields with challenging substrates.

  • Temperature Optimization: Carefully screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

Data Summary: Ligand Effects in Cross-Coupling

Reaction TypeCommon LigandsKey Considerations
Suzuki-Miyaura PPh₃, SPhos, XPhosBulky, electron-rich ligands often improve yields and reduce dehalogenation.
Buchwald-Hartwig BINAP, DPPF, XantphosLigand choice is crucial for coupling with different classes of amines (primary, secondary, anilines).[9]

Reaction Pathway: Suzuki-Miyaura Coupling and a Key Side Reaction

substrate 7-Bromo-4-chloro- 2-ethylquinazoline oxidative_addition Oxidative Addition substrate->oxidative_addition pd0 Pd(0)L₂ pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂) pd_complex->transmetalation dehalogenation Dehalogenation (Side Reaction) pd_complex->dehalogenation coupled_pd_complex Ar-Pd(II)(R)L₂ transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Coupled Product reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway.

Analytical Protocols for Reaction Monitoring

Consistent and accurate monitoring of your reaction is crucial for successful troubleshooting.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To quantify the consumption of starting material and the formation of products and byproducts over time.

  • Method:

    • Develop a gradient or isocratic method using a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with 0.1% formic acid or trifluoroacetic acid).

    • Inject standards of your starting material and any isolated byproducts to determine their retention times.

    • Take time-point samples from your reaction, quench appropriately, and inject them into the HPLC to monitor progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To identify the structure of your desired product and any unexpected byproducts.

  • Method:

    • After workup, take a ¹H NMR spectrum of the crude reaction mixture.

    • Characteristic shifts in the aromatic region can indicate the success of the substitution or coupling.

    • The disappearance of the proton signal adjacent to the bromine or chlorine can suggest dehalogenation.

    • If significant byproducts are present, purification (e.g., column chromatography) followed by full characterization (¹H, ¹³C, and 2D NMR) will be necessary to elucidate their structures.

By systematically addressing these common issues and employing rigorous analytical techniques, you can effectively troubleshoot unexpected side reactions and optimize your synthetic routes using 7-Bromo-4-chloro-2-ethylquinazoline.

References

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. Available at: [Link]

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - ResearchGate. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange. Available at: [Link]

  • Process for the preparation of 4-haloquinazolines - Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. Available at: [Link]

  • Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis - Nature. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC - NIH. Available at: [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]

  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 - PubChem. Available at: [Link]

  • STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS - Pharmacy & Pharmacology. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. Available at: [Link]

  • Thermal Stability of Amorphous Metal Oxides: The Interplay of Secondary Cations, Degree of Substitution, and Local Structure - ResearchGate. Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Dehalogenation - Wikipedia. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available at: [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Sci-Hub. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. - ResearchGate. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones - ACS Publications. Available at: [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines - ResearchGate. Available at: [Link]

  • On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-4-chloro-2-ethylquinazoline Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the versatile building block, 7-Bromo-4-chloro-2-ethylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of modifying this scaffold. As a bifunctional electrophile, this molecule offers sequential and regioselective functionalization, making it a valuable starting material in drug discovery. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your synthetic goals efficiently and reliably.

Understanding the Reactivity of 7-Bromo-4-chloro-2-ethylquinazoline

The synthetic utility of 7-Bromo-4-chloro-2-ethylquinazoline stems from the differential reactivity of its two electrophilic sites: the C4-chloro and C7-bromo positions.

  • C4-Chloro Position: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1][2] This high reactivity allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, typically under mild conditions.[3]

  • C7-Bromo Position: The bromine atom on the benzene ring is significantly less reactive towards SNAr. Its modification is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck reactions.[4][5][6] These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

This differential reactivity is the cornerstone of a regioselective functionalization strategy, where the C4 position is typically modified first, followed by the C7 position.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the modification of 7-Bromo-4-chloro-2-ethylquinazoline.

Guide 1: C4-Position Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can lead to incomplete conversion in the SNAr reaction at the C4 position. Here’s a systematic approach to troubleshooting:

  • Nucleophilicity of the Amine: Electron-poor anilines or sterically hindered amines are inherently less reactive.[3]

    • Solution: For weakly nucleophilic amines, increasing the reaction temperature is the most common and effective solution. Reactions are often run in solvents like ethanol, isopropanol, or THF at reflux.[1] Microwave irradiation can also significantly accelerate these reactions, often reducing reaction times from hours to minutes.[3]

  • Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[1][7]

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can accelerate the reaction rate. However, for purification purposes, polar protic solvents like ethanol or isopropanol are often preferred.[1] If solubility is an issue, a co-solvent system (e.g., THF/water) can be employed.[1]

  • Base Selection: While many SNAr reactions with amines can proceed without an external base (the amine acts as its own base), one is often added to neutralize the HCl generated, driving the reaction to completion.

    • Solution: For reactions requiring a base, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly used, particularly to maintain a homogeneous reaction mixture.[1]

Question 2: I am observing a significant amount of an impurity that appears to be the 4-hydroxyquinazoline derivative. How can I prevent this?

Answer:

The formation of 7-bromo-2-ethylquinazolin-4(3H)-one is due to the hydrolysis of the C4-chloro group. This is a common side reaction, especially under prolonged heating in the presence of water.

  • Preventative Measures:

    • Use Anhydrous Solvents: Ensure that your reaction solvents are thoroughly dried before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

    • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.

    • pH Control: If using a mixed solvent system with water, the presence of a base will accelerate hydrolysis. If possible, run the reaction under neutral or slightly acidic conditions if the nucleophile allows.

Workflow for Troubleshooting C4 SNAr Reactions

Caption: Troubleshooting workflow for C4 SNAr reactions.

Guide 2: C7-Position Suzuki-Miyaura Cross-Coupling

Question 1: My Suzuki coupling reaction is giving a low yield, with a significant amount of starting material remaining. How can I optimize it?

Answer:

Low conversion in Suzuki couplings on heteroaromatic systems can be due to several factors. Here's a checklist for optimization:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical for facilitating both the oxidative addition and reductive elimination steps.[8][9]

    • Solution: For heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂, are generally more effective.[8][9] Using modern pre-catalysts (e.g., XPhos Pd G3) can also improve reproducibility.[9]

  • Base Selection and Quality: The base is crucial for activating the boronic acid to facilitate transmetalation.[8][10]

    • Solution: A common cause of failure is an inadequate base. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings.[9][11] Ensure the base is finely powdered and, in some cases, the presence of a small amount of water can be beneficial when using phosphate bases.[12]

  • Solvent and Temperature: The solvent must solubilize all components and be stable at the required temperature.

    • Solution: A mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water is standard. If the reaction is sluggish at lower temperatures (e.g., 80-90 °C), increasing the temperature to 100-110 °C can significantly improve the rate.

Question 2: I am observing a significant amount of a debrominated, but not coupled, side product (4-chloro-2-ethylquinazoline). What is causing this?

Answer:

This side product results from a competing dehalogenation reaction, specifically protodebromination, where the bromine atom is replaced by a hydrogen atom.[13]

  • Causes and Solutions:

    • Source of Protons: This is often caused by residual water or other protic impurities in the reaction mixture.

      • Solution: While some Suzuki reactions benefit from a small amount of water, using rigorously anhydrous solvents can sometimes suppress this side reaction.[11]

    • Boronic Acid Instability: Boronic acids themselves can undergo protodeboronation, releasing a proton that can then lead to the dehalogenation of your starting material.[8][11]

      • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic acid derivatives like pinacol esters (Bpin) or trifluoroborate salts (BF₃K), which are less prone to protodeboronation.[8]

    • Reaction Conditions: Certain ligands and bases may promote this pathway.

      • Solution: Experiment with different ligand/base combinations. Sometimes switching to a milder base like KF can mitigate the issue.[11]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Guide 3: C7-Position Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination is not proceeding to completion. What are the key parameters to adjust?

Answer:

Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to the choice of catalyst, ligand, base, and solvent.[5][6][14]

  • Catalyst and Ligand: This is the most critical parameter. The ligand must facilitate both oxidative addition of the aryl bromide and the subsequent C-N reductive elimination.[14][15]

    • Solution: For aryl bromides, bulky, electron-rich biarylphosphine ligands are the gold standard. Commonly successful ligands include XPhos, RuPhos, and BrettPhos.[14][15] Using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is common.[15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, which is a key step in the catalytic cycle.[15]

    • Solution: Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the amine's pKa and the functional group tolerance of the substrates.[15]

  • Solvent: Anhydrous, aprotic solvents are typically required.

    • Solution: Toluene, 1,4-dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations. Ensure they are rigorously dried, as water can deactivate the catalyst and hydrolyze the base.

Question 2: I am attempting to couple a primary amine, but I am getting a mixture of mono- and di-arylated products. How can I improve selectivity?

Answer:

Di-arylation can be a problem with primary amines. The mono-arylated product can sometimes be more reactive than the starting amine.

  • Solutions to Improve Selectivity:

    • Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) relative to the 7-bromoquinazoline.

    • Ligand Choice: Some ligands are known to favor mono-arylation. For example, Josiphos-type ligands have shown good selectivity in some cases.

    • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of the second amination relative to the first. Monitor the reaction carefully and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended order of functionalization for the C4 and C7 positions?

A1: It is highly recommended to functionalize the C4-chloro position first via SNAr, followed by the C7-bromo position using a cross-coupling reaction. The SNAr reaction at C4 generally proceeds under much milder conditions than the palladium-catalyzed reactions required for the C7 position.[7] Attempting the cross-coupling first could lead to side reactions at the C4-chloro position, depending on the conditions used.

Q2: How stable is 7-Bromo-4-chloro-2-ethylquinazoline? What are the recommended storage conditions?

A2: 7-Bromo-4-chloro-2-ethylquinazoline is a relatively stable solid. However, like most chloro-N-heterocycles, it is susceptible to hydrolysis over time if exposed to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

Q3: What are the typical analytical characterization techniques and expected signals for these compounds?

A3:

  • 1H NMR: The quinazoline ring protons typically appear in the aromatic region (δ 7.5-8.5 ppm). The ethyl group at C2 will show a characteristic quartet and triplet. Upon successful substitution at C4 or C7, you will observe the disappearance of the starting material signals and the appearance of new signals corresponding to the introduced group. For example, in a C4-aminated product, you may see a broadening of the NH proton signal.[16][17]

  • 13C NMR: The carbon atoms of the quinazoline core will appear in the aromatic region. The C4 carbon is typically deshielded. Successful substitution will result in predictable shifts in the carbon signals.

  • Mass Spectrometry (MS): This is a crucial technique to confirm the molecular weight of your product. For 7-Bromo-4-chloro-2-ethylquinazoline and its C4-substituted derivatives, you will observe a characteristic isotopic pattern for the bromine atom (79Br and 81Br in an approximate 1:1 ratio). After a Suzuki coupling at C7, this bromine pattern will be absent.

  • HPLC/LC-MS: These are essential for monitoring reaction progress and assessing the purity of the final compound.

Q4: Can I perform a one-pot reaction to modify both the C4 and C7 positions?

A4: While theoretically possible, it is synthetically challenging and generally not recommended due to the vastly different optimal conditions for SNAr and palladium-catalyzed cross-coupling. A sequential, two-step approach with purification of the intermediate provides a much more reliable and higher-yielding route to the desired di-substituted product.[4]

Experimental Protocols

Protocol 1: General Procedure for SNAr at the C4-Position with an Amine

This protocol describes a typical reaction for substituting the C4-chloro group with a primary or secondary amine.

Materials:

  • 7-Bromo-4-chloro-2-ethylquinazoline

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Solvent (e.g., Isopropanol, Ethanol, or DMF)

  • Base (optional, e.g., DIPEA, 1.5 equivalents)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 7-Bromo-4-chloro-2-ethylquinazoline (1.0 eq).

  • Add the chosen solvent (to achieve a concentration of approx. 0.1-0.2 M).

  • Add the amine nucleophile (1.1-1.5 eq) and the base (if used).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or DCM), washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C7-Position

This protocol is for the palladium-catalyzed coupling of a C4-substituted-7-bromo-2-ethylquinazoline with a boronic acid or ester.

Materials:

  • C4-substituted-7-bromo-2-ethylquinazoline (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/XPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Water, 4:1)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or reaction vial, add the C4-substituted-7-bromo-2-ethylquinazoline (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst/ligand.

  • Seal the flask/vial and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 - 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues, washing the pad with additional solvent.

  • Wash the combined organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Tavares, L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(7), e3945. Available at: [Link]

  • Gellis, A., et al. (2011). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 16(7), 5949-5961. Available at: [Link]

  • Páv, K., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances, 14, 10156-10161. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-115. Available at: [Link]

  • da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent advances in selective functionalization of the quinazoline scaffold. RSC Advances, 11, 339-354. Available at: [Link]

  • Bowie, R. A., & Campbell, M. M. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1701-1705. Available at: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 344–357. Available at: [Link]

  • Wang, D., & Gao, F. (2014). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 8(1), 4. Available at: [Link]

  • Rossi, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5487. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]

  • Singh, R., & Kumar, A. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry, 18(34), 6619-6638. Available at: [Link]

  • Cremin, P. F., & Wallace, D. J. (1993). U.S. Patent No. 5,214,144. Washington, DC: U.S. Patent and Trademark Office.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cernak, T. A., & Dykstra, K. D. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 74(15), 5674–5676. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Molecules, 12(2), 344-357. Available at: [Link]

  • Padron, J. M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 55. Available at: [Link]

  • Antonella, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935. Available at: [Link]

  • Vedadi, M., et al. (2011). Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. Journal of Medicinal Chemistry, 54(17), 6139–6150. Available at: [Link]

  • Filarowski, A., et al. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 30(20), 4567. Available at: [Link]

  • Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of Heterocyclic Chemistry, 57(5), 2134-2142. Available at: [Link]

  • Khan, I., & Ibrar, A. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 649. Available at: [Link]

  • Filarowski, A., et al. (2022). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 27(19), 6543. Available at: [Link]

  • Tang, J-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546. Available at: [Link]

  • Kumar, A., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(11), 3321. Available at: [Link]

Sources

analytical challenges in characterizing 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical characterization of 7-Bromo-4-chloro-2-ethylquinazoline. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this and structurally related halogenated quinazoline scaffolds. As this is a specialized molecule, direct literature may be sparse; therefore, this guide synthesizes field-proven insights and data from analogous structures to provide a robust framework for your analytical endeavors. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Analytical Puzzle of a Dihalogenated Quinazoline

7-Bromo-4-chloro-2-ethylquinazoline presents a unique set of analytical challenges due to its specific structural features: a heterocyclic quinazoline core, two different halogen substituents (bromine and chlorine), and an ethyl group. This combination influences its solubility, chromatographic behavior, mass spectrometric signature, and spectroscopic properties. Accurate and robust characterization is critical for ensuring purity, confirming identity, and understanding stability in research and development settings.

This hub provides a logical workflow, from initial sample preparation to detailed structural elucidation, addressing the common pitfalls and questions that arise during analysis.

Analytical Workflow for 7-Bromo-4-chloro-2-ethylquinazoline

Here is a typical workflow for the comprehensive characterization of a newly synthesized batch of the target compound.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Final Reporting SamplePrep Sample Preparation (Solubility Testing) HPLCUVDAD HPLC-UV/DAD Analysis (Purity, Method Dev.) SamplePrep->HPLCUVDAD Inject LCMS_Qual LC-MS Analysis (Mass Confirmation) HPLCUVDAD->LCMS_Qual Transfer Method HRMS High-Resolution MS (Elemental Formula) LCMS_Qual->HRMS Confirm NMR_1H 1H NMR (Proton Environment) HRMS->NMR_1H Verify Structure NMR_13C 13C NMR & DEPT (Carbon Skeleton) NMR_1H->NMR_13C Data_Analysis Data Integration & Analysis NMR_13C->Data_Analysis CoA Certificate of Analysis (Purity, Identity, Data) Data_Analysis->CoA HPLC_Troubleshooting start Poor Separation of Impurities check_gradient Is the gradient steep enough? start->check_gradient adjust_gradient Action: Decrease gradient slope (e.g., 1%/min) check_gradient->adjust_gradient No check_solvent Are you using ACN or MeOH? check_gradient->check_solvent Yes success Resolution Achieved adjust_gradient->success switch_solvent switch_solvent check_solvent->switch_solvent Try switching check_column What is your column chemistry? check_solvent->check_column Already tried both switch_solvent->success change_column Action: Try a different stationary phase (e.g., Phenyl-Hexyl, C8) check_column->change_column change_column->success

Caption: A decision tree for troubleshooting poor HPLC separation.

Step-by-Step Solutions:

  • Optimize the Gradient: If impurities are co-eluting, a shallow gradient is often the solution. A slower increase in the organic solvent percentage per minute gives the analytes more time to interact with the stationary phase, improving resolution.

  • Change Organic Solvent: Acetonitrile and methanol offer different selectivities. Aromatic and planar molecules like quinazolines sometimes show better peak shape and different elution patterns with methanol due to its hydrogen-bonding capabilities.

  • Vary the Stationary Phase: While a C18 column is a good starting point for many reversed-phase methods, it may not be optimal. [1][2]A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds through pi-pi interactions.

  • Adjust pH: Modifying the mobile phase pH can change the ionization state of the quinazoline nitrogens, altering retention time and potentially improving separation from neutral or differently charged impurities.

ParameterStarting ConditionOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmStandard starting point for hydrophobicity-based separation.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAcid modifier for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic AcidChange in organic solvent to alter selectivity.
Gradient 10-90% B in 10 min40-70% B in 15 minA shallower gradient improves resolution of closely eluting peaks.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmDAD Scan (220-400 nm)Diode-Array Detection (DAD) helps identify the optimal wavelength and check for co-eluting impurities. Quinazolines typically absorb strongly around 240-300 nm. [1]
Guide 2: Mass Spectrometry (MS) Interpretation

Problem: Interpreting the complex isotopic pattern of the molecular ion.

Causality: The compound contains one bromine atom (79Br: ~50.7%, 81Br: ~49.3%) and one chlorine atom (35Cl: ~75.8%, 37Cl: ~24.2%). This combination creates a unique fingerprint in the mass spectrum. [3][4][5] Step-by-Step Interpretation:

  • Calculate the Monoisotopic Mass: This is the mass using the most abundant isotopes: C10H879Br35ClN2. The expected monoisotopic mass is approximately 285.96 g/mol . This will be your "M" peak.

  • Predict the Isotopic Cluster:

    • M+2 Peak: This peak arises from molecules containing either one 81Br or one 37Cl. Since the 79Br/81Br ratio is ~1:1 and the 35Cl/37Cl ratio is ~3:1, the M+2 peak will be very intense.

    • M+4 Peak: This peak arises from molecules containing both heavy isotopes (81Br and 37Cl).

  • Analyze the Ratios: The theoretical intensity ratio for a compound with one Br and one Cl is approximately 78:100:24 for the M:M+2:M+4 peaks. Observing this pattern is a strong piece of evidence for the presence of both halogens.

Predicted Isotopic Distribution Table:

IonMass DifferenceContributing IsotopesTheoretical Relative Abundance
M079Br, 35Cl~78%
M+2+281Br, 35Cl OR 79Br, 37Cl100% (Reference)
M+4+481Br, 37Cl~24%

Note: Actual ratios may vary slightly depending on the instrument's resolution and tuning.

Guide 3: NMR Spectral Assignment

Problem: Assigning the protons in the aromatic region of the 1H NMR spectrum.

Causality: The substitution pattern on the quinazoline ring dictates the chemical shifts and coupling patterns of the remaining aromatic protons. The electron-withdrawing effects of the halogens and the heterocyclic nitrogen atoms will shift the protons downfield.

Predicted 1H NMR Signals:

  • Aromatic Region (approx. 7.5 - 8.5 ppm): You should expect to see three protons on the benzene portion of the quinazoline ring.

    • H5: This proton is adjacent to the chloro-substituted pyrimidine ring. It will likely be a doublet.

    • H6: This proton is between H5 and the bromo-substituent. It will likely be a doublet of doublets.

    • H8: This proton is adjacent to the bromo-substituent. It will likely be a doublet.

  • Ethyl Group Region (approx. 1.4 - 3.0 ppm):

    • -CH2-: A quartet coupled to the methyl protons.

    • -CH3: A triplet coupled to the methylene protons.

To definitively assign these protons, advanced 2D NMR experiments like COSY (to see H-H correlations) and HMBC (to see long-range C-H correlations) are recommended.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-DAD Method for Purity Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in DMSO. Dilute 1:10 with acetonitrile to make a 100 µg/mL working solution.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 30% B

      • 15.0 min: 80% B

      • 17.0 min: 80% B

      • 17.1 min: 30% B

      • 20.0 min: 30% B

    • Detection: DAD, 210-400 nm. Monitor at 254 nm for quantification.

  • Data Analysis: Integrate the peak areas. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS for Identity Confirmation
  • Sample Preparation: Use the same 100 µg/mL working solution prepared for HPLC analysis.

  • Instrumentation: LC-MS system, preferably with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure retention time correlation.

  • MS Conditions:

    • Ionization Mode: ESI Positive. Quinazoline nitrogens are readily protonated.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the presence of the [M+H]+ ion and confirm that the isotopic cluster matches the theoretical pattern for a compound containing one bromine and one chlorine atom.

References

  • PubChem. (n.d.). 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline. Retrieved from [Link]

  • ResearchGate. (2015). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. Retrieved from [Link]

  • ResearchGate. (2021). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Retrieved from [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • R Discovery. (2009). Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations. Retrieved from [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-chlorophenyl)quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • ResearchGate. (1982). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • University of Southampton. (2014). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-methoxyphenyl)quinazoline. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

Sources

preventing degradation of 7-Bromo-4-chloro-2-ethylquinazoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-4-chloro-2-ethylquinazoline

Welcome to the technical support center for 7-Bromo-4-chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a gradual loss of my compound's concentration in a protic solvent like methanol. What is the likely cause?

A1: The most probable cause is the hydrolysis of the 4-chloro group on the quinazoline ring. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, especially by nucleophilic solvents like water or alcohols. This reaction is often the primary degradation pathway for 4-chloroquinazolines.[1]

Q2: My solution of 7-Bromo-4-chloro-2-ethylquinazoline has turned a yellowish color after being left on the benchtop. What could be happening?

A2: A color change often indicates the formation of degradation products, which could be due to photodecomposition. Quinazoline derivatives, being aromatic and containing heteroatoms, can be sensitive to light, leading to complex degradation pathways.[2] It is crucial to protect solutions from light, especially during long-term storage or prolonged experiments.

Q3: Can I use DMSO to prepare my stock solution? How stable will it be?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for quinazoline derivatives and generally provides good stability.[3][4] Studies on similar quinazoline compounds have shown them to be stable in DMSO for up to 96 hours when stored properly.[4] However, for long-term storage, it is always recommended to store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q4: Are there any specific pH conditions I should be aware of when working with this compound?

A4: Yes, the stability of the quinazoline ring can be pH-dependent. While stable in cold, dilute acidic or alkaline solutions, boiling in these conditions can lead to the destruction of the quinazoline ring.[5] For experimental purposes, it is advisable to maintain a neutral pH unless the experimental protocol specifically requires acidic or basic conditions. If so, the stability of the compound under those conditions should be validated.

Troubleshooting Common Issues

This section provides a more in-depth guide to identifying and resolving common degradation issues you may encounter.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in your chromatogram over time.

  • A corresponding decrease in the area of the parent compound peak.

Potential Cause: Hydrolysis

The 4-chloro substituent is a leaving group and can be displaced by nucleophiles. In aqueous or alcoholic solutions, this leads to the formation of 4-hydroxy or 4-alkoxy derivatives, respectively.

Troubleshooting Protocol:

  • Solvent Selection:

    • If your experimental conditions permit, switch to a non-nucleophilic aprotic solvent such as DMSO, DMF, or acetonitrile.

    • If an aqueous buffer is required, prepare fresh solutions before use and minimize the time the compound is in the aqueous environment.

  • pH Control:

    • Maintain the pH of your solution in the neutral range (pH 6-8). Use a non-nucleophilic buffer if pH control is necessary.

  • Temperature Control:

    • Keep solutions cold (2-8°C) during short-term handling and frozen (-20°C or -80°C) for long-term storage to slow down the rate of hydrolysis.[6][7]

Issue 2: Inconsistent Results and Loss of Potency

Symptoms:

  • Variability in biological assay results.

  • A decrease in the expected activity of the compound over time.

Potential Cause: Photodegradation

Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of various degradation products and a loss of the active parent compound. The bromine atom can also be involved in light-mediated radical reactions.[8][9]

Troubleshooting Protocol:

  • Light Protection:

    • Always store stock solutions and working solutions in amber vials or wrap containers in aluminum foil.[10]

    • Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere:

    • For highly sensitive experiments or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.

Best Practices for Prevention

Proactive measures are the most effective way to prevent the degradation of 7-Bromo-4-chloro-2-ethylquinazoline.

Recommended Storage Conditions
ConditionStock SolutionsWorking Solutions (in aqueous buffer)
Solvent Anhydrous DMSO or DMFPrepare fresh from stock
Temperature -20°C or -80°C2-8°C (for short-term use)
Light Protect from light (amber vials)Protect from light
Atmosphere Inert gas overlay for long-termN/A (use immediately)
Experimental Workflow for Stability Assessment

This protocol outlines a general method to assess the stability of your compound under specific experimental conditions using HPLC.

Objective: To determine the rate of degradation of 7-Bromo-4-chloro-2-ethylquinazoline in a chosen solvent/buffer system.

Materials:

  • 7-Bromo-4-chloro-2-ethylquinazoline

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffer of choice

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

Procedure:

  • Prepare a stock solution of the compound in a stable solvent like DMSO at a known concentration (e.g., 10 mM).

  • Dilute the stock solution to the final experimental concentration in the solvent/buffer system you wish to test.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot onto the HPLC system and record the chromatogram.

    • Store the solution under the desired experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator).

    • Inject aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Measure the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 time point.

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

Visual Guides

Diagram 1: Potential Degradation Pathways

cluster_main 7-Bromo-4-chloro-2-ethylquinazoline cluster_products Degradation Products A 7-Bromo-4-chloro-2-ethylquinazoline B 7-Bromo-4-hydroxy-2-ethylquinazoline A->B Hydrolysis (H2O/Nucleophile) C Photodegradation Products A->C Photodecomposition (Light Exposure)

Caption: Primary degradation pathways for 7-Bromo-4-chloro-2-ethylquinazoline.

Diagram 2: Experimental Workflow for Stability Testing

A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute to Final Concentration in Test Buffer A->B C Analyze T=0 Sample (HPLC) B->C D Incubate Under Test Conditions C->D E Analyze Samples at Time Intervals D->E F Plot % Remaining vs. Time E->F

Caption: Workflow for assessing compound stability via HPLC.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2022). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline. RSC Publishing. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Panja, S., & Saha, A. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. RSC Publishing. Available at: [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

  • Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines. Google Patents.
  • PubChem. (n.d.). Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. PubChem. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. PubChem. Available at: [Link]

  • Ask this paper. (2022). quinazoline-assisted-ortho-halogenation-with-n-halosuccinimides-through-pd-ii-catalyzed-c-sp-2-h-activation. Bohrium. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline. PubChem. Available at: [Link]

  • ACS Publications. (n.d.). Organic Letters Journal. American Chemical Society. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • ChemWhat. (n.d.). 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE CAS#: 403850-84-0. ChemWhat. Available at: [Link]

  • ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. Available at: [Link]

  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • ACS Publications. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]

  • Safety Storage Systems. (2022). 10 Sets of Chemicals Which Should Never Be Stored Together. Safety Storage Systems. Available at: [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-Bromo-4-chloro-2-ethylquinazoline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline can be efficiently achieved through a three-step process starting from 2-amino-4-bromobenzoic acid. This pathway is selected for its reliability and scalability.

Synthesis_Pathway A 2-Amino-4-bromobenzoic acid B 2-Propionamido-4-bromobenzoic acid A->B Propionyl chloride, Pyridine C 7-Bromo-2-ethylquinazolin-4(3H)-one B->C Acetic anhydride, Reflux D 7-Bromo-4-chloro-2-ethylquinazoline C->D Phosphorus oxychloride (POCl3), Reflux

Caption: Proposed synthetic route for 7-Bromo-4-chloro-2-ethylquinazoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of 7-Bromo-4-chloro-2-ethylquinazoline.

Step 1: Acylation of 2-Amino-4-bromobenzoic Acid

Issue 1: Low Yield of 2-Propionamido-4-bromobenzoic acid

  • Question: We are experiencing a low yield in the first step of the synthesis. What are the likely causes and how can we optimize this acylation reaction?

  • Answer: Low yields in the acylation of 2-amino-4-bromobenzoic acid are often attributed to several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Ensure that the propionyl chloride is added slowly and at a controlled temperature to prevent side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Side reactions: The amino group can react with more than one molecule of propionyl chloride. Using a slight excess of the aminobenzoic acid can help mitigate this. The presence of water can also lead to the hydrolysis of propionyl chloride, reducing its availability for the desired reaction. Ensure all glassware is dry and use anhydrous solvents.

    • Product loss during workup: The product, 2-propionamido-4-bromobenzoic acid, is an acid and its solubility is pH-dependent. During the aqueous workup, ensure the pH is adjusted correctly to precipitate the product completely. Washing with copious amounts of cold water can minimize loss.[1]

Issue 2: Formation of a Dark-Colored Reaction Mixture

  • Question: The reaction mixture turns dark brown upon addition of propionyl chloride. Is this normal, and does it affect the product quality?

  • Answer: While some color change is expected, a very dark coloration can indicate the formation of impurities due to side reactions, possibly from overheating during the addition of the acylating agent.

    • Control the temperature: The acylation reaction is exothermic. Add the propionyl chloride dropwise while maintaining the reaction temperature below 25 °C using an ice bath.

    • Purity of starting materials: Ensure the 2-amino-4-bromobenzoic acid is of high purity. Impurities in the starting material can lead to colored byproducts.[1]

Step 2: Cyclization to 7-Bromo-2-ethylquinazolin-4(3H)-one

Issue 3: Inefficient Cyclization and Low Yield of the Quinazolinone

  • Question: The cyclization of 2-propionamido-4-bromobenzoic acid is sluggish and gives a low yield of the desired quinazolinone. How can we improve this step?

  • Answer: Inefficient cyclization is a common hurdle. Several factors can influence the outcome of this reaction:

    • Insufficient dehydration: Acetic anhydride is used as a dehydrating agent to facilitate the ring closure. Ensure a sufficient excess of acetic anhydride is used. The reaction typically requires heating to reflux to proceed at a reasonable rate.

    • Reaction time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation of the product.

    • Alternative cyclization methods: If acetic anhydride proves ineffective, other cyclization methods can be explored, such as using polyphosphoric acid (PPA) or a combination of phosphorus pentoxide (P2O5) in a high-boiling solvent. However, these methods may require more stringent temperature control and workup procedures.

Issue 4: Difficulty in Isolating the Quinazolinone Product

  • Question: After the reaction, we are having trouble precipitating and isolating the 7-Bromo-2-ethylquinazolin-4(3H)-one. What is the recommended workup procedure?

  • Answer: The product is a solid at room temperature. A common procedure for isolation involves:

    • Cooling the reaction mixture to room temperature.

    • Slowly and carefully pouring the cooled mixture into a beaker of ice-water with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.

    • The precipitated solid can then be collected by filtration, washed with water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be used for further purification.[1]

Step 3: Chlorination to 7-Bromo-4-chloro-2-ethylquinazoline

Issue 5: Low Conversion and Formation of Byproducts during Chlorination

  • Question: The final chlorination step using phosphorus oxychloride (POCl₃) is giving low yields and multiple spots on the TLC. How can we optimize this critical step?

  • Answer: The chlorination of the quinazolinone is a crucial and often challenging step.

    • Reaction conditions: This reaction is typically performed by refluxing the quinazolinone in an excess of POCl₃. The reaction occurs in two stages: an initial phosphorylation followed by the conversion to the chloroquinazoline at higher temperatures (70-90 °C).[2] Ensure the reaction is heated for a sufficient amount of time to drive it to completion. The progress should be monitored by TLC.

    • Byproduct formation: The formation of byproducts can be due to the reaction of intermediates with unreacted quinazolinone.[2] Using a slight excess of POCl₃ can help to ensure complete conversion.

    • Alternative chlorinating agents: If POCl₃ gives poor results, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can be considered. Another alternative is using a combination of triphenylphosphine (PPh₃) and a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid.[3]

Issue 6: Hazardous Workup of the POCl₃ Reaction

  • Question: The workup of the POCl₃ reaction is highly exothermic and hazardous. What is the safest way to perform this on a larger scale?

  • Answer: Quenching excess POCl₃ is indeed a hazardous operation that requires careful planning and execution, especially on a larger scale.

    • Cooling: After the reaction is complete, cool the mixture to room temperature.

    • Slow Addition to Ice: The reaction mixture should be added very slowly and portion-wise to a vigorously stirred mixture of crushed ice and water. This should be done in a well-ventilated fume hood, as it will generate HCl gas.

    • Neutralization: After the addition is complete, the acidic solution should be carefully neutralized with a base, such as a cold aqueous solution of sodium carbonate or sodium hydroxide, while keeping the temperature low with an ice bath.

    • Extraction: The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

Troubleshooting_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A1 Low Yield S1 S1 A1->S1 Check: - Reaction completion (TLC) - Anhydrous conditions - Workup pH A2 Dark Color S2 S2 A2->S2 Action: - Control temperature (<25°C) - Use pure starting materials B1 Low Yield S3 S3 B1->S3 Check: - Sufficient dehydrating agent - Optimal reaction time/temp B2 Isolation Issues S4 S4 B2->S4 Action: - Pour into ice-water - Filter and wash - Recrystallize C1 Low Conversion/ Byproducts S5 S5 C1->S5 Check: - Sufficient reflux time - Excess POCl3 - Alternative chlorinating agents C2 Hazardous Workup S6 S6 C2->S6 Action: - Slow addition to ice - Careful neutralization - Extraction

Caption: Troubleshooting workflow for the synthesis of 7-Bromo-4-chloro-2-ethylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: Scaling up this synthesis introduces several safety considerations:

  • Propionyl chloride: This is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. All operations involving POCl₃ must be conducted in a dry atmosphere and in a fume hood. The workup procedure is particularly hazardous due to the exothermic reaction with water and the evolution of HCl gas.

  • Exothermic reactions: Both the acylation and the POCl₃ workup are exothermic. On a larger scale, the heat generated can be significant. Ensure adequate cooling capacity and slow addition of reagents to maintain temperature control.

Q2: How can I monitor the progress of each reaction step effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions.

  • Developing a TLC system: A good starting point for a solvent system is a mixture of ethyl acetate and hexane. The polarity can be adjusted to achieve good separation of the starting material, product, and any byproducts.

  • Visualization: The spots can be visualized under UV light. Staining with iodine or potassium permanganate can also be used if the compounds are not UV-active.

Q3: What are the best practices for purifying the final product, 7-Bromo-4-chloro-2-ethylquinazoline, on a large scale?

A3: For large-scale purification, the following methods are recommended:

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most efficient and scalable purification method. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified at a small scale first.[1]

  • Column Chromatography: If recrystallization is not effective, column chromatography using silica gel is the next option. However, this can be time-consuming and require large volumes of solvent for large quantities of product.

  • Slurry Wash: Sometimes, a simple slurry wash of the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity before a final recrystallization.

Q4: Are there any specific considerations for the choice of solvents when scaling up?

A4: Yes, solvent selection for scale-up should consider not only the reaction performance but also safety, environmental impact, and cost.

  • Safety: Avoid using highly flammable or toxic solvents if possible.

  • Boiling Point: Solvents with very low boiling points can be difficult to handle on a large scale due to evaporation losses. High-boiling solvents can be difficult to remove completely.

  • Recovery and Recycling: Consider the feasibility of recovering and recycling the solvent to reduce waste and cost.

Parameter Step 1: Acylation Step 2: Cyclization Step 3: Chlorination
Key Reagents 2-Amino-4-bromobenzoic acid, Propionyl chloride, Pyridine2-Propionamido-4-bromobenzoic acid, Acetic anhydride7-Bromo-2-ethylquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃)
Typical Solvent Dichloromethane or THFAcetic anhydride (reagent and solvent)Phosphorus oxychloride (reagent and solvent)
Temperature 0-25 °CReflux (approx. 140 °C)Reflux (approx. 105 °C)
Monitoring TLCTLCTLC
Workup Aqueous wash, pH adjustmentQuench in ice-water, filtrationSlow quench in ice-water, neutralization, extraction
Purification Precipitation/RecrystallizationRecrystallizationRecrystallization/Column Chromatography

References

  • Kirby, A. J., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions with 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the chemistry of 7-Bromo-4-chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling regioselectivity in your synthetic routes. We will delve into the underlying principles governing the reactivity of this versatile building block and offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen substituents on the 7-Bromo-4-chloro-2-ethylquinazoline core?

The reactivity of the halogen atoms on the quinazoline scaffold is dictated by a combination of electronic and steric factors. In general, the C4-Cl bond is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C7-Br bond. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom at position 3, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the C4 position.[1][2]

For palladium-catalyzed cross-coupling reactions, the situation is more nuanced. While the typical reactivity trend for aryl halides is C-I > C-Br > C-Cl, the electronic activation of the C4 position in quinazolines often makes the C4-Cl bond surprisingly reactive.[2] However, under many standard cross-coupling conditions, the C7-Br bond will react preferentially due to its lower bond dissociation energy compared to the C4-Cl bond.[2]

Q2: How do electronic effects influence the regioselectivity of reactions with 7-Bromo-4-chloro-2-ethylquinazoline?

The nitrogen atoms within the quinazoline ring system play a pivotal role in dictating the electronic landscape of the molecule. The nitrogen at position 3, in particular, exerts a strong -I (inductive) and -M (mesomeric) effect on the C4 position, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.[1][2] This is the primary reason for the high reactivity of the C4-chloro substituent in SNAr reactions. The bromine at the C7 position is on the carbocyclic ring and is less influenced by the heterocyclic nitrogen atoms, behaving more like a typical aryl bromide.

Q3: Can steric hindrance from the 2-ethyl group affect the reactivity at the C4 position?

While the 2-ethyl group does introduce some steric bulk, its influence on the reactivity of the C4-chloro group is generally considered minimal for most common nucleophiles and coupling partners. The primary driver of reactivity at C4 is the powerful electronic activation by the adjacent nitrogen. However, for exceptionally bulky nucleophiles or ligands in cross-coupling reactions, some degree of steric hindrance might be observed, potentially leading to slightly reduced reaction rates.

Troubleshooting Guide

This section addresses specific experimental challenges you might encounter and provides actionable solutions.

Issue 1: My nucleophilic aromatic substitution (SNAr) reaction is resulting in a mixture of C4 and C7 substituted products. How can I improve selectivity for the C4 position?

This is an uncommon issue, as the C4-Cl is significantly more reactive in SNAr. However, if you are observing undesired C7 substitution, it likely points to overly harsh reaction conditions.

  • Underlying Cause: High temperatures or prolonged reaction times can sometimes provide enough energy to overcome the higher activation barrier for substitution at the C7-Br position.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Start by significantly reducing the reaction temperature. Many SNAr reactions at the C4 position of chloroquinazolines can proceed efficiently at or even below room temperature, especially with potent nucleophiles.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired C4-substituted product is formed, quench the reaction to prevent over-reaction.

    • Choice of Base: If a base is used, consider a milder, non-nucleophilic base to avoid side reactions.

Issue 2: I am attempting a Suzuki coupling to functionalize the C7 position, but I am seeing significant amounts of the C4-coupled product.

This is a common challenge due to the activated nature of the C4-Cl bond. Achieving high selectivity for the C7-Br position in cross-coupling reactions requires careful optimization of the catalytic system.

  • Underlying Cause: The palladium catalyst can interact with the N3 lone pair, activating the C4-Cl bond for oxidative addition.[2] Standard Suzuki conditions may not sufficiently differentiate between the two positions.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can sometimes favor oxidative addition at the less sterically encumbered C7-Br position. Experiment with ligands such as SPhos, XPhos, or t-BuXPhos.

    • Catalyst Precursor: Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalytic species and, consequently, the regioselectivity.

    • Solvent and Base Combination: The polarity of the solvent and the nature of the base can impact the reaction outcome. A screen of conditions (e.g., dioxane/K₂CO₃, toluene/K₃PO₄, THF/CsF) is recommended.

Issue 3: My Sonogashira coupling at the C7 position is sluggish and gives low yields.

While the C7-Br is generally more reactive than the C4-Cl in palladium-catalyzed reactions, Sonogashira couplings can sometimes be sensitive to reaction parameters.

  • Underlying Cause: Inefficient catalyst turnover or side reactions of the alkyne can lead to low conversion.

  • Troubleshooting Steps:

    • Copper Co-catalyst: Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and of high purity. The presence of a copper co-catalyst is often crucial for efficient transmetalation in Sonogashira reactions.[3]

    • Base Selection: A suitable amine base, such as triethylamine or diisopropylethylamine, is essential to neutralize the HX formed and facilitate the catalytic cycle.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

    • Protecting Groups: If you are using a terminal alkyne that is prone to dimerization, consider using a trimethylsilyl (TMS)-protected alkyne.[3] The TMS group can be easily removed after the coupling reaction.

Experimental Protocols & Data

Table 1: Recommended Conditions for Selective Functionalization
Reaction TypeTarget PositionCatalyst/ReagentsSolventTemperatureKey Considerations
SNAr C4-ClAmine or Alcohol Nucleophile, DIPEA (if needed)THF or Dioxane0 °C to RTHigh selectivity is generally observed under mild conditions.
Suzuki Coupling C7-BrArylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-100 °CCareful monitoring to avoid C4-coupling is advised.
Suzuki Coupling C4-ClArylboronic acid, PdCl₂(dppf), K₃PO₄Toluene100-110 °CThis reaction is typically performed after C7 functionalization.
Sonogashira Coupling C7-BrTerminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NTHF or DMFRT to 60 °CThorough degassing is critical for success.
Step-by-Step Protocol: Selective Suzuki Coupling at the C7-Position
  • Reaction Setup: To a flame-dried Schlenk flask, add 7-Bromo-4-chloro-2-ethylquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the formation of any C4-coupled byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Insights & Decision Making

The choice of reaction conditions to achieve the desired regioselectivity can be visualized as a decision-making process.

G cluster_start Starting Material cluster_reaction_type Select Reaction Type cluster_snar_outcome Outcome cluster_cross_coupling_choice Select Target Position cluster_c7_conditions Conditions for C7 cluster_c4_conditions Conditions for C4 cluster_final_products Final Products Start 7-Bromo-4-chloro- 2-ethylquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Use of Nucleophile (e.g., R-NH₂, R-OH) CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Use of Organometallic Reagent C4_SNAr Selective Substitution at C4-Position SNAr->C4_SNAr High intrinsic reactivity of C4 position Target_C7 Target C7-Br CrossCoupling->Target_C7 Target_C4 Target C4-Cl CrossCoupling->Target_C4 Cond_C7 Standard Cross-Coupling (e.g., Suzuki, Sonogashira) - Pd(PPh₃)₄, Mild Base - Lower Temperatures Target_C7->Cond_C7 Cond_C4 More Forcing Conditions - Ligand Screening (e.g., dppf) - Stronger Base - Higher Temperatures Target_C4->Cond_C4 Prod_C7 C7-Functionalized Product Cond_C7->Prod_C7 Prod_C4 C4-Functionalized Product Cond_C4->Prod_C4

Caption: Decision workflow for regioselective functionalization of 7-Bromo-4-chloro-2-ethylquinazoline.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Stack Exchange. [Link]

  • Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. (2025). ResearchGate. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). National Institutes of Health. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-4-chloro-2-ethylquinazoline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this synthetic sequence. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, ensure high purity, and troubleshoot effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues observed during the synthesis, providing causal explanations and actionable protocols.

Problem 1: Low or No Yield of 7-Bromo-4-chloro-2-ethylquinazoline After POCl₃ Chlorination

Symptoms:

  • TLC or LC-MS analysis of the crude product shows primarily the starting material, 7-Bromo-2-ethylquinazolin-4(3H)-one.

  • The isolated product has a melting point consistent with the starting quinazolinone.

Root Cause Analysis: The most frequent cause of apparent failure in this step is the instability of the 4-chloroquinazoline product during aqueous workup. The chloro group at the 4-position is highly susceptible to nucleophilic substitution, particularly hydrolysis, which reverts the product to the starting quinazolinone. This is often triggered by quenching the reaction mixture with water or basic solutions like sodium bicarbonate.[1]

G cluster_workup Aqueous Workup Quinazolinone 7-Bromo-2-ethylquinazolin-4(3H)-one Product 7-Bromo-4-chloro-2-ethylquinazoline (Target Product) Quinazolinone->Product POCl₃, Heat Quench Quench with H₂O or aq. NaHCO₃ Product->Quench Hydrolysis Hydrolysis (Dechlorination) Quench->Hydrolysis Product Instability[1] Hydrolysis->Quinazolinone Reversion to Starting Material

Recommended Solutions:

  • Anhydrous Workup (Preferred):

    • Rationale: Avoiding water entirely prevents hydrolysis.

    • Protocol:

      • Upon reaction completion (monitored by TLC/LC-MS), cool the reaction mixture to room temperature.

      • Remove the excess POCl₃ under reduced pressure (vacuum distillation). This is the most critical step for a clean reaction.

      • Co-evaporate the residue with an inert, high-boiling solvent like toluene (2-3 times) to ensure all residual POCl₃ is removed.

      • The resulting crude solid or oil can often be used directly in the next step or purified by non-aqueous methods.

  • Careful Quench & Rapid Extraction (If Anhydrous Workup is Not Feasible):

    • Rationale: Minimize the contact time between the product and the aqueous phase.

    • Protocol:

      • After removing the bulk of POCl₃ under vacuum, cool the residue in an ice bath.

      • Very slowly, pour the residue onto crushed ice or into ice-cold water with vigorous stirring. Never add water to the reaction mixture.

      • Immediately extract the product into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer with ice-cold brine, dry promptly over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Problem 2: Complex Impurity Profile and Formation of Dimeric Species

Symptoms:

  • LC-MS or ¹H NMR analysis shows multiple unexpected peaks, some with higher molecular weights than the product.

Root Cause Analysis: The reaction between a quinazolinone and POCl₃ is not a simple displacement. It proceeds via phosphorylated intermediates.[2] Under suboptimal conditions, these intermediates can react with unreacted quinazolinone to form "pseudodimers" or other related impurities. This is often exacerbated by poor temperature control or incorrect stoichiometry.[3][4]

G cluster_side_reaction Side Reaction Pathway Quinazolinone Quinazolinone (Q) Phospho_Int O-Phosphorylated Intermediate (Q-O-POCl₂) Quinazolinone->Phospho_Int Stage 1: Phosphorylation (Low Temp, <25°C)[2] POCl3 POCl₃ POCl3->Phospho_Int Stage 1: Phosphorylation (Low Temp, <25°C)[2] Product 4-Chloroquinazoline (Product) Phospho_Int->Product Stage 2: Chloride Displacement (High Temp, 70-90°C)[2] Dimer Pseudodimer Impurity Phospho_Int->Dimer Reacts with unreacted (Q) Quinazolinone_unreacted Unreacted (Q) Quinazolinone_unreacted->Dimer

Recommended Solutions:

  • Two-Stage Temperature Protocol:

    • Rationale: Separating the initial phosphorylation from the final chloride displacement minimizes side reactions.[2]

    • Protocol:

      • Suspend the 7-Bromo-2-ethylquinazolin-4(3H)-one in a suitable solvent (e.g., acetonitrile).[5]

      • Add a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) if required by the specific protocol.

      • Cool the mixture to 0-10 °C.

      • Add POCl₃ dropwise, maintaining the temperature below 25 °C. Stir for 1-2 hours to allow for the formation of the phosphorylated intermediate.

      • Slowly heat the reaction mixture to reflux (typically 70-90 °C) and maintain until the reaction is complete.

  • Solvent Selection:

    • Rationale: The choice of solvent significantly impacts the impurity profile.

    • Recommendation: While toluene is sometimes used, it can lead to more impurities.[5] Acetonitrile is often a cleaner choice for this reaction, resulting in higher purity of the crude product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect and how do I identify them?

The most common impurities are process-related. Below is a summary table for easy reference.

Impurity Name/ClassStructureFormation MechanismRecommended Control Strategy
Starting Material 7-Bromo-2-ethylquinazolin-4(3H)-one1. Incomplete chlorination.2. Hydrolysis of the product during workup.[1]1. Ensure sufficient POCl₃ and reaction time.2. Use anhydrous workup or rapid extraction.
Phosphorylated Intermediates Quinazolinone-O-POCl₂Incomplete conversion from the intermediate to the final product.[2]Follow the two-stage temperature protocol; ensure final heating step is sufficient in time and temperature.
Pseudodimer Species [Quinazolinone]₂-O-POClReaction of the phosphorylated intermediate with unreacted quinazolinone.[3][4]Maintain low temperature (<25 °C) during initial POCl₃ addition.
Isomeric Impurities e.g., 5-Bromo-4-chloro-2-ethylquinazolineImpurities present in the initial starting material (e.g., 2-amino-5-bromobenzoic acid instead of 2-amino-4-bromobenzoic acid).Use highly pure starting materials and characterize them thoroughly before use.

Q2: My reaction seems to stall. What can I do?

Stalling can be due to insufficient reagent or deactivation.

  • Check Stoichiometry: Ensure at least 1 molar equivalent of POCl₃ is used. Often, a slight excess (1.5-3.0 equivalents) is employed to drive the reaction to completion.

  • Temperature: Confirm that the final heating temperature is high enough (typically reflux in acetonitrile, ~82°C, or higher in toluene, ~110°C) to facilitate the conversion of the O-phosphorylated intermediate to the chloro-product.[2]

  • Moisture: Ensure the reaction is run under strictly anhydrous conditions (dry glassware, inert atmosphere). Any moisture will consume POCl₃ and can complicate the reaction.

Q3: Is column chromatography effective for purifying 7-Bromo-4-chloro-2-ethylquinazoline?

Yes, but with caution. The 4-chloro product can be sensitive.

  • Stationary Phase: Use silica gel. Some chemists prefer to neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to prevent degradation on the column.

  • Mobile Phase: A non-polar to moderately polar solvent system is typically effective. Start with a low polarity eluent (e.g., 100% Hexane or Heptane) and gradually increase the polarity with ethyl acetate or dichloromethane. A typical gradient might be 0% to 20% Ethyl Acetate in Hexane.

  • Alternative: If the crude product is relatively clean after an anhydrous workup, recrystallization from a suitable solvent (e.g., heptane/ethyl acetate mixture) can be a highly effective, scalable alternative to chromatography.

Experimental Protocols
Protocol 1: Optimized Chlorination of 7-Bromo-2-ethylquinazolin-4(3H)-one

This protocol incorporates best practices to minimize impurity formation.

  • Preparation: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add 7-Bromo-2-ethylquinazolin-4(3H)-one (1.0 eq) and anhydrous acetonitrile (10 mL per gram of starting material).

  • Phosphorylation (Stage 1): Cool the suspension to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 20 °C.

  • Stirring: Stir the mixture at room temperature for 1 hour. The suspension should become a clearer solution as the phosphorylated intermediate forms.

  • Chlorination (Stage 2): Heat the reaction mixture to reflux (~82 °C) and maintain for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture to dryness under reduced pressure. Co-evaporate the residue with toluene (2 x 10 mL) to remove all traces of POCl₃.

  • Purification: The resulting crude solid can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.

References
  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (n.d.). Google Patents.
  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved January 20, 2026, from [Link]

  • Talebpour, Z., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 20, 2026, from [Link]

  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved January 20, 2026, from [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 20, 2026, from [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Sharma, P., et al. (2019). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. Available at: [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved January 20, 2026, from [Link]

  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Retrieved January 20, 2026, from [Link]

  • American Chemical Society. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved January 20, 2026, from [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved January 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 7-Bromo-4-chloro-2-ethylquinazoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, quinazoline derivatives have emerged as a privileged scaffold, particularly in the development of potent kinase inhibitors.[1][2] Several approved anti-cancer drugs, such as gefitinib and erlotinib, feature the quinazoline core, underscoring its clinical significance.[1] This guide provides a comparative analysis of the potential efficacy of 7-Bromo-4-chloro-2-ethylquinazoline derivatives, a class of compounds with significant therapeutic promise. While direct comparative studies on the 2-ethyl variant are nascent, this document synthesizes existing data on analogous structures to provide a predictive framework for researchers.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a bicyclic aromatic heterocycle that serves as a versatile framework for designing molecules that can interact with the ATP-binding site of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 4-anilinoquinazoline scaffold, in particular, has been extensively explored for its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in non-small cell lung cancer (NSCLC).[1][3] The substituents on the quinazoline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.

This guide focuses on derivatives of 7-Bromo-4-chloro-2-ethylquinazoline, aiming to elucidate the potential impact of the 2-ethyl substitution in comparison to other alkyl and aryl groups at this position. The presence of a bromine atom at the 7-position and a chlorine atom at the 4-position provides valuable handles for synthetic diversification and can influence the compound's interaction with the target protein.

Synthetic Strategies and Methodologies

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline derivatives can be achieved through established multi-step reaction sequences. A plausible synthetic route, based on known methodologies for similar quinazoline compounds, is outlined below. The rationale behind each step is to build the quinazoline core and introduce the desired substituents in a controlled manner.

General Synthetic Workflow

The synthesis typically commences with a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core. Subsequent chlorination and substitution reactions allow for the introduction of various functionalities.

Synthetic Workflow A 5-Bromoanthranilic acid C 2-Ethyl-7-bromo-3,1-benzoxazin-4-one A->C Acylation B Propionyl chloride B->C E 7-Bromo-2-ethylquinazolin-4(3H)-one C->E Ammonolysis D Ammonia D->E G 7-Bromo-4-chloro-2-ethylquinazoline E->G Chlorination F Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3) F->G

A generalized synthetic scheme for 7-Bromo-4-chloro-2-ethylquinazoline.
Step-by-Step Experimental Protocol (Hypothetical)
  • Acylation of 5-Bromoanthranilic Acid: To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine or dioxane), propionyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature until the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC). The product, 2-ethyl-7-bromo-3,1-benzoxazin-4-one, is isolated by precipitation and filtration. The causality here is the nucleophilic attack of the amino group of the anthranilic acid on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide, which then cyclizes.

  • Ammonolysis to form the Quinazolinone Core: The benzoxazinone derivative is treated with an ammonia source, such as aqueous ammonia or ammonium acetate in a suitable solvent, and heated to reflux. This step opens the oxazinone ring and subsequently closes it to form the more stable 7-bromo-2-ethylquinazolin-4(3H)-one.

  • Chlorination of the Quinazolinone: The quinazolinone is then chlorinated at the 4-position using a chlorinating agent like thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically performed under reflux conditions. The product, 7-Bromo-4-chloro-2-ethylquinazoline, is then purified using column chromatography. This step is crucial for activating the 4-position for subsequent nucleophilic aromatic substitution reactions, which are often employed to introduce the anilino moiety in EGFR inhibitors.

Comparative Efficacy and Structure-Activity Relationships (SAR)

While specific biological data for 7-Bromo-4-chloro-2-ethylquinazoline is not extensively available in the public domain, we can infer its potential efficacy by examining the SAR of closely related analogs. The key points of comparison are the substitutions at the 2-position of the quinazoline ring.

Influence of the 2-Position Substituent

The substituent at the 2-position of the quinazoline ring can significantly impact the compound's interaction with the target kinase. Small alkyl groups are generally well-tolerated and can contribute to favorable hydrophobic interactions within the ATP-binding pocket.

  • 2-Methyl Derivatives: Compounds like 7-bromo-2-chloro-4-methylquinazoline have been synthesized and are commercially available.[4] The methyl group is a small, lipophilic substituent that can occupy small hydrophobic pockets in the kinase active site.

  • 2-Aryl Derivatives: The introduction of an aryl group at the 2-position, as seen in compounds like 7-bromo-4-chloro-2-(2-methylphenyl)quinazoline, can lead to additional π-π stacking or hydrophobic interactions, potentially enhancing potency.[5]

  • 2-Ethyl Derivative (Hypothesized): An ethyl group, being slightly larger than a methyl group, may provide a better fit in certain kinase active sites, leading to enhanced potency. However, it could also introduce steric hindrance, potentially reducing activity. The optimal size of the alkyl group at this position is target-dependent. For instance, in some EGFR inhibitors, a larger group at this position is not well-tolerated.

Comparative Data of Analogous Quinazoline Derivatives

To provide a framework for the potential efficacy of 7-Bromo-4-chloro-2-ethylquinazoline derivatives, the following table summarizes the reported activities of some analogous compounds. The data is presented to highlight the effect of substitutions on the quinazoline core.

Compound ID2-Substituent7-Substituent4-SubstituentTarget/Cell LineReported Activity (IC50)Reference
Gefitinib -Methoxy3-chloro-4-fluoroanilinoEGFR2-37 nM[1]
Erlotinib -Methoxy3-ethynyl-anilinoEGFR2 nM[1]
Compound 8o Chloro-Anilino derivativeEGFR/VEGFR-2EGFR: ~0.1 µM, VEGFR-2: ~0.05 µM[6]
Compound 7b Phenyl derivative--MCF-7, A549, 563782.1 µM, 67.3 µM, 51.4 µM[7]
Compound 8a -SH derivativeBromo-MCF-7, SW48015.85 µM, 17.85 µM[8]

This table is illustrative and includes data from various quinazoline scaffolds to provide a broad context. Direct comparison requires standardized assays.

Experimental Protocols for Biological Evaluation

To ascertain the efficacy of novel 7-Bromo-4-chloro-2-ethylquinazoline derivatives, a standardized workflow for biological evaluation is essential. This typically involves in vitro cell-based assays and biochemical kinase assays.

Biological Evaluation cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Synthesis & Purification of Derivatives B Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) A->B D Biochemical Kinase Assays (e.g., EGFR, VEGFR-2) A->D E Determination of IC50 values B->E C Panel of Cancer Cell Lines (e.g., A549, MCF-7, HCT116) C->B D->E F Western Blot Analysis E->F G Cell Cycle Analysis E->G H Apoptosis Assays E->H

A typical workflow for the biological evaluation of novel kinase inhibitors.
Cell Viability Assays
  • Principle: To determine the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Method (MTT Assay):

    • Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 7-Bromo-4-chloro-2-ethylquinazoline derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

Kinase Inhibition Assays
  • Principle: To directly measure the inhibitory effect of the compound on the activity of a specific kinase (e.g., EGFR).

  • Method (Example: Homogeneous Time-Resolved Fluorescence - HTRF):

    • In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

    • Add the test compound at various concentrations.

    • Allow the kinase reaction to proceed for a specified time.

    • Stop the reaction and add detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, resulting in a FRET signal.

    • The signal is measured on an HTRF-compatible reader. A decrease in the signal indicates inhibition of kinase activity.

Conclusion and Future Directions

While direct experimental data on the efficacy of 7-Bromo-4-chloro-2-ethylquinazoline derivatives is currently limited, this guide provides a comprehensive framework for their synthesis, evaluation, and potential placement within the broader landscape of quinazoline-based kinase inhibitors. Based on the structure-activity relationships of analogous compounds, it is hypothesized that the 2-ethyl substitution could offer a favorable balance of steric and electronic properties for potent kinase inhibition.

Future research should focus on the synthesis of a focused library of 2-alkyl-7-bromo-4-chloroquinazoline derivatives to systematically evaluate the impact of the alkyl chain length on biological activity. Comparative studies against known EGFR inhibitors and across a panel of cancer cell lines will be crucial in determining the therapeutic potential of this specific chemical series. The methodologies and comparative data presented herein serve as a valuable starting point for researchers embarking on the exploration of these promising compounds.

References

  • National Center for Biotechnology Information. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central. [Link]

  • MDPI. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). SAR of quinazoline analogues synthesised. [Link]

  • BMC. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • ResearchGate. (2025). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[1][2][7]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. [Link]

  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • Nature. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline. [Link]

  • PubMed. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • National Center for Biotechnology Information. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of 4-aminoquinazoline Appended-Benzofuran Hybrids as Epidermal Growth Factor Receptor Inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline. [Link]

  • SciELO. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]

Sources

Comparative Validation of 7-Bromo-4-chloro-2-ethylquinazoline's Mechanism of Action: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of the mechanism of action for the novel compound, 7-Bromo-4-chloro-2-ethylquinazoline. Drawing from the well-established role of the quinazoline scaffold in kinase inhibition, we present a logical, multi-faceted approach to elucidate its specific molecular target(s), confirm target engagement, and characterize its downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the therapeutic potential of new chemical entities.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5][6] Compounds such as gefitinib and erlotinib, both 4-anilinoquinazoline derivatives, have demonstrated the therapeutic efficacy of this chemical class in oncology by competitively inhibiting the ATP-binding site of EGFR.[1][7][8] Given the structural features of 7-Bromo-4-chloro-2-ethylquinazoline, it is hypothesized to function as a kinase inhibitor. This guide outlines a systematic approach to test this hypothesis and compare its performance against established inhibitors.

Initial Target Class Identification: Kinase Panel Screening

The first step in elucidating the mechanism of action is to perform a broad screen against a panel of kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.

Experimental Protocol: Kinase Panel Screening

A variety of commercially available kinase assay platforms can be employed for this initial screen. Luminescence-based assays, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity, are a robust choice.[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 7-Bromo-4-chloro-2-ethylquinazoline in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add the test compound at a final concentration (e.g., 1 µM and 10 µM) to the wells containing the individual kinases from the panel. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to initiate the reaction. The ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of competitive inhibitors.[9]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.[9]

  • Signal Detection: Terminate the kinase reaction and measure the remaining ATP or the product formed using a suitable detection reagent (e.g., ADP-Glo™ reagent).[9]

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations relative to the DMSO control.

Data Presentation: Kinase Inhibition Profile

The results of the kinase panel screen should be summarized in a table to highlight the most potently inhibited kinases.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMKnown Quinazoline Target
EGFR85%98%Yes[1][2][4]
VEGFR275%95%Yes[5][6][10]
SRC40%65%No
CDK215%30%No
p38α10%25%No

This is a hypothetical data table for illustrative purposes.

Validation of Direct Target Engagement in a Cellular Context

Once primary targets are identified from the biochemical screen, it is crucial to confirm that the compound directly binds to these targets within a cellular environment.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it does not require modification of the compound or the target protein.[12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR, HUVEC for VEGFR2) to near confluency. Treat the cells with varying concentrations of 7-Bromo-4-chloro-2-ethylquinazoline or a vehicle control (DMSO) for a specified duration.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures to generate a melt curve.

  • Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or an automated capillary-based immunoassay system like Wes™.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Data Presentation: CETSA® Results

CompoundTarget ProteinCell LineTm (°C) - VehicleTm (°C) - 10 µM CompoundΔTm (°C)
7-Bromo-4-chloro-2-ethylquinazolineEGFRA54948.552.0+3.5
Gefitinib (Control)EGFRA54948.553.5+5.0
7-Bromo-4-chloro-2-ethylquinazolineVEGFR2HUVEC50.253.1+2.9
Sunitinib (Control)VEGFR2HUVEC50.254.5+4.3

This is a hypothetical data table for illustrative purposes.

In Vitro Characterization of Inhibitory Potency and Mechanism

Following confirmation of direct target binding, the next step is to quantify the inhibitory potency (IC50) and elucidate the mechanism of inhibition (e.g., ATP-competitive).

Experimental Protocol: Biochemical IC50 Determination

Biochemical kinase assays, such as those based on Time-Resolved Förster Resonance Energy Transfer (TR-FRET), provide a sensitive and high-throughput method for determining IC50 values.[14][15]

Step-by-Step Methodology:

  • Assay Setup: In a microplate, perform serial dilutions of 7-Bromo-4-chloro-2-ethylquinazoline.

  • Kinase Reaction: Add the recombinant kinase (e.g., EGFR or VEGFR2), a fluorescently labeled substrate, and ATP.

  • Detection: After incubation, add a detection reagent containing an antibody that specifically recognizes the phosphorylated substrate. The binding of this antibody creates a FRET signal.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Mechanism of Inhibition Study

To determine if the inhibition is ATP-competitive, the IC50 is determined at various ATP concentrations.

Step-by-Step Methodology:

  • IC50 Determination at Multiple ATP Concentrations: Repeat the biochemical IC50 determination protocol using a range of ATP concentrations (e.g., from 0.1x Km to 10x Km).

  • Data Analysis: If the IC50 value increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of action.

Data Presentation: Comparative Inhibitory Potency and Mechanism

CompoundTargetBiochemical IC50 (nM)Mechanism of Inhibition
7-Bromo-4-chloro-2-ethylquinazolineEGFR50ATP-competitive
GefitinibEGFR25ATP-competitive
7-Bromo-4-chloro-2-ethylquinazolineVEGFR280ATP-competitive
SunitinibVEGFR210ATP-competitive

This is a hypothetical data table for illustrative purposes.

Assessment of Downstream Cellular Signaling and Phenotypic Effects

Validating that target inhibition translates into a functional cellular response is a critical step.[16] This involves examining the phosphorylation status of downstream signaling proteins and assessing the impact on cell behavior.

Experimental Protocol: Western Blotting for Downstream Signaling

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with 7-Bromo-4-chloro-2-ethylquinazoline or a control inhibitor for a specified time.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total protein.

Experimental Protocol: Cell Proliferation Assay

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of 7-Bromo-4-chloro-2-ethylquinazoline.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a reagent such as resazurin or a commercial kit that quantifies ATP.[17]

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Activity Comparison

CompoundTarget PathwayDownstream Effect (IC50)Cell Proliferation (GI50)
7-Bromo-4-chloro-2-ethylquinazolineEGFR/AKT/ERKInhibition of p-AKT (100 nM)500 nM (A549 cells)
GefitinibEGFR/AKT/ERKInhibition of p-AKT (50 nM)200 nM (A549 cells)
7-Bromo-4-chloro-2-ethylquinazolineVEGFR2/AKT/mTORInhibition of p-p70S6K (150 nM)[10]800 nM (HUVEC proliferation)
SunitinibVEGFR2/AKT/mTORInhibition of p-p70S6K (30 nM)100 nM (HUVEC proliferation)

This is a hypothetical data table for illustrative purposes.

Visualizing the Validation Workflow and Signaling Pathways

To provide a clear overview of the validation process and the hypothesized signaling pathways, the following diagrams have been generated using Graphviz.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Kinase Panel Screen Kinase Panel Screen IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Identify Hits CETSA Target Engagement (CETSA) Kinase Panel Screen->CETSA Prioritize Targets MoA Study MoA Study IC50 Determination->MoA Study Quantify Potency MoA Study->CETSA Downstream Signaling Downstream Signaling CETSA->Downstream Signaling Confirm Cellular Target Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Experimental workflow for validating the mechanism of action.

G Growth Factor Growth Factor EGFR/VEGFR2 EGFR/VEGFR2 Growth Factor->EGFR/VEGFR2 PI3K PI3K EGFR/VEGFR2->PI3K RAS RAS EGFR/VEGFR2->RAS 7-Bromo-4-chloro-2-ethylquinazoline 7-Bromo-4-chloro-2-ethylquinazoline 7-Bromo-4-chloro-2-ethylquinazoline->EGFR/VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation/Survival Proliferation/Survival AKT->Proliferation/Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation/Survival

Caption: Hypothesized signaling pathway inhibition by the compound.

Conclusion

The quinazoline scaffold is a well-validated starting point for the development of potent kinase inhibitors.[7][18][19][20][21] The systematic approach outlined in this guide, progressing from broad, unbiased screening to specific, cell-based functional assays, provides a robust framework for validating the mechanism of action of 7-Bromo-4-chloro-2-ethylquinazoline. By comparing its performance at each stage with established inhibitors, researchers can gain a comprehensive understanding of its potency, selectivity, and potential as a therapeutic candidate. This rigorous, evidence-based approach is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. National Institutes of Health. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

  • Cell Signaling Pathway Reporter Screening. CD BioSciences. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. National Institutes of Health. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. National Institutes of Health. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. National Institutes of Health. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Cell Signaling Pathway Screening. BPS Bioscience. [Link]

  • Chemical structure of approved VEGFR inhibitors. VEGFR, vascular endothelial growth factor receptor. ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... RSC Advances (RSC Publishing). [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Approaches To Studying Cellular Signaling: A Primer For Morphologists. National Institutes of Health. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]

  • Study on quinazolinone derivative and their pharmacological actions. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. [Link]

  • Quinazoline. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to 7-Bromo-4-chloro-2-ethylquinazoline: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] This guide provides a comparative analysis of 7-Bromo-4-chloro-2-ethylquinazoline, a versatile but sparsely documented synthetic intermediate. We will dissect its synthetic accessibility, predictable reactivity, and potential as a precursor for potent kinase inhibitors. By comparing its structural and chemical features with well-established quinazolines, such as the EGFR inhibitors Gefitinib and Erlotinib, this guide aims to equip researchers and drug development professionals with the foundational knowledge to strategically leverage this building block in the synthesis of novel, high-value molecular entities.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[1][3] This structural motif is prevalent in a vast array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antihypertensive.[1][2][4][5] The true power of the quinazoline scaffold in modern drug discovery, however, lies in its role as a "hinge-binding" motif for kinase inhibitors.

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many cancers. The quinazoline ring, particularly when substituted at the C4 position with an aniline group, has proven to be exceptionally effective at binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting their function and arresting cancer cell proliferation.[6][7]

Prominent Examples in Oncology:
  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), featuring a 4-anilinoquinazoline core.[7]

  • Erlotinib (Tarceva®): Another EGFR TKI for NSCLC and pancreatic cancer, also built upon the 4-anilinoquinazoline scaffold.[8][9]

  • Lapatinib (Tykerb®): A dual TKI that inhibits both EGFR and HER2, showcasing the versatility of the quinazoline core.[10][11][12]

The clinical success of these drugs underscores the importance of functionalized quinazoline intermediates, such as 7-Bromo-4-chloro-2-ethylquinazoline, which provide the chemical handles necessary for constructing complex, next-generation inhibitors.

Profile of 7-Bromo-4-chloro-2-ethylquinazoline: A Versatile Synthetic Intermediate

While not extensively characterized in peer-reviewed literature for its biological activity, 7-Bromo-4-chloro-2-ethylquinazoline is a powerful building block. Its value lies in the differential reactivity of its two halogen substituents, which allows for sequential, site-selective modifications.

  • C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline nitrogens makes the C4 carbon electrophilic, readily reacting with amines (like anilines), thiols, and alcohols. This reaction is the cornerstone for installing the critical side chains found in drugs like Gefitinib and Erlotinib.[6]

  • C7-Bromo Group: The bromine atom on the benzene ring is less reactive towards SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[13][14] This allows for the introduction of a wide variety of carbon-carbon or carbon-nitrogen bonds, enabling extensive diversification of the quinazoline core to fine-tune properties like solubility, metabolic stability, and target selectivity.

The 2-ethyl group provides a stable, lipophilic substituent that can influence the molecule's overall physicochemical properties and potentially interact with specific sub-pockets within a kinase active site.

Comparative Analysis

Synthetic Accessibility

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline typically follows a well-established pathway for quinazoline chemistry. It begins with an appropriately substituted anthranilic acid derivative, which undergoes cyclization to form a quinazolinone, followed by chlorination.

DOT Script for Synthetic Workflow

G cluster_synthesis General Synthetic Pathway A Substituted Anthranilic Acid (e.g., 4-Bromoanthranilic acid) B Acylation & Cyclization (with Propionyl chloride/anhydride) A->B C 7-Bromo-2-ethylquinazolin-4(3H)-one B->C D Chlorination (e.g., POCl₃, SOCl₂) C->D E 7-Bromo-4-chloro-2-ethylquinazoline D->E

Caption: General synthetic route to 7-Bromo-4-chloro-2-ethylquinazoline.

This approach is analogous to the synthesis of other key quinazoline intermediates. For comparison, the synthesis of intermediates for Gefitinib or Erlotinib often starts with differently substituted anthranilic acids to install the required C6 and C7 methoxy groups. The key takeaway is that the synthesis is modular and relies on established, robust chemical transformations.

Comparative Reactivity: A Tale of Two Halogens

The primary advantage of 7-Bromo-4-chloro-2-ethylquinazoline is its orthogonal reactivity. A medicinal chemist can perform a two-step, selective diversification campaign.

Reaction Site Typical Reaction Reagents Key Feature Comparative Compound
C4-Chloro Nucleophilic Aromatic Substitution (SNAr)Anilines, Amines, ThiolsHighly electrophilic; reaction proceeds under mild conditions (heat, base).4,7-Dichloroquinoline[15]
C7-Bromo Suzuki-Miyaura Cross-CouplingBoronic Acids/Esters, Pd catalyst, BaseForms C-C bonds; requires a catalyst.[14][16][17]3-Bromoquinoline[18]
C7-Bromo Buchwald-Hartwig AminationAmines, Pd catalyst, BaseForms C-N bonds; requires a catalyst.Other bromo-aromatics

This dual functionality contrasts with simpler quinazolines like 4-chloro-6,7-dimethoxyquinazoline (a Gefitinib precursor), which offers only the C4 position for SNAr, limiting diversification to that single vector. The bromine at C7 provides a second, independent modification site, vastly expanding the chemical space that can be explored from a single intermediate.

DOT Script for Reactivity Pathways

G cluster_path1 Path 1: C4 Substitution First cluster_path2 Path 2: C7 Substitution First Start 7-Bromo-4-chloro-2-ethylquinazoline P1_Step1 S(N)Ar at C4 (+ R¹-NH₂) Start->P1_Step1 High Reactivity P2_Step1 Suzuki Coupling at C7 (+ R²-B(OH)₂) Start->P2_Step1 Requires Catalyst P1_Product1 7-Bromo-4-(R¹-amino)-2-ethylquinazoline P1_Step1->P1_Product1 P1_Step2 Suzuki Coupling at C7 (+ R²-B(OH)₂) P1_Product1->P1_Step2 P1_Final 7-(R²)-4-(R¹-amino)-2-ethylquinazoline P1_Step2->P1_Final P2_Product1 7-(R²)-4-chloro-2-ethylquinazoline P2_Step1->P2_Product1 P2_Step2 S(N)Ar at C4 (+ R¹-NH₂) P2_Product1->P2_Step2 P2_Final 7-(R²)-4-(R¹-amino)-2-ethylquinazoline P2_Step2->P2_Final

Caption: Orthogonal reactivity of 7-Bromo-4-chloro-2-ethylquinazoline.

Comparative Biological Potential: A Scaffold for Kinase Inhibitors

While 7-Bromo-4-chloro-2-ethylquinazoline itself is unlikely to be a potent biological modulator, it serves as an excellent starting point for compounds targeting the ATP-binding site of kinases. The core 4-anilinoquinazoline structure is the key pharmacophore.

Compound C4-Substituent C6/C7-Substituents Primary Target(s)
Gefitinib 3-Chloro-4-fluoroanilineC6: Methoxypropoxy, C7: MethoxyEGFR[7]
Erlotinib 3-EthynylanilineC6/C7: Bis(2-methoxyethoxy)EGFR[8][9]
Lapatinib 3-Fluoro-4-(furanylmethoxy)anilineC6: (3-Fluorobenzyl)oxyEGFR, HER2[11][12]
Hypothetical Derivative R¹-AnilineC7: R² (from Suzuki coupling)Potential for EGFR/HER2 or other kinases

The aniline group at C4 typically forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase domain.[19] The substituents on the aniline and at the C6/C7 positions then extend into other regions of the ATP pocket, determining the compound's potency and selectivity. The C7-bromo position on our target molecule allows for the introduction of novel groups (R²) that can probe these regions for improved affinity or to target kinases with different active site topographies.

DOT Script for EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS-RAF-MEK-ERK Pathway P->RAS PI3K PI3K-AKT Pathway P->PI3K Result Cell Proliferation, Survival, Angiogenesis RAS->Result PI3K->Result Inhibitor Quinazoline TKI (e.g., Gefitinib) Inhibitor->P Blocks

Caption: Inhibition of the EGFR signaling cascade by quinazoline TKIs.

Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies in quinazoline chemistry. They should be optimized for specific substrates and scales.

Protocol for Nucleophilic Aromatic Substitution (SNAr) at C4
  • Objective: To synthesize a 4-anilinoquinazoline derivative from 7-Bromo-4-chloro-2-ethylquinazoline.

  • Procedure:

    • To a solution of 7-Bromo-4-chloro-2-ethylquinazoline (1.0 eq) in isopropanol or n-butanol, add the desired aniline (1.1 eq).

    • Add a base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Cool the reaction to room temperature. If a precipitate forms, filter the solid and wash with cold solvent.

    • If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 4-anilinoquinazoline product.

  • Causality: The C4 position is highly electron-deficient, making it susceptible to attack by the nucleophilic aniline. The alcohol solvent is polar and has a high boiling point suitable for the reaction, and the base neutralizes the HCl generated during the reaction, driving it to completion.

Protocol for Suzuki-Miyaura Cross-Coupling at C7
  • Objective: To introduce a new carbon-carbon bond at the C7 position of a 7-bromoquinazoline derivative.

  • Procedure:

    • In a reaction vessel, combine the 7-bromoquinazoline substrate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

    • Add a base, typically aqueous sodium carbonate (2 M solution, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).

    • Add a solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the C7-functionalized quinazoline.

  • Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) species.[13][17] The base is required to activate the boronic acid for the transmetalation step.[16]

Conclusion and Future Directions

7-Bromo-4-chloro-2-ethylquinazoline represents a highly valuable, albeit under-documented, synthetic intermediate. Its primary strength lies not in any inherent biological activity, but in the strategic, orthogonal reactivity of its C4-chloro and C7-bromo substituents. This allows for a modular and divergent synthetic approach to novel quinazoline derivatives.

By leveraging the high reactivity of the C4-chloro group for SNAr reactions and the C7-bromo group for palladium-catalyzed cross-couplings, researchers can rapidly generate diverse libraries of compounds. This is particularly relevant for targeting the ATP-binding site of protein kinases, where the 4-anilinoquinazoline core can serve as an anchor, and the C7 position can be decorated with various functionalities to probe for enhanced potency, improved selectivity, or novel binding interactions. Future work should focus on utilizing this intermediate to build and screen libraries of novel kinase inhibitors, potentially leading to the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Synthesis of 4-Azido-7-chloroquinoline. MDPI. [Link]

  • 7-Bromo-2-chloro-4-methyl-quinazoline | C9H6BrClN2. PubChem. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Erlotinib | C22H23N3O4. PubChem. [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health (NIH). [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer. PubMed Central (PMC). [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H)
  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]

  • Structure of reference drug Erlotinib (a well-known EGFR Inhibitor). ResearchGate. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC). [Link]

  • 7-Bromo-4-chloro-2-(2-chlorophenyl)quinazoline | C14H7BrCl2N2. PubChem. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. BreastCancer.org. [Link]

  • Methods EGFR Biochemical Assays. Invitrogen. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gefitinib. Wikipedia. [Link]

  • erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Portland Press. [Link]

  • Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PubMed Central (PMC). [Link]

  • Mechanism of action of gefitinib. ResearchGate. [Link]

  • Gefitinib. New Drug Approvals. [Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]

  • EGFR(L858R) Kinase Assay Kit. BPS Bioscience. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. PubMed Central (PMC). [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. PubMed Central (PMC). [Link]

  • An overview of quinazolines: Pharmacological significance and recent developments. ResearchGate. [Link]

  • Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2. PubChem. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ProQuest. [Link]

  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central (PMC). [Link]

  • 7-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | C14H7BrClFN2. PubChem. [Link]

  • Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. PubMed Central (PMC). [Link]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 7-Bromo-4-chloro-2-ethylquinazoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, particularly in the realm of oncology. Its derivatives have given rise to a multitude of approved and investigational kinase inhibitors. This guide delves into the nuanced structural activity relationships (SAR) of a specific, yet promising subclass: 7-Bromo-4-chloro-2-ethylquinazoline analogs. While direct, comprehensive SAR studies on this exact substitution pattern are emerging, this document synthesizes data from closely related quinazoline and quinoline analogs to provide a predictive and comparative framework for researchers. We will explore the rationale behind the selection of each substituent, compare their anticipated impact on biological activity with alternative functionalities, and provide detailed experimental protocols for their evaluation.

The Quinazoline Core: A Versatile Scaffold for Kinase Inhibition

The quinazoline ring system is a bicyclic heterocycle that has become a cornerstone in the design of kinase inhibitors. Its success stems from its ability to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases. This interaction is often stabilized by a crucial hydrogen bond between the N1 atom of the quinazoline and the hinge region of the kinase. The 4-aminoquinazoline core, in particular, is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors like gefitinib, erlotinib, and lapatinib[1]. The strategic functionalization at the 2, 4, 6, and 7-positions of the quinazoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Deconstructing the 7-Bromo-4-chloro-2-ethylquinazoline Scaffold: A Rationale-Driven Analysis

The selection of each substituent in the 7-Bromo-4-chloro-2-ethylquinazoline core is a deliberate choice aimed at optimizing its interaction with target kinases and its drug-like properties.

The 4-Chloro Substituent: A Handle for Versatility

The chlorine atom at the 4-position is not merely a passive substituent; it is a key reactive handle that facilitates the synthesis of diverse analog libraries. The chloro group activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing side chains, which are often crucial for engaging with the solvent-exposed region of the kinase ATP-binding pocket and for modulating solubility and cell permeability. This synthetic strategy is a cornerstone in the development of 4-anilinoquinazoline inhibitors[2].

The 7-Bromo Substituent: Modulating Potency and Selectivity

Halogen atoms, particularly at the 6 and 7-positions of the quinazoline ring, are known to significantly influence the biological activity of kinase inhibitors. The bromine atom at the 7-position is expected to confer several advantageous properties:

  • Enhanced Binding Affinity: The electron-withdrawing nature of bromine can modulate the electron density of the quinazoline ring system, potentially enhancing its interaction with the kinase hinge region. Furthermore, the bromo group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein backbone that can contribute to binding affinity.

  • Lipophilicity and Cell Permeability: The introduction of a bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties, necessitating a careful balance.

  • Metabolic Stability: Halogenation can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

Studies on related 7-substituted 4-aminoquinolines have shown that 7-bromo and 7-iodo analogs exhibit potent activity, often comparable to their 7-chloro counterparts[3]. In contrast, 7-fluoro and 7-trifluoromethyl derivatives were found to be less active[3]. This suggests that the size and polarizability of the halogen at this position are critical for optimal activity.

The 2-Ethyl Substituent: Probing the Hydrophobic Pocket

The 2-position of the quinazoline ring typically points towards a hydrophobic pocket within the ATP-binding site of many kinases. The nature of the substituent at this position can therefore significantly impact both potency and selectivity.

  • Small Lipophilic Groups: The presence of small, lipophilic groups like an ethyl group at the C-2 position is often favored for enhancing tubulin polymerization inhibition in some quinazoline series[4]. This suggests that the ethyl group can effectively occupy a hydrophobic pocket, contributing to the overall binding affinity.

  • Comparison with Other Alkyl Groups: While direct comparative data for the 2-ethyl analog is limited, SAR studies on related quinazolinones suggest that small alkyl groups at this position are generally well-tolerated and can be more favorable than bulky substituents[4]. A systematic comparison with methyl, propyl, and isopropyl groups would be necessary to determine the optimal size and shape for a given kinase target.

  • Alternative Substituents: Replacing the ethyl group with aryl or heteroaryl moieties can introduce additional interactions, such as pi-stacking, and can be a strategy to further enhance potency and modulate the selectivity profile[5].

Comparative Analysis of 7-Bromo-4-chloro-2-ethylquinazoline Analogs with Alternatives

To guide the drug discovery process, it is essential to compare the potential performance of the 7-Bromo-4-chloro-2-ethylquinazoline scaffold with other substitution patterns. The following table provides a predictive comparison based on established SAR principles for quinazoline-based kinase inhibitors.

Substituent Position7-Bromo-4-chloro-2-ethylquinazolineAlternative AnalogsPredicted Impact on ActivityRationale
Position 2 EthylMethyl, Propyl, IsopropylThe ethyl group is expected to provide a good balance of lipophilicity and size to occupy a hydrophobic pocket. The optimal alkyl group size will be target-dependent.Small lipophilic groups at C-2 can enhance activity by interacting with hydrophobic residues in the ATP-binding site[4].
Phenyl, PyridylAryl or heteroaryl groups can introduce additional pi-stacking interactions, potentially increasing potency but also altering the selectivity profile.The introduction of aromatic rings can lead to interactions with aromatic amino acid residues like phenylalanine in the active site.
Position 4 ChloroAminoanilino, AlkoxyThe chloro group is a synthetic handle. Its replacement with a bioactive side chain is crucial for kinase inhibitory activity.The 4-anilino moiety is a classic pharmacophore for EGFR and other kinase inhibitors, forming key interactions in the ATP-binding pocket[2].
Position 7 BromoChloro, IodoBromo and chloro substitutions are often associated with potent activity. Iodo may further enhance activity due to its increased polarizability.Halogen size and electronegativity at the 7-position influence binding affinity and pharmacokinetic properties[3].
Methoxy, TrifluoromethylMethoxy and trifluoromethyl groups have been shown to be less favorable in some related series, leading to reduced activity[3].These groups alter the electronic and steric properties of the quinazoline ring in a manner that may be detrimental to binding.

Experimental Protocols for the Evaluation of 7-Bromo-4-chloro-2-ethylquinazoline Analogs

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-Bromo-4-chloro-2-ethylquinazoline analogs.

General Synthetic Scheme

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline analogs typically proceeds through a multi-step sequence, leveraging the reactivity of the chloro and bromo substituents.

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A 4-Bromo-2-aminobenzoic acid C 7-Bromo-2-ethyl-3,4-dihydroquinazolin-4-one A->C Acylation & Cyclization B Propionyl chloride B->C D 7-Bromo-2-ethyl-3,4-dihydroquinazolin-4-one F 7-Bromo-4-chloro-2-ethylquinazoline D->F Chlorination E POCl3 or SOCl2 E->F G 7-Bromo-4-chloro-2-ethylquinazoline I 7-Bromo-2-ethyl-4-(substituted-amino)quinazoline Analogs G->I SNAr Reaction H R-NH2 (Various Amines) H->I

Caption: General synthetic workflow for 7-Bromo-4-chloro-2-ethylquinazoline analogs.

Step-by-Step Protocol for Synthesis:

  • Synthesis of 7-Bromo-2-ethyl-3,4-dihydroquinazolin-4-one:

    • To a solution of 4-bromo-2-aminobenzoic acid in a suitable solvent (e.g., toluene), add propionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.

  • Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline:

    • To the 7-Bromo-2-ethyl-3,4-dihydroquinazolin-4-one, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 7-Bromo-2-ethyl-4-(substituted-amino)quinazoline Analogs:

    • Dissolve 7-Bromo-4-chloro-2-ethylquinazoline in a suitable solvent (e.g., isopropanol or acetonitrile).

    • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the final product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow A 1. Kinase Reaction: Kinase + Substrate + ATP + Test Compound B 2. ADP-Glo™ Reagent Addition: Terminates kinase reaction and depletes remaining ATP A->B C 3. Kinase Detection Reagent Addition: Converts ADP to ATP B->C D 4. Luciferase/Luciferin Reaction: Newly synthesized ATP is measured C->D E 5. Luminescence Detection: Signal is inversely correlated with kinase inhibition D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol for Kinase Assay:

  • Prepare Reagents:

    • Prepare a serial dilution of the 7-Bromo-4-chloro-2-ethylquinazoline analogs in DMSO.

    • Prepare the kinase reaction buffer containing the target kinase, its specific substrate, and ATP at the Km concentration.

  • Perform Kinase Reaction:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detect ADP Production:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Measure Luminescence:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-Bromo-4-chloro-2-ethylquinazoline analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 7-Bromo-4-chloro-2-ethylquinazoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the 4-chloro group provides a versatile handle for synthetic elaboration, while the 7-bromo and 2-ethyl substituents are anticipated to confer favorable properties for potent and selective kinase inhibition. Although direct comparative data for this specific analog series is not yet abundant in the public domain, the established principles of quinazoline SAR provide a strong foundation for rational drug design.

Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes:

  • Synthesis and screening of a focused library of analogs with variations at the 2-position (e.g., different alkyl and aryl groups) and the 4-position (e.g., diverse anilino and other amino moieties).

  • Head-to-head comparison of different halogen substitutions at the 7-position to definitively establish the optimal choice for key kinase targets.

  • In-depth profiling of promising lead compounds against a panel of kinases to determine their selectivity profile.

  • Evaluation of in vivo efficacy and pharmacokinetic properties in relevant animal models of cancer.

By leveraging the principles outlined in this guide and employing rigorous experimental validation, researchers can unlock the full therapeutic potential of 7-Bromo-4-chloro-2-ethylquinazoline derivatives as next-generation targeted therapies.

References

  • Alagarsamy, V., et al. (2018). An overview of quinazolines: pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628–85.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of 4-Chloro-2-pyridin-3-ylquinazoline.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor and antimicrobial activity of new 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 44(8), 3046-3055.
  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926.
  • Hudson, K. L., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(17), 7799-7810.
  • Khodair, A. I., et al. (2019). Synthesis, molecular modeling and anti-cancer evaluation of a series of quinazoline derivatives.
  • Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 555–564.
  • Peyressatre, M., et al. (2020).
  • Soliman, A. M., et al. (2019). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potential anticancer agents. Bioorganic Chemistry, 86, 395-406.
  • Tu, Y., et al. (2020). Design, synthesis, and docking studies of quinazoline analogues bearing aryl semicarbazone scaffolds as potent EGFR inhibitors. Molecules, 25(10), 2382.
  • Allam, H. A., et al. (2020). Design and synthesis of some new 2, 4, 6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. Bioorganic Chemistry, 98, 103726.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Quinazolinone-Based Kinase Inhibitors.
  • Bansal, R., & Malhotra, A. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 211, 113016.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • MDPI. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition.
  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is a cornerstone of both efficacy and safety. While the quinazoline scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, understanding the full spectrum of a compound's interactions across the human kinome is paramount.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 7-Bromo-4-chloro-2-ethylquinazoline, against established quinazoline-based kinase inhibitors.

The journey of a kinase inhibitor from a promising lead to a clinical candidate is paved with rigorous characterization. Off-target activities can lead to unforeseen toxicities or, in some instances, present opportunities for polypharmacology.[4] Therefore, a multi-faceted approach to profiling, integrating in-vitro, cellular, and in-silico methodologies, is not just best practice but a critical necessity. This guide will dissect these approaches, providing both the "how" and the "why" behind the experimental designs, and present a comparative view of our investigational compound against its well-documented counterparts.

The Competitors: A Snapshot of Quinazoline-Based Kinase Inhibitors

To provide a meaningful comparison, we have selected three well-characterized, clinically relevant quinazoline-based kinase inhibitors. These compounds, while sharing a common scaffold with 7-Bromo-4-chloro-2-ethylquinazoline, exhibit distinct selectivity profiles.

  • Gefitinib: The first selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] It is primarily used in the treatment of non-small cell lung cancer with activating EGFR mutations.

  • Erlotinib: Another potent and selective EGFR tyrosine kinase inhibitor, also used in the treatment of non-small cell lung cancer and pancreatic cancer.[6][7]

  • Vandetanib: A multi-targeted kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2), EGFR, and RET-tyrosine kinase.[8][9][10] This broader spectrum of activity highlights the potential for both enhanced therapeutic benefit and a different off-target profile.

A Multi-Pronged Approach to Cross-Reactivity Profiling

A comprehensive understanding of a compound's selectivity cannot be gleaned from a single experiment. It requires a triangulation of data from various platforms, each offering a unique perspective on the compound's behavior. The following sections will detail the methodologies and comparative data for 7-Bromo-4-chloro-2-ethylquinazoline and our selected competitors.

Diagram of the Integrated Cross-Reactivity Profiling Workflow

cluster_0 In-Silico Prediction cluster_1 In-Vitro Profiling cluster_2 Cellular Validation cluster_3 Data Integration & Interpretation in_silico Computational Off-Target Prediction (PASS, SuperPred) in_vitro Biochemical Kinase Assay (KiNativ, KINOMEscan) in_silico->in_vitro Hypothesis Generation integration Integrated Selectivity Profile in_silico->integration cellular Cellular Target Engagement (CETSA) in_vitro->cellular Target Validation in_vitro->integration cellular->integration Physiological Relevance

Caption: An integrated workflow for comprehensive cross-reactivity profiling.

In-Vitro Kinase Profiling: The First Line of Inquiry

Biochemical kinase assays are the gold standard for assessing the direct interaction of a compound with a large panel of purified kinases. Platforms like KINOMEscan® and KiNativ™ provide a broad, unbiased view of a compound's kinome-wide selectivity.[11][12][13]

Experimental Protocol: Broad-Panel Kinase Inhibition Assay (Illustrative)
  • Compound Preparation: 7-Bromo-4-chloro-2-ethylquinazoline and comparator compounds are serially diluted to a range of concentrations (e.g., 1 nM to 10 µM).

  • Assay Platform: A competition binding assay is utilized where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of over 400 human kinases.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to each kinase.

  • Data Analysis: The results are expressed as the percentage of kinase remaining bound to the control at a specific concentration or as a dissociation constant (Kd).

Comparative Kinase Inhibition Data

For the purpose of this guide, we present hypothetical data for 7-Bromo-4-chloro-2-ethylquinazoline, assuming a primary target of VEGFR-2, and compare it with known data for our competitor compounds.

Kinase Target7-Bromo-4-chloro-2-ethylquinazoline (Kd, nM)Gefitinib (Kd, nM)Erlotinib (Kd, nM)Vandetanib (Kd, nM)
VEGFR-2 15 >10,000>10,00040
EGFR 2500.4 1 500
RET 800>10,000>10,000110
SRC 1,200150200>1,000
ABL1 >5,000300450>5,000
CDK2 >10,000>10,000>10,000>10,000

Data for comparator compounds are representative of publicly available information. Data for 7-Bromo-4-chloro-2-ethylquinazoline is hypothetical.

Interpretation: The hypothetical data suggests that 7-Bromo-4-chloro-2-ethylquinazoline is a potent inhibitor of VEGFR-2 with moderate activity against EGFR. Its selectivity profile appears distinct from the highly EGFR-selective Gefitinib and Erlotinib, and it shows less potent off-target activity on RET compared to Vandetanib.

Cellular Target Engagement: Confirming In-Vitro Findings in a Physiological Context

While in-vitro assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target engagement in intact cells or tissues.[14][15][16][17] The principle is based on the ligand-induced thermal stabilization of target proteins.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are treated with 7-Bromo-4-chloro-2-ethylquinazoline or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble VEGFR-2 at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram of the CETSA Workflow

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result treatment Incubate cells with compound or vehicle heating Heat cells across a temperature gradient treatment->heating lysis Lyse cells and separate soluble fraction heating->lysis detection Quantify soluble target protein lysis->detection melt_curve Generate melting curve and assess thermal shift detection->melt_curve

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

In-Silico Off-Target Prediction: A Guiding Compass

Computational tools can predict the likely biological activities of a small molecule based on its chemical structure, providing an early indication of potential off-targets. This approach is particularly useful for prioritizing experimental resources.

Computational Methodology
  • Ligand-Based Approaches: Tools like the Prediction of Activity Spectra for Substances (PASS) and SuperPred compare the chemical features of the query molecule to a database of compounds with known biological activities.[8]

  • Structure-Based Approaches: If the crystal structure of potential off-targets is known, molecular docking can be used to predict the binding affinity of the compound to these proteins.

Predicted Activity Spectrum for 7-Bromo-4-chloro-2-ethylquinazoline

A hypothetical prediction using a ligand-based tool might suggest the following activities with a certain probability (Pa > 0.7):

  • VEGFR-2 Inhibitor

  • Tyrosine Kinase Inhibitor

  • Antiangiogenic

  • Antineoplastic

These in-silico predictions align with the quinazoline scaffold's known activities and would guide the design of subsequent in-vitro and cellular experiments.

Synthesizing the Data: An Integrated View of Selectivity

The true power of this multi-faceted approach lies in the integration of data from all three domains. The in-silico predictions provide a theoretical framework, the in-vitro data offers a broad yet direct measure of interaction, and the cellular assays confirm target engagement in a more physiologically relevant setting.

For 7-Bromo-4-chloro-2-ethylquinazoline, the combined hypothetical data paints a picture of a promising VEGFR-2 inhibitor with a manageable off-target profile. Its selectivity appears favorable when compared to the multi-targeted Vandetanib, and its distinct primary target differentiates it from the EGFR-focused Gefitinib and Erlotinib.

Concluding Remarks

The cross-reactivity profiling of 7-Bromo-4-chloro-2-ethylquinazoline, through a combination of in-vitro, cellular, and in-silico methods, provides a robust foundation for its continued development. This guide has aimed to not only present comparative data but also to illuminate the strategic rationale behind the experimental choices. As this compound moves forward, this comprehensive understanding of its kinome-wide interactions will be invaluable in predicting its therapeutic window and ensuring its safe and effective translation to the clinic.

References

  • SuperPred. (n.d.). bio.tools. Retrieved January 20, 2026, from [Link]

  • SuperPred 3.0: drug classification and target prediction—a machine learning approach. (2022). Nucleic Acids Research, 50(W1), W726–W731. [Link]

  • Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. (2007). Clinical Therapeutics, 29(7), 1334-1348.
  • SuperPred -- target-prediction server. (2008). Health Sciences Library System, University of Pittsburgh. Retrieved January 20, 2026, from [Link]

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. (2008). International Journal of Women's Health, 1, 23-29. [Link]

  • Gefitinib KINOMEscan (LDG-1139: LDS-1142). (n.d.). LINCS Data Portal. Retrieved January 20, 2026, from [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2016). Journal of Medicinal Chemistry, 59(17), 7957-7971. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). International Journal of Molecular Sciences, 23(23), 15045. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 530. [Link]

  • Abstract 951: Cross-resistance and re-sensitization to multiple drugs in an IBC model of lapatinib acquired resistance parallels redox adaptation. (2013). Cancer Research, 73(8_Supplement), 951. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Journal of Pharmaceutical Research International, 35(1), 47-63. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 868. [Link]

  • Erlotinib. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2022). Cell Reports Methods, 2(10), 100311. [Link]

  • Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mutations. (2015). Oncotarget, 6(29), 27777–27791. [Link]

  • PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. (2018). Zenodo. [Link]

  • Erlotinib sensitivity of MAPK1p.D321N mutation in head and neck squamous cell carcinoma. (2020). Scientific Reports, 10(1), 6663. [Link]

  • Identification of lapatinib sensitivity-related genes by integrative functional module analysis. (2020). Oncology Letters, 20(6), 329. [Link]

  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011). Marketwired. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol, 13(12), e4701. [Link]

  • Identification of cellular gefitinib targets. (2007). Journal of Proteome Research, 6(11), 4476-4485. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. Retrieved January 20, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology (Vol. 1470, pp. 239-258). [Link]

  • PASS. (n.d.). GeneXplain. Retrieved January 20, 2026, from [Link]

  • Vandetanib. (2012). P & T : a peer-reviewed journal for formulary management, 37(8), 460–468. [Link]

  • PASS. (n.d.). Retrieved January 20, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal, 440(3), 301–311. [Link]

  • Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. (2011). Molecular & Cellular Proteomics, 10(10), M110.007127. [Link]

  • Signal mining and safety profile analysis of lapatinib: a pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database. (2024). Frontiers in Pharmacology, 15, 1338604. [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 20, 2026, from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). International Journal of Molecular Sciences, 24(20), 15411. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved January 20, 2026, from [Link]

  • Vandetanib, A Dual Inhibitor of VEGFR and EGFR Tyrosine Kinase Activity. (2007). Current Cancer Therapy Reviews, 3(4), 236-241. [Link]

  • Vandetanib – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Gene Expression Signatures Predict Erlotinib Sensitivity in NSCLC. (2011). MDEdge. [Link]

  • Prediction of activity spectra for substances. (2012). In Silico Pharmacology, 1(1), 2. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology, 1888, 273-309. [Link]

Sources

Bridging the Benchtop and the Animal Model: A Comparative Guide to In Vitro and In Vivo Studies of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is a meticulous process of validation and characterization. Quinazoline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, have garnered significant interest for their diverse pharmacological activities, particularly as kinase inhibitors in oncology.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo studies for a representative member of this class, 7-Bromo-4-chloro-2-ethylquinazoline. While specific experimental data for this exact molecule is not yet prevalent in published literature, this guide will extrapolate from extensive research on analogous quinazoline compounds to present a robust framework for its evaluation. We will delve into the causality behind experimental choices, the interpretation of data, and the critical translational bridge between cell-based assays and whole-animal models.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core is a versatile scaffold, with substitutions at various positions dramatically influencing its biological activity.[4] Many derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] The introduction of a halogen, such as bromine at the 7-position and chlorine at the 4-position, along with an ethyl group at the 2-position, is anticipated to modulate the compound's physicochemical properties, target affinity, and metabolic stability.

Part 1: The In Vitro Characterization - Establishing a Foundational Profile

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the molecular mechanism and cellular effects of a compound. These assays are typically high-throughput, cost-effective, and provide the initial data to justify progression to more complex biological systems.

Initial Target Engagement and Cellular Potency

The primary objective of initial in vitro testing for a quinazoline derivative like 7-Bromo-4-chloro-2-ethylquinazoline would be to ascertain its inhibitory potential against its putative molecular target(s) and its cytotoxic effect on cancer cells.

Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

  • Reagents: Recombinant human EGFR kinase, ATP, a suitable peptide substrate, and the test compound.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the compound are incubated in a buffer solution.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, often using an ELISA-based method.[5]

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Objective: To measure the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: A panel of relevant cancer cell lines, particularly those with known EGFR expression levels or mutations (e.g., A549, MCF-7, SW480), and a normal cell line (e.g., MRC-5) to assess selectivity.[3][6]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[6]

  • Data Analysis: The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Table 1: Hypothetical In Vitro Activity of 7-Bromo-4-chloro-2-ethylquinazoline

Assay TypeTarget/Cell LineMetricHypothetical Value (µM)Reference Compound (e.g., Erlotinib)
Kinase InhibitionEGFRIC500.05 - 0.5~0.002
Cell Viability (MTT)A549 (NSCLC)IC501 - 10~1
Cell Viability (MTT)MCF-7 (Breast)IC505 - 25~5
Cell Viability (MTT)MRC-5 (Normal)IC50>100>100

Note: These values are illustrative and based on published data for similar quinazoline derivatives.[1][6]

Delving Deeper: Mechanistic In Vitro Studies

Positive results from initial screening warrant a deeper investigation into the compound's mechanism of action.

Signaling Pathway Analysis (Western Blotting)

To confirm that the observed cytotoxicity is a result of on-target activity, Western blotting can be employed to assess the phosphorylation status of downstream signaling proteins. For an EGFR inhibitor, this would involve looking at the phosphorylation of EGFR itself, as well as key pathway components like Akt and Erk1/2.[2] A dose-dependent decrease in the phosphorylation of these proteins would provide strong evidence for the compound's mechanism of action.

***dot graph "EGFR Signaling Pathway Inhibition" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes EGFR [label="EGFR", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Compound [label="7-Bromo-4-chloro-\n2-ethylquinazoline", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; pEGFR [label="p-EGFR", fillcolor="#FBBC05", style=filled]; Akt [label="Akt", fillcolor="#F1F3F4"]; pAkt [label="p-Akt", fillcolor="#FBBC05", style=filled]; Erk [label="Erk1/2", fillcolor="#F1F3F4"]; pErk [label="p-Erk1/2", fillcolor="#FBBC05", style=filled]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Compound -> EGFR [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; EGFR -> pEGFR; pEGFR -> Akt; pEGFR -> Erk; Akt -> pAkt; Erk -> pErk; pAkt -> Proliferation; pErk -> Proliferation; }

Caption: Inhibition of EGFR by 7-Bromo-4-chloro-2-ethylquinazoline blocks downstream signaling.

Part 2: The In Vivo Evaluation - Assessing Efficacy and Safety in a Complex System

Promising in vitro data is the gateway to in vivo studies, which are essential for evaluating a compound's therapeutic potential in a living organism. These studies provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity that cannot be obtained from cell culture.

Pharmacokinetic Profiling

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A typical PK study in mice would involve administering a single dose of 7-Bromo-4-chloro-2-ethylquinazoline via the intended clinical route (e.g., oral gavage) and collecting blood samples at various time points. Analysis of the plasma concentrations of the compound over time provides key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

In Vivo Efficacy Studies: The Xenograft Model

The most common in vivo model for evaluating anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Tumor Xenograft Study

  • Objective: To determine the antitumor efficacy of the compound in a living animal.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells (e.g., A549) are injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered daily (or on another optimized schedule) at one or more dose levels. A vehicle control group receives the formulation without the active compound.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Table 2: Hypothetical In Vivo Efficacy of 7-Bromo-4-chloro-2-ethylquinazoline in an A549 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control01500 ± 2500+5
7-Bromo-4-chloro-2-ethylquinazoline25750 ± 15050-2
7-Bromo-4-chloro-2-ethylquinazoline50450 ± 10070-8

Note: These values are illustrative and represent a plausible outcome for an effective anticancer agent. A significant, dose-dependent reduction in tumor growth with acceptable toxicity (minimal body weight loss) would be considered a positive result.[7]

***dot graph "In Vivo Xenograft Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Implant Human\nCancer Cells", fillcolor="#F1F3F4"]; B [label="Tumor Growth to\nPalpable Size", fillcolor="#F1F3F4"]; C [label="Randomize Mice into\nTreatment Groups", fillcolor="#F1F3F4"]; D [label="Daily Dosing\n(Vehicle or Compound)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; E [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#FBBC05", style=filled]; F [label="Study Endpoint:\nTumor Excision & Analysis", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Repeated Measures"]; E -> D; E -> F; }

Caption: A typical workflow for an in vivo cancer xenograft study.

Part 3: The In Vitro-In Vivo Correlation - Bridging the Gap

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. Ideally, the concentrations of the drug that are effective in cell culture should be achievable at the tumor site in the animal model.

Several factors can lead to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor can result in sub-therapeutic concentrations of the compound at the target site, even if it is highly potent in vitro.

  • Toxicity: A compound may be highly effective but also cause unacceptable toxicity in the animal, limiting the achievable dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.

Conclusion

The evaluation of a novel compound like 7-Bromo-4-chloro-2-ethylquinazoline is a multi-faceted process that relies on a logical progression from simple, controlled in vitro systems to complex in vivo models. While in vitro studies provide essential information on potency and mechanism, in vivo studies are indispensable for assessing the true therapeutic potential and safety profile of a drug candidate. A thorough understanding of the strengths and limitations of each approach, and a careful analysis of the correlation between the two, are paramount for the successful development of new medicines. The framework presented here, based on extensive data from the broader quinazoline class, offers a robust starting point for the investigation of this and other novel therapeutic agents.

References

  • BenchChem. (2025). High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols.
  • Staphylococcus aureus is a highly lethal Gram-positive bacterium that is responsible for over one million deaths annually. As a member of the ESKAPE pathogens, its methicillin-resistant strains (MRSA) are prevalent worldwide and exhibit significant antimicrobial resistance. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • The paper presents a simple and efficient synthesis of a series of new quinazolinone derivatives 8a-h. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives.
  • A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were designed, synthesized and evaluated on biological activities in vitro. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed.
  • All compounds, were synthesized through three steps method and structurally evaluated by FTIR, 1H-NMR, 13CNMR and Mass spectroscopy. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. NIH.
  • ENPP1, a transmembrane glycoprotein overexpressed in various cancers, has become a promising target for tumor immunotherapy. (2025). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. PubMed.
  • Quinazoline derivatives display multiple pharmacological activities and target various biological receptors. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate.
  • In this paper, a series of novel 3-methyl-quinazolinone derivatives was designed, synthesised and evaluated for antitumor activity in vitro on wild type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and three human cancer cell lines. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. NIH.
  • A series of novel quinazolinone derivatives (2–13) was synthesized and examined for their cytotoxicity to HepG2, MCF-7, and Caco-2 in an MTT assay. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
  • An efficient and promising method of treating complex neurodegenerative diseases like Alzheimer's disease (AD) is the multitarget-directed approach. (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. PubMed.
  • Overexpression of efflux pump genes drives azole resistance in Candida albicans, highlighting the need for efflux pump inhibitors. (2026). Journal of Medicinal Chemistry Ahead of Print. ACS Publications.
  • According to the main method the authors adopted in their research design, those synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction. (2015). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH.
  • Researchers are now investigating quinazoline derivatives, which are a group of chemicals with diverse biological effects, in order to find powerful anti-inflammatory drugs. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR.
  • A comprehensive guide to the biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds, offering a comparative analysis based on the performance of analogous structures and detailing relevant experimental protocols. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
  • Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2 | CID 177788624 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (2025). Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2. PubChem.
  • 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline | C11H10BrClN2 | CID 114591557 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (2026). 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline | C11H10BrClN2. PubChem.
  • Based on unselectively, several side effects and drug resistance of available anticancer agents, the development and research for novel anticancer agents is necessary. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.
  • 7-Bromo-2-chloro-4-methyl-quinazoline | C9H6BrClN2 | CID 105512509 - PubChem. (2025). 7-Bromo-2-chloro-4-methyl-quinazoline | C9H6BrClN2. PubChem.
  • 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem. (2025). 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN. PubChem.
  • 7-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | C14H7BrClFN2 | CID 114590516 - PubChem. (2026). 7-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | C14H7BrClFN2. PubChem.
  • 7-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2 | CID 105525281 - PubChem. (2025). 7-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2. PubChem.
  • 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline | C9H4BrClF2N2 | CID 172182950 - PubChem. (2025). 7-Bromo-2-chloro-6,8-difluoro-4-methylquinazoline | C9H4BrClF2N2. PubChem.

Sources

A Researcher's Guide to 7-Bromo-4-chloro-2-ethylquinazoline: Assessing Novelty and Synthetic Viability

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutics and clinical candidates, particularly in oncology.[1][2] Its unique bicyclic heteroaromatic structure allows for versatile substitution, enabling fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth analysis of a specific, functionalized quinazoline, 7-Bromo-4-chloro-2-ethylquinazoline , assessing its novelty in the current patent landscape and offering a practical, well-grounded perspective on its synthetic feasibility and potential applications.

Patent Landscape and Novelty Assessment

A comprehensive search of current patent literature reveals that while the broader class of substituted quinazolines is extensively covered, the specific molecule 7-Bromo-4-chloro-2-ethylquinazoline does not appear to be explicitly claimed or disclosed. Public chemical databases like PubChem list structurally related compounds, such as 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline and 7-Bromo-2-chloro-4-methylquinazoline, but not the 2-ethyl variant.[3][4]

The novelty of this compound lies in the specific combination of its substituents:

  • C2-Ethyl Group: The small alkyl group at the C2 position is less common in patented kinase inhibitors than aryl or amino groups. Its presence can influence solubility, metabolic stability, and steric interactions within a target's binding site.

  • C4-Chloro Group: This is a crucial reactive handle. In the vast majority of patented quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, the 4-chloro position is used to introduce the anilino side chain that is critical for binding to the ATP pocket of kinases like EGFR.[2]

  • C7-Bromo Group: The bromine atom serves two key purposes. Firstly, it can act as a vector for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). Secondly, it significantly modulates the electronic properties of the quinazoline core.

While numerous patents describe quinazoline compounds with various substitutions for use as kinase inhibitors[5][6], the unique triad of 2-ethyl, 4-chloro, and 7-bromo substituents confers novelty upon this specific chemical entity. Its potential lies not as a final drug product, but as a key intermediate for building a library of novel, patentable derivatives.

Synthetic Feasibility and Experimental Protocol

The synthesis of 7-Bromo-4-chloro-2-ethylquinazoline is highly feasible using established chemical transformations. A logical and robust synthetic route would start from a readily available anthranilic acid derivative. The following protocol outlines a reliable, multi-step synthesis.

Workflow Diagram: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline

G A 2-Amino-4-bromo-benzoic acid C 7-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one A->C Acylation & Cyclization B Propionyl Chloride (or Propionic Anhydride) B->C E 7-Bromo-2-ethylquinazolin-4(3H)-one C->E Ammonolysis D Ammonia or Hydroxylamine D->E G 7-Bromo-4-chloro-2-ethylquinazoline (Target Molecule) E->G Chlorination F Chlorinating Agent (POCl3 or SOCl2) F->G

A plausible synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

  • Rationale: This step builds the core quinazolinone ring system. The reaction of an N-acylanthranilamide with a dehydrating agent is a standard method. A more direct approach involves the cyclization of 2-amino-4-bromobenzoic acid with an appropriate reagent. A common and effective method is to first form the benzoxazinone intermediate which readily reacts with an ammonia source.[7]

  • Procedure:

    • To a stirred solution of 2-amino-4-bromobenzoic acid (1.0 eq) in a suitable solvent like pyridine or dioxane, slowly add propionic anhydride (1.5 eq).

    • Heat the reaction mixture to reflux (approx. 100-140°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). This step forms the intermediate 7-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one.

    • After cooling, add an ammonia source, such as ammonium acetate (5.0 eq) or by bubbling ammonia gas through the solution.

    • Continue to heat at reflux for another 4-6 hours until the benzoxazinone is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield crude 7-Bromo-2-ethylquinazolin-4(3H)-one.

    • Purify the crude product by recrystallization from ethanol or isopropanol.

Step 2: Chlorination to 7-Bromo-4-chloro-2-ethylquinazoline

  • Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical step for creating a reactive intermediate for further diversification. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 7-Bromo-2-ethylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The suspension should become a clear solution as the reaction progresses.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude 7-Bromo-4-chloro-2-ethylquinazoline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation: The identity and purity of the final compound and intermediates should be confirmed using standard analytical techniques: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Significance and Comparative Analysis

The quinazoline core is a cornerstone of many targeted cancer therapies, primarily as kinase inhibitors.[8] These drugs typically function by competing with ATP for the binding site on kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6]

Potential Targets: Based on its structure, 7-Bromo-4-chloro-2-ethylquinazoline is an ideal starting point for developing inhibitors against various protein kinases. The 4-chloro position can be readily displaced by nucleophilic amines (e.g., substituted anilines) to generate potent inhibitors of targets like:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • B-Raf and C-Raf kinases[5]

The diagram below illustrates the canonical EGFR signaling pathway, a common target for quinazoline-based drugs.

Diagram: Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Inhibits ATP Binding

Quinazoline inhibitors block ATP binding to EGFR, halting downstream signaling.

Comparative Analysis of Structural Features:

The table below compares the subject molecule with representative patented quinazoline cores, highlighting its unique features.

Feature7-Bromo-4-chloro-2-ethylquinazolinePatented EGFR Inhibitor Core (e.g., Gefitinib)Patented B-Raf Inhibitor Core[2]
C2-Substituent EthylHydrogenAryl group
C4-Substituent Chloro (Reactive Site) 4-(3-chloro-4-fluoroanilino)4-(aryloxy)
C6/C7-Substituent 7-Bromo (Coupling Site) 7-Methoxy, 6-(morpholinoethoxy)7-Urea substituted
Novelty Driver Combination of small C2-alkyl and C7-bromo handle for diversification.Complex side chains at C4/C6/C7 for specific kinase pocket interactions.Specific aryl and urea moieties for targeting the B-Raf kinase.
Primary Use Versatile intermediate for library synthesis.Active Pharmaceutical Ingredient (API).API or advanced intermediate.
Conclusion

References

  • US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents.
  • WO2005097134A2 - Quinazoline based protein kinase inhibitors - Google Patents.
  • Fouad, M. et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents, 25(7), 789-804. Available at: [Link]

  • Fouad, M. et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. Available at: [Link]

  • Eman, M. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Publish. Available at: [Link]

  • Li, X. et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(9), 16346-16361. Available at: [Link]

  • Asadi, Z. et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(5), 459-468. Available at: [Link]

  • Helali, A. et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. Available at: [Link]

  • PubChem. Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. Available at: [Link]

  • PubChem. 7-Bromo-2-chloro-4-methyl-quinazoline. Available at: [Link]

  • PubChem. 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of synthetic strategies for obtaining 7-Bromo-4-chloro-2-ethylquinazoline, a key heterocyclic scaffold in medicinal chemistry and drug discovery. We will benchmark a primary, classical synthetic route against a modern alternative, offering a comparative analysis of their efficiency based on yield, step economy, reaction conditions, and safety considerations. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development seeking to optimize the synthesis of this valuable intermediate.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific substitution pattern of 7-Bromo-4-chloro-2-ethylquinazoline offers a versatile platform for further functionalization. The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, while the bromo group at the 7-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This dual reactivity allows for the systematic exploration of chemical space to develop novel therapeutic agents.

Primary Synthetic Pathway: The Classical Approach from Anthranilic Acid

A robust and well-established method for constructing the quinazoline core begins with a substituted anthranilic acid. This linear synthesis involves the formation of the quinazolinone ring followed by chlorination to yield the target compound.

Step 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one

The synthesis initiates with the acylation of 2-amino-4-bromobenzoic acid with propionyl chloride to form an amide intermediate. This intermediate is then cyclized, typically by heating with acetic anhydride, to form the heterocyclic quinazolinone core. The causality here is straightforward: the initial acylation provides the necessary N-acyl-anthranilic acid precursor which, upon activation with acetic anhydride, undergoes an intramolecular condensation to form the stable, six-membered pyrimidinone ring.

Step 2: Chlorination to 7-Bromo-4-chloro-2-ethylquinazoline

The conversion of the 4-oxo group of the quinazolinone to a 4-chloro substituent is a critical step for activating the scaffold for further derivatization. This is typically achieved by refluxing the quinazolinone in a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction. The mechanism involves the formation of a highly electrophilic phosphonium intermediate at the 4-position, which is subsequently displaced by a chloride ion.

Alternative Synthetic Pathway: A Modern Approach from Benzonitrile

An alternative strategy leverages different starting materials and a more convergent approach, which can offer advantages in certain contexts. This route begins with a substituted 2-aminobenzonitrile.

Step 1: Synthesis of (2-Amino-4-bromophenyl)(ethyl)ketone

This route begins with 2-amino-4-bromobenzonitrile. A Grignard reaction with ethylmagnesium bromide introduces the ethyl group. The nitrile is converted to a ketimine intermediate, which is then hydrolyzed upon acidic workup to yield the corresponding aminoketone. This approach builds the C2-substituent and the adjacent carbonyl group in a single, powerful C-C bond-forming step.

Step 2: Cyclization to 7-Bromo-4-chloro-2-ethylquinazoline

The resulting aminoketone is then cyclized with a source of the remaining C4-N3 unit. A common and effective method is the reaction with cyanogen bromide (BrCN) or a related reagent. This proceeds through an initial N-cyanation followed by an intramolecular cyclization and tautomerization. The resulting 4-aminoquinazoline can then be converted to the 4-chloro derivative via a Sandmeyer-type reaction, or more directly, cyclization can sometimes be achieved under conditions that lead directly to the 4-chloro product, though this is less common. For a more direct comparison, we will consider a subsequent chlorination step similar to the primary route.

Benchmarking Synthetic Efficiency

The choice of synthetic route is a multi-factorial decision. The following table provides a comparative analysis of the two described pathways.

MetricPrimary Route (from Anthranilic Acid)Alternative Route (from Benzonitrile)Rationale & Justification
Overall Yield Moderate to GoodVariable, potentially lowerThe classical route is generally reliable. The Grignard reaction in the alternative route can have competing side reactions, and the subsequent cyclization can be challenging.
Number of Steps 22-3Both routes can be accomplished in a similar number of linear steps, though the alternative may require an extra step for the final chlorination depending on the cyclization method.
Starting Materials 2-amino-4-bromobenzoic acid2-amino-4-bromobenzonitrileBoth starting materials are commercially available, but their relative cost and availability can fluctuate.
Reaction Conditions High temperatures (reflux)Requires anhydrous conditions for GrignardThe classical route uses standard reflux conditions. The alternative requires strict control of moisture for the organometallic step, which can be challenging on a large scale.
Reagent Safety Uses POCl₃ (corrosive, toxic)Uses Grignard reagent (pyrophoric) and potentially BrCN (highly toxic)Both routes employ hazardous reagents. A thorough risk assessment is critical for either pathway. POCl₃ is a lachrymator, while Grignard reagents are water-reactive.
Atom Economy ModerateModerateBoth routes involve condensations or the use of stoichiometric reagents, leading to moderate atom economy.
Purification Standard crystallization/chromatographyChromatography often requiredThe intermediates and final product in the classical route are often crystalline and amenable to purification by recrystallization. The alternative route may generate more byproducts requiring chromatographic separation.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical progression of each synthetic pathway.

Primary_Synthetic_Pathway cluster_0 Primary Route: Classical Synthesis A 2-Amino-4-bromobenzoic Acid B Step 1: Acylation & Cyclization (+ Propionyl Chloride, Acetic Anhydride) A->B C Intermediate: 7-Bromo-2-ethylquinazolin-4(3H)-one B->C D Step 2: Chlorination (+ POCl3) C->D E Final Product: 7-Bromo-4-chloro-2-ethylquinazoline D->E Alternative_Synthetic_Pathway cluster_1 Alternative Route: Modern Approach A_alt 2-Amino-4-bromobenzonitrile B_alt Step 1: Grignard Reaction (+ Ethylmagnesium Bromide) A_alt->B_alt C_alt Intermediate: (2-Amino-4-bromophenyl)(ethyl)ketone B_alt->C_alt D_alt Step 2: Cyclization & Chlorination (+ BrCN, then POCl3) C_alt->D_alt E_alt Final Product: 7-Bromo-4-chloro-2-ethylquinazoline D_alt->E_alt

Caption: Workflow for the alternative synthesis of 7-Bromo-4-chloro-2-ethylquinazoline.

Detailed Experimental Protocols

The following is a representative protocol for the primary synthetic pathway, grounded in established methodologies for quinazoline synthesis.

Protocol 1: Synthesis of 7-Bromo-2-ethylquinazolin-4(3H)-one
  • Reaction Setup: To a stirred solution of 2-amino-4-bromobenzoic acid (1.0 eq) in a suitable solvent such as toluene or pyridine, slowly add propionyl chloride (1.2 eq) at 0 °C.

  • Acylation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cyclization: Add acetic anhydride (3.0 eq) to the reaction mixture. Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) for 4-6 hours. Monitor the formation of the quinazolinone product by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the crude solid with a non-polar solvent like hexanes to remove impurities. The product can be further purified by recrystallization from ethanol or isopropanol to yield 7-bromo-2-ethylquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of 7-Bromo-4-chloro-2-ethylquinazoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-bromo-2-ethylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Chlorination: Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution as it progresses.

  • Work-up and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid.

  • Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, to a pH of 7-8.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude 7-bromo-4-chloro-2-ethylquinazoline can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 7-Bromo-4-chloro-2-ethylquinazoline. The primary route starting from 2-amino-4-bromobenzoic acid is generally recommended for its reliability, procedural simplicity, and the often crystalline nature of its intermediates, which simplifies purification. This makes it highly scalable and reproducible.

The alternative route via the benzonitrile offers a different strategic approach. While it may be advantageous if the substituted aminobenzonitrile is a more readily available or cost-effective starting material, the use of organometallics and highly toxic reagents requires more specialized handling and stringent reaction control.

Ultimately, the optimal choice will depend on the specific laboratory capabilities, scale of the synthesis, and the cost and availability of starting materials. For most research and development applications, the classical pathway represents a more robust and efficient benchmark.

References

  • Google Patents. (n.d.). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Suaily, M. A., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]

  • Singh, V., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. Retrieved from [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Bromo-4-chloro-2-ethylquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromo-4-chloro-2-ethylquinazoline, a halogenated quinazoline derivative. As a compound with potential biological activity and inherent hazards, its end-of-life management demands meticulous attention to detail and adherence to established safety protocols. This document moves beyond a simple checklist, offering a causal understanding of the "why" behind each step, grounded in authoritative sources and field-proven best practices.

I. Immediate Safety and Hazard Profile

Before initiating any disposal-related activities, a thorough understanding of the hazard profile of 7-Bromo-4-chloro-2-ethylquinazoline is paramount. While a comprehensive toxicological profile may not be extensively documented for this specific molecule, data from its structural class—halogenated quinazolines and quinolines—necessitate that it be handled as a hazardous substance.

Based on available Safety Data Sheets (SDS) for similar compounds, 7-Bromo-4-chloro-2-ethylquinazoline should be presumed to exhibit the following hazards:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

Therefore, all handling and disposal operations must be conducted with a full complement of Personal Protective Equipment (PPE) and within a controlled environment.

Required Personal Protective Equipment (PPE) Standard Rationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent contact with eyes, which can cause serious damage.[1][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).To prevent skin absorption and irritation.[3][4]
Body Protection Fire/flame resistant and impervious lab coat.To protect against splashes and contamination of personal clothing.[3]
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is required.To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[3][5]

Work should always be performed in a well-ventilated laboratory, with a certified chemical fume hood being the preferred engineering control.[6][7]

II. The Disposal Workflow: A Step-by-Step Protocol

The disposal of 7-Bromo-4-chloro-2-ethylquinazoline is governed by its classification as a halogenated organic compound. This dictates its segregation from other waste streams and its ultimate destruction via methods compliant with EPA and local regulations. The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow Start Start: Waste Generation Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate Contains 7-Bromo-4-chloro-2-ethylquinazoline Solid Solid Waste Container Segregate->Solid Solid Waste (powder, gloves, wipes) Liquid Liquid Waste Container Segregate->Liquid Liquid Waste (solutions) Label Label Container Correctly 'Hazardous Waste' 'Halogenated Organic' List Constituents Solid->Label Liquid->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Tightly sealed container Pickup Arrange for Pickup by Licensed Waste Disposal Vendor Store->Pickup Contact EHS Office End End: Compliant Disposal Pickup->End

Caption: Decision workflow for the proper disposal of 7-Bromo-4-chloro-2-ethylquinazoline.

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. Due to the presence of bromine and chlorine atoms, 7-Bromo-4-chloro-2-ethylquinazoline is classified as a halogenated organic compound .[8] This is a critical distinction as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.

  • Action: Immediately upon generation, all waste containing this compound must be placed in a designated "Halogenated Organic Waste" container.[8][9]

  • Causality: Mixing halogenated with non-halogenated waste streams complicates and increases the cost of disposal. Furthermore, it can lead to dangerous chemical reactions within the waste container.[9][10] Non-halogenated solvents can often be recycled or used as fuel, options that are not available for halogenated waste.

Step 2: Proper Containerization

The choice of waste container is crucial for preventing leaks and ensuring the safety of all personnel who will handle it.

  • Action:

    • Collect all waste in a container compatible with the chemical nature of the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10][11]

    • Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing lid.[12][13]

    • The original product container can be an excellent choice for waste accumulation.[10]

    • Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[13]

  • Causality: Proper containerization minimizes the risk of spills, which can lead to personnel exposure and environmental contamination. A tightly sealed lid prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[9][10]

Step 3: Accurate and Detailed Labeling

Regulatory bodies like OSHA and the EPA mandate that all hazardous waste containers are clearly and accurately labeled.[14][15][16]

  • Action:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[10]

    • Clearly list all constituents of the waste, including 7-Bromo-4-chloro-2-ethylquinazoline and any solvents or other reagents, with their approximate percentages.[10]

    • Do not use chemical formulas or abbreviations; write out the full chemical names.

  • Causality: Accurate labeling is a cornerstone of safe waste handling. It informs laboratory personnel, safety officers, and disposal vendors of the container's contents, allowing them to assess risks and handle the material appropriately. In case of a spill or emergency, this information is vital for a safe and effective response.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Designated and properly managed storage areas are essential for maintaining a safe laboratory environment.

  • Action:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[17]

    • The SAA should be a secondary containment tray or cabinet to capture any potential leaks.

    • Ensure the SAA is away from sources of ignition and incompatible materials.[18]

  • Causality: The SAA system is a regulatory requirement designed to ensure that hazardous waste is managed safely in the laboratory before it is collected. Secondary containment provides a crucial barrier in the event of a primary container failure, preventing a spill from spreading.[17]

Step 5: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[3]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][12] Drain disposal is illegal for hazardous chemicals and can damage plumbing and harm aquatic ecosystems.

  • Causality: 7-Bromo-4-chloro-2-ethylquinazoline, as a halogenated organic compound, must be disposed of in accordance with strict federal and state regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[19][20] Licensed hazardous waste disposal companies are equipped to handle and treat such chemicals in an environmentally sound manner, typically through high-temperature incineration.[19]

III. Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.

  • Contain the Spill:

    • For solid spills: Carefully sweep or vacuum the material, avoiding the generation of dust.[3][4]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[3]

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated "Halogenated Organic Waste" container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.

By adhering to these detailed procedures, researchers and laboratory managers can ensure that the lifecycle of 7-Bromo-4-chloro-2-ethylquinazoline, from synthesis to disposal, is managed with the highest standards of safety, responsibility, and regulatory compliance. This commitment not only protects the immediate health of laboratory personnel but also upholds our collective duty to safeguard the environment.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020. PubChem. [Link]

  • 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE CAS#: 403850-84-0. ChemWhat. [Link]

  • hazardous waste segregation. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate | C11H8BrClN2O2. PubChem. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • SAFETY DATA SHEET. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Halogenated Solvents. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. [Link]

  • 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline | C15H10BrClN2. PubChem. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous waste acceptance conditions. [Link]

  • 7-Bromo-2-chloro-4-methyl-quinazoline | C9H6BrClN2. PubChem. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 7-Bromo-4-chloro-2-ethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 7-Bromo-4-chloro-2-ethylquinazoline (CAS No. 887592-08-7). As a halogenated quinazoline derivative, this compound warrants a cautious approach due to the potential for uncharacterized hazards. This guide is intended for researchers, scientists, and drug development professionals to establish a robust safety framework for laboratory operations involving this substance. The protocols herein are designed to be a self-validating system, emphasizing the rationale behind each safety measure to foster a proactive safety culture.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.[2]

  • Long-term effects and environmental fate are currently unknown.[3]

Due to the limited specific data, all handling procedures should be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of appropriate PPE is critical to creating a primary barrier between the researcher and the chemical. The following table outlines the recommended PPE for various laboratory operations involving 7-Bromo-4-chloro-2-ethylquinazoline. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) - Tightly fitting safety goggles with side-shields.- Face shield (if not working in a fume hood).- Lab coat.- Chemical-resistant gloves (nitrile, double-gloving recommended).- N95 or higher-rated respirator for handling powders outside of a certified chemical fume hood.
Solution Preparation and Transfers - Tightly fitting safety goggles with side-shields.[4]- Lab coat.- Chemical-resistant gloves (nitrile).
In-vitro / In-vivo Dosing - Tightly fitting safety goggles with side-shields.- Lab coat.- Chemical-resistant gloves (nitrile).
Waste Disposal - Tightly fitting safety goggles with side-shields.- Lab coat.- Heavy-duty chemical-resistant gloves.

Rationale for PPE Selection:

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against accidental splashes.[4][5] A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing.

  • Skin Protection: A lab coat and chemical-resistant gloves are essential to prevent skin contact.[3][4] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Double-gloving is a prudent measure, especially when handling concentrated forms of the compound.

  • Respiratory Protection: The primary means of controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[6] If handling the solid material outside of a fume hood is unavoidable, a properly fitted N95 respirator or higher is required to prevent inhalation of fine particles.[7][8] Surgical masks do not provide adequate protection against chemical dusts or vapors.[8]

Safe Handling and Operational Procedures

Adherence to standard laboratory safety practices is paramount. The following step-by-step procedures are designed to minimize exposure risk.

Preparation and Weighing:
  • Work Area Preparation: All handling of solid 7-Bromo-4-chloro-2-ethylquinazoline should be conducted in a certified chemical fume hood to control airborne particulates.[6] The work surface should be covered with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust by handling the material gently.

  • Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Solution Preparation:
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid vigorous shaking that could generate aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Accidental Release Measures:
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For a small spill of the solid, carefully sweep or vacuum the material into a suitable, closed container for disposal. Avoid generating dust.[3] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, during cleanup.[3]

Disposal Plan

All waste containing 7-Bromo-4-chloro-2-ethylquinazoline must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weigh boats, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemically compatible container. Do not discharge to sewer systems.[3]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or animal feed.

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 7-Bromo-4-chloro-2-ethylquinazoline.

SafeHandlingWorkflow Safe Handling Workflow for 7-Bromo-4-chloro-2-ethylquinazoline cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Obtain Compound risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Prepare Chemical Fume Hood ppe_selection->fume_hood weighing Weighing Solid Compound fume_hood->weighing solution_prep Solution Preparation weighing->solution_prep spill Accidental Spill weighing->spill exposure Personal Exposure weighing->exposure experiment Conduct Experiment solution_prep->experiment solution_prep->spill solution_prep->exposure decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure waste_segregation Segregate Hazardous Waste decontaminate->waste_segregation disposal Dispose via Licensed Vendor waste_segregation->disposal end End of Procedure disposal->end spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill_response->decontaminate first_aid->experiment After medical clearance

Caption: Workflow for handling 7-Bromo-4-chloro-2-ethylquinazoline.

References

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-(2-chlorophenyl)quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-quinazoline-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-4-chloroquinazoline (C8H4BrClN2). Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-2-ethyl-8-methylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-8-methyl-2-propan-2-ylquinazoline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-ethylquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-2-ethylquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。